molecular formula C45H82N7O17P3S B15547566 22-Methyltricosanoyl-CoA

22-Methyltricosanoyl-CoA

货号: B15547566
分子量: 1118.2 g/mol
InChI 键: AMHIRPRFFMCUOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

22-Methyltricosanoyl-CoA is a useful research compound. Its molecular formula is C45H82N7O17P3S and its molecular weight is 1118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C45H82N7O17P3S

分子量

1118.2 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 22-methyltricosanethioate

InChI

InChI=1S/C45H82N7O17P3S/c1-33(2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)

InChI 键

AMHIRPRFFMCUOP-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Biological Synthesis of 22-Methyltricosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Methyltricosanoyl-CoA is a C24 iso-branched-chain very-long-chain fatty acyl-CoA found in various mammalian tissues. Its synthesis is a multi-step process involving both the cytosolic fatty acid synthase (FASN) complex and the endoplasmic reticulum-bound elongase of very-long-chain fatty acids (ELOVL) enzyme system. This technical guide elucidates the proposed biological synthesis pathway of this compound, details the key enzymes and substrates involved, presents available quantitative data, outlines relevant experimental protocols, and discusses the known biological functions and regulatory aspects. This document is intended to serve as a comprehensive resource for researchers in lipid metabolism and drug development targeting pathways involving branched-chain fatty acids.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of cellular lipids, influencing membrane fluidity and participating in various signaling pathways. Among these, the iso-fatty acids, characterized by a methyl branch on the penultimate carbon, are synthesized from precursors derived from branched-chain amino acid catabolism. 22-Methyltricosanoic acid (an iso-C24:0 fatty acid) has been identified in the sphingomyelin of several rat tissues, including the liver, heart, and kidney, suggesting a role in membrane structure and function[1]. The activated form, this compound, is the direct product of the biosynthetic pathway and the substrate for its incorporation into complex lipids. Understanding its synthesis is crucial for elucidating its physiological roles and its potential involvement in pathological conditions.

The Proposed Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process that begins with a branched-chain primer and proceeds through several cycles of elongation. The pathway involves enzymes in both the cytosol and the endoplasmic reticulum.

Priming the Pathway: The Role of Isobutyryl-CoA

The synthesis of iso-fatty acids is initiated with a branched-chain acyl-CoA primer. For iso-even fatty acids like 22-methyltricosanoic acid, the primer is isobutyryl-CoA, which is derived from the catabolism of the branched-chain amino acid valine[2][3]. The observation that dietary supplementation with L-valine increases the levels of 22-methyltricosanoic acid in rat tissues provides strong evidence for this initial step[1].

Initial Elongation by Fatty Acid Synthase (FASN)

The cytosolic multi-enzyme complex, Fatty Acid Synthase (FASN), is responsible for the de novo synthesis of most fatty acids. In the case of iso-fatty acid synthesis, FASN utilizes isobutyryl-CoA as a primer and catalyzes the initial cycles of elongation. Each elongation cycle adds two carbons from malonyl-CoA. This process continues until a medium- to long-chain iso-acyl-CoA is formed.

Elongation to Very-Long-Chain Length by ELOVL Elongases

Once the growing iso-acyl-CoA chain reaches a certain length, it is transferred to the endoplasmic reticulum for further elongation by the ELOVL (Elongation of Very-Long-Chain Fatty Acids) family of enzymes. Specific ELOVL isoforms exhibit substrate preferences for branched-chain acyl-CoAs.

  • ELOVL3: This elongase is highly active towards iso- and anteiso-C17:0 acyl-CoAs, elongating them to iso-C23:0 and anteiso-C25:0, respectively[4]. This makes ELOVL3 a primary candidate for the significant elongation of the iso-acyl-CoA precursor.

  • ELOVL1: ELOVL1 has been shown to elongate both iso- and anteiso-C23:0 acyl-CoAs to C25:0 acyl-CoAs[4]. It also exhibits high activity towards saturated C22:0-CoA[5]. This suggests that ELOVL1 may be involved in the final elongation steps to produce the C24 chain of this compound.

The final product of this elongation cascade is this compound.

Key Enzymes and Substrates

The table below summarizes the key enzymes and substrates involved in the biosynthesis of this compound.

StepEnzymeSubstrate(s)ProductCellular Location
Primer Formation Branched-chain α-keto acid dehydrogenase complexValineIsobutyryl-CoAMitochondria
Initial Elongation Fatty Acid Synthase (FASN)Isobutyryl-CoA, Malonyl-CoA, NADPHMedium/Long-chain iso-acyl-CoACytosol
VLCFA Elongation ELOVL3Medium/Long-chain iso-acyl-CoA, Malonyl-CoA, NADPHVery-long-chain iso-acyl-CoA (up to C23)Endoplasmic Reticulum
Final Elongation ELOVL1 (putative)C22/C23 iso-acyl-CoA, Malonyl-CoA, NADPHThis compoundEndoplasmic Reticulum

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the this compound synthesis pathway are limited. However, studies on related branched-chain fatty acid synthesis provide some insights.

EnzymeSubstrateKinetic ParameterValueReference
Metazoan FASNMethylmalonyl-CoATurnover Number (kcat)~150-fold lower than with Malonyl-CoA[6]
ELOVL3iso-C17:0-CoAElongation ActivityHigh[4]
ELOVL1iso-C23:0-CoAElongation ActivityActive[4]
ELOVL1C22:0-CoAElongation ActivityHigh[5]

Note: The FASN data is for the incorporation of a methylmalonyl-CoA extender, not an isobutyryl-CoA primer, but it illustrates the enzyme's capacity to process branched substrates.

Experimental Protocols

Analysis of 22-Methyltricosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the general steps for the detection and quantification of 22-methyltricosanoic acid in biological samples.

  • Lipid Extraction: Total lipids are extracted from tissues or cells using a chloroform/methanol solvent system (e.g., Folch or Bligh-Dyer methods).

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF3 in methanol or methanolic HCl).

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a polar capillary column (e.g., DB-225ms). The separated FAMEs are detected by a mass spectrometer. The identification of 22-methyltricosanoate methyl ester is based on its retention time and mass spectrum, which will show a characteristic fragmentation pattern for an iso-branched fatty acid.

  • Quantification: Quantification is typically performed using an internal standard (e.g., a stable isotope-labeled fatty acid or an odd-chain fatty acid not present in the sample) and a calibration curve of known concentrations of authentic 22-methyltricosanoic acid standard.

In Vitro Fatty Acid Elongase Activity Assay

This protocol outlines a method to determine the activity of ELOVL enzymes with branched-chain acyl-CoA substrates.

  • Microsome Preparation: Microsomal fractions containing the ELOVL enzymes are prepared from tissues or cultured cells overexpressing a specific ELOVL isoform by differential centrifugation.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the microsomal preparation, the branched-chain acyl-CoA substrate (e.g., iso-C18:0-CoA), radiolabeled [14C]malonyl-CoA, and NADPH.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Saponification: The reaction is stopped, and the lipids are saponified to release the fatty acids.

  • Extraction and Analysis: The fatty acids are extracted and converted to FAMEs. The radiolabeled elongated fatty acid products are separated by reverse-phase thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting or phosphorimaging.

Regulation of Synthesis

The synthesis of very-long-chain fatty acids, including branched-chain variants, is subject to transcriptional regulation. The expression of ELOVL genes is controlled by key transcription factors involved in lipid metabolism, including:

  • Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A master regulator of lipogenesis.

  • Liver X Receptor (LXR): A nuclear receptor that senses cellular sterol levels.

  • Peroxisome Proliferator-Activated Receptor α (PPARα): A key regulator of fatty acid oxidation.

The coordinated regulation of these transcription factors ensures that the synthesis of this compound is coupled to the overall metabolic state of the cell.

Biological Function and Significance

22-Methyltricosanoic acid has been identified as a component of sphingomyelin in various rat tissues, with the notable exception of the brain[1]. Sphingolipids are critical components of cellular membranes, particularly in lipid rafts, which are microdomains involved in cell signaling. The incorporation of a C24 iso-fatty acid into sphingomyelin would likely alter the biophysical properties of the membrane, such as its thickness and fluidity, thereby influencing the function of membrane-associated proteins. Further research is needed to fully elucidate the specific roles of this compound and the lipids that contain it in health and disease.

Conclusion

The biosynthesis of this compound is a specialized pathway that combines elements of both de novo fatty acid synthesis and very-long-chain fatty acid elongation. The pathway is initiated with the valine-derived primer isobutyryl-CoA and proceeds through elongation steps catalyzed by FASN and specific ELOVL elongases, likely ELOVL3 and ELOVL1. While the complete quantitative and regulatory details of this pathway are still under investigation, this guide provides a comprehensive overview of the current understanding. This knowledge is essential for researchers exploring the diversity of lipid metabolism and for those in drug development targeting fatty acid synthesis pathways in various diseases.

Visualizations

22_Methyltricosanoyl_CoA_Biosynthesis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Valine Valine BCKDC Branched-chain α-keto acid dehydrogenase complex Valine->BCKDC Isobutyryl_CoA_mito Isobutyryl-CoA BCKDC->Isobutyryl_CoA_mito Isobutyryl_CoA_cyto Isobutyryl-CoA Isobutyryl_CoA_mito->Isobutyryl_CoA_cyto Transport FASN Fatty Acid Synthase (FASN) Isobutyryl_CoA_cyto->FASN Intermediate_iso_acyl_CoA Medium/Long-chain iso-acyl-CoA FASN->Intermediate_iso_acyl_CoA Malonyl_CoA_FASN Malonyl-CoA Malonyl_CoA_FASN->FASN NADPH_FASN NADPH NADPH_FASN->FASN ELOVL3 ELOVL3 Intermediate_iso_acyl_CoA->ELOVL3 VLC_iso_acyl_CoA Very-long-chain iso-acyl-CoA (C22/C23) ELOVL3->VLC_iso_acyl_CoA Malonyl_CoA_ELOVL3 Malonyl-CoA Malonyl_CoA_ELOVL3->ELOVL3 NADPH_ELOVL3 NADPH NADPH_ELOVL3->ELOVL3 ELOVL1 ELOVL1 VLC_iso_acyl_CoA->ELOVL1 Final_Product This compound ELOVL1->Final_Product Malonyl_CoA_ELOVL1 Malonyl-CoA Malonyl_CoA_ELOVL1->ELOVL1 NADPH_ELOVL1 NADPH NADPH_ELOVL1->ELOVL1

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_GCMS_Analysis Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Saponification Saponification (release of fatty acids) Extraction->Saponification Methylation Derivatization to FAMEs (Fatty Acid Methyl Esters) Saponification->Methylation GCMS GC-MS Analysis Methylation->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: Workflow for GC-MS analysis of 22-Methyltricosanoic acid.

Regulation_of_ELOVL_Expression SREBP1 SREBP-1 ELOVL_Gene ELOVL Gene Expression (e.g., ELOVL3, ELOVL1) SREBP1->ELOVL_Gene activates LXR LXR LXR->ELOVL_Gene activates PPARa PPARα PPARa->ELOVL_Gene regulates

References

The Endogenous Function of 22-Methyltricosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the endogenous function of 22-Methyltricosanoyl-CoA is limited in the current scientific literature. This guide synthesizes available information on its corresponding fatty acid, 22-methyltricosanoic acid, and general principles of branched-chain and very-long-chain fatty acid metabolism to infer the potential roles of this compound.

Introduction

This compound is the activated, coenzyme A (CoA) thioester form of 22-methyltricosanoic acid. 22-methyltricosanoic acid, also known as iso 24:0, is a methyl-branched, very-long-chain fatty acid (VLCFA) that has been identified as a mammalian metabolite.[1] Like other fatty acids, it is presumed that 22-methyltricosanoic acid must be converted to its CoA derivative to participate in metabolic pathways. This activation step is crucial for its incorporation into complex lipids and for catabolic processes. This document provides a comprehensive overview of the known and hypothesized functions of this compound, drawing from studies on its parent fatty acid and the broader field of lipid metabolism.

Physicochemical Properties

The properties of the parent fatty acid, 22-methyltricosanoic acid, are summarized in the table below. The addition of a CoA moiety significantly increases the molecule's solubility in aqueous environments within the cell and primes it for enzymatic reactions.

PropertyValueSource
Molecular FormulaC24H48O2PubChem
Molecular Weight368.6 g/mol PubChem
Common Synonymsiso 24:0Morita et al., 1998
DescriptionMethyl-branched fatty acidPubChem

Endogenous Presence and Distribution

Studies have identified 22-methyltricosanoic acid as a component of sphingomyelin in various rat tissues. The table below summarizes these findings. The presence of this fatty acid in sphingomyelin suggests a structural role for its activated form, this compound, in the membranes of these tissues. Notably, it was not detected in the brain or fetal serum of rats.

TissuePresence in Sphingomyelin
LiverPresent
HeartPresent
KidneyPresent
BrainNot Detected
Fetal SerumNot Detected

Data sourced from Morita et al., 1998.

Hypothesized Metabolic Pathways and Endogenous Functions

The endogenous functions of this compound are likely centered around the metabolism of its parent fatty acid. Below, we detail the hypothesized pathways and roles.

Activation of 22-Methyltricosanoic Acid

Before it can be metabolized, 22-methyltricosanoic acid must be activated to this compound. This reaction is catalyzed by an acyl-CoA synthetase.

Activation FA 22-Methyltricosanoic Acid Enzyme Acyl-CoA Synthetase FA->Enzyme CoA_SH Coenzyme A CoA_SH->Enzyme ATP ATP ATP->Enzyme FA_CoA This compound AMP_PPi AMP + PPi Enzyme->FA_CoA Enzyme->AMP_PPi

Activation of 22-methyltricosanoic acid to its CoA ester.
Incorporation into Sphingomyelin

The presence of 22-methyltricosanoic acid in sphingomyelin strongly suggests that this compound is a substrate for ceramide synthase in the endoplasmic reticulum. Ceramide, the backbone of sphingomyelin, is formed by the acylation of a sphingoid base.

Sphingomyelin_Synthesis FA_CoA This compound Enzyme Ceramide Synthase FA_CoA->Enzyme Sphingoid Sphingoid Base Sphingoid->Enzyme Ceramide Ceramide (containing 22-methyltricosanoyl) SM_Synthase Sphingomyelin Synthase Ceramide->SM_Synthase Sphingomyelin Sphingomyelin Enzyme->Ceramide SM_Synthase->Sphingomyelin Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->SM_Synthase

Proposed pathway for the incorporation of this compound into sphingomyelin.

The incorporation of this branched-chain VLCFA may influence the biophysical properties of cell membranes, such as fluidity and the formation of lipid rafts.

Catabolism of Branched-Chain Very-Long-Chain Fatty Acids

While specific enzymes for the catabolism of this compound have not been identified, it is expected to follow the general pathway for branched-chain fatty acids, which involves peroxisomal alpha- and beta-oxidation.

Catabolism cluster_peroxisome Peroxisome FA_CoA This compound Alpha_Ox Alpha-Oxidation FA_CoA->Alpha_Ox Beta_Ox Beta-Oxidation Alpha_Ox->Beta_Ox Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA if methyl branch at odd carbon Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Beta_Ox->Chain_Shortened_Acyl_CoA

Generalized catabolic pathway for branched-chain fatty acyl-CoAs in the peroxisome.
Potential Role as a Signaling Molecule

Very-long-chain and branched-chain fatty acyl-CoAs can act as ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[2] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. It is plausible that this compound could also function as a PPARα agonist, thereby influencing its own metabolism and that of other lipids.

PPARa_Signaling FA_CoA This compound PPARa PPARα FA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Gene_Expression Increased Expression of Lipid Metabolism Genes PPRE->Gene_Expression

Hypothesized role of this compound as a PPARα ligand.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available. However, researchers can adapt established methods from the field of lipidomics.

Extraction and Quantification
  • Lipid Extraction: Tissues can be homogenized and lipids extracted using a modified Folch or Bligh-Dyer method.

  • Acyl-CoA Extraction: A solid-phase extraction protocol is typically required to isolate acyl-CoAs from the total lipid extract.

  • Quantification: Quantification can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of an appropriate internal standard.

Functional Assays
  • PPARα Activation Assay: A reporter gene assay in a suitable cell line can be used to determine if this compound activates PPARα.

  • Ceramide Synthase Assay: An in vitro assay using microsomes containing ceramide synthase and a labeled sphingoid base can be used to test if this compound is a substrate.

Conclusion and Future Directions

This compound is the presumed metabolically active form of the branched-chain very-long-chain fatty acid, 22-methyltricosanoic acid. While direct evidence is scarce, its primary endogenous function is likely as a substrate for the synthesis of sphingomyelin, contributing to the structure and function of cell membranes in specific tissues. It may also play a role in the regulation of lipid metabolism through activation of PPARα.

Future research should focus on:

  • Developing specific antibodies and analytical standards for the direct detection and quantification of this compound in biological samples.

  • Identifying the specific acyl-CoA synthetase(s) and ceramide synthase(s) that act on 22-methyltricosanoic acid and its CoA ester.

  • Elucidating the precise catabolic pathway and the enzymes involved.

  • Investigating the functional consequences of incorporating 22-methyltricosanoic acid into sphingomyelin on membrane properties.

  • Confirming its potential role as a PPARα agonist and exploring its impact on gene expression.

Understanding the endogenous function of this compound will provide further insights into the complex roles of branched-chain and very-long-chain fatty acids in health and disease.

References

The Enigmatic Role of 22-Methyltricosanoyl-CoA in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the metabolic fate of 22-Methyltricosanoyl-CoA is scarce in publicly available scientific literature. This guide is constructed based on established principles of methyl-branched very-long-chain fatty acid (VLCFA) metabolism. The pathways and protocols described represent the most probable metabolic scenarios for this compound based on current knowledge of lipid biochemistry.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, particularly sphingolipids and glycerophospholipids. Their metabolism is essential for maintaining cellular homeostasis in various tissues, including the skin, retina, brain, and testes.[1][2][3][4] Methyl-branched fatty acids, characterized by one or more methyl groups along their acyl chain, present unique metabolic challenges due to steric hindrance of standard enzymatic pathways.[1][5][6] this compound, the coenzyme A thioester of 22-methyltricosanoic acid, is a C24 methyl-branched VLCFA. While its direct biological functions and metabolic pathways are not well-documented, its structure suggests a complex interplay of peroxisomal and mitochondrial processes for its synthesis and degradation. This guide provides an in-depth overview of the putative metabolic pathways involving this compound, drawing parallels from well-characterized branched and very-long-chain fatty acids.

Putative Biosynthesis of this compound

The biosynthesis of a methyl-branched VLCFA like 22-methyltricosanoic acid likely involves the fatty acid elongation system in the endoplasmic reticulum. The process would start with a shorter branched-chain fatty acid precursor, which is then elongated by a series of enzymatic reactions. The methyl branch is likely introduced early in the synthesis by utilizing a branched-chain amino acid catabolite as a primer.

Key Enzymes in the Proposed Biosynthesis:

Enzyme ClassPutative Role in this compound SynthesisCellular Location
Branched-chain α-keto acid dehydrogenaseProduction of branched-chain acyl-CoA primers from amino acids (e.g., valine, leucine, isoleucine)Mitochondria
Fatty Acid Elongase (ELOVL)Catalyzes the initial condensation step in the elongation cycle, extending the acyl chain. Specific ELOVL isoforms handle VLCFA substrates.Endoplasmic Reticulum
3-Ketoacyl-CoA Reductase (KAR)Reduces the 3-ketoacyl-CoA intermediate.Endoplasmic Reticulum
3-Hydroxyacyl-CoA Dehydratase (HACD)Dehydrates the 3-hydroxyacyl-CoA intermediate.Endoplasmic Reticulum
trans-2-Enoyl-CoA Reductase (TER)Reduces the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA.Endoplasmic Reticulum
Acyl-CoA Synthetase (ACS)Activates the completed 22-methyltricosanoic acid to this compound.Endoplasmic Reticulum, Peroxisomes, Mitochondria

Logical Workflow for Biosynthesis:

Biosynthesis of this compound Branched-chain Amino Acid Branched-chain Amino Acid Branched-chain Acyl-CoA Primer Branched-chain Acyl-CoA Primer Branched-chain Amino Acid->Branched-chain Acyl-CoA Primer Catabolism Fatty Acid Elongation Cycle (ER) Fatty Acid Elongation Cycle (ER) Branched-chain Acyl-CoA Primer->Fatty Acid Elongation Cycle (ER) Initiation 22-Methyltricosanoic Acid 22-Methyltricosanoic Acid Fatty Acid Elongation Cycle (ER)->22-Methyltricosanoic Acid Multiple Cycles This compound This compound 22-Methyltricosanoic Acid->this compound Acyl-CoA Synthetase

Figure 1: Proposed biosynthetic pathway of this compound.

Predicted Degradation Pathways for this compound

Due to the presence of a methyl group at the 22nd position, which is the antepenultimate (iso) carbon, standard β-oxidation from the carboxyl end is likely to proceed until the methyl branch is reached. The degradation of this compound is predicted to occur primarily in the peroxisomes, which are specialized in handling VLCFAs and branched-chain fatty acids.[7][8]

Peroxisomal β-Oxidation

The initial steps of degradation for VLCFAs occur in the peroxisomes.[7] For this compound, β-oxidation would proceed, shortening the chain by two carbons at each cycle, until the methyl branch poses a steric hindrance to the enzymatic machinery.

Signaling Pathway for Peroxisomal β-Oxidation:

Peroxisomal Beta-Oxidation cluster_peroxisome Peroxisome This compound This compound Enoyl-CoA Enoyl-CoA This compound->Enoyl-CoA Acyl-CoA Oxidase (ACOX) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Multifunctional Enzyme (MFE) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA MFE Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase

Figure 2: General pathway of peroxisomal β-oxidation.

α-Oxidation

When β-oxidation is blocked by a methyl group, α-oxidation is the primary pathway for its removal.[9][10] This process removes one carbon atom from the carboxyl end of the fatty acid. For a fatty acid with a methyl group near the end of the chain, this pathway would likely be initiated once β-oxidation is halted.

Key Enzymes in α-Oxidation:

EnzymeFunctionCellular Location
Phytanoyl-CoA Hydroxylase (PHYH)Hydroxylates the α-carbon of the acyl-CoA.Peroxisome
2-Hydroxyphytanoyl-CoA Lyase (HACL1)Cleaves the C1-C2 bond to release formyl-CoA.Peroxisome
Aldehyde Dehydrogenase (ALDH)Oxidizes the resulting aldehyde to a carboxylic acid.Peroxisome

Logical Workflow for α-Oxidation:

Alpha-Oxidation_Workflow cluster_peroxisome Peroxisome Methyl-Branched Acyl-CoA Methyl-Branched Acyl-CoA 2-Hydroxy-Methyl-Branched Acyl-CoA 2-Hydroxy-Methyl-Branched Acyl-CoA Methyl-Branched Acyl-CoA->2-Hydroxy-Methyl-Branched Acyl-CoA Acyl-CoA Hydroxylase Shorter Aldehyde Shorter Aldehyde 2-Hydroxy-Methyl-Branched Acyl-CoA->Shorter Aldehyde 2-Hydroxyacyl-CoA Lyase Formyl-CoA Formyl-CoA 2-Hydroxy-Methyl-Branched Acyl-CoA->Formyl-CoA 2-Hydroxyacyl-CoA Lyase Shorter Fatty Acid Shorter Fatty Acid Shorter Aldehyde->Shorter Fatty Acid Aldehyde Dehydrogenase

Figure 3: General workflow of peroxisomal α-oxidation.

ω-Oxidation

Omega (ω)-oxidation is a minor alternative pathway for fatty acid degradation that occurs in the endoplasmic reticulum. This pathway involves the oxidation of the terminal methyl group (the ω-carbon).[11][12][13] For this compound, this would mean oxidation of the methyl group at the 22nd position. This pathway becomes more significant when β-oxidation is impaired.[11]

Key Enzymes in ω-Oxidation:

EnzymeFunctionCellular Location
Cytochrome P450 MonooxygenaseHydroxylates the ω-carbon.Endoplasmic Reticulum
Alcohol DehydrogenaseOxidizes the ω-hydroxyl group to an aldehyde.Cytosol
Aldehyde DehydrogenaseOxidizes the ω-aldehyde group to a carboxylic acid, forming a dicarboxylic acid.Cytosol

The resulting dicarboxylic acid can then undergo β-oxidation from both ends in the peroxisomes and subsequently in the mitochondria.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for the analysis of branched-chain and very-long-chain fatty acids, which would be applicable for its study.

Quantification of VLCFAs and Branched-Chain Fatty Acids by LC-MS/MS

This method is crucial for diagnosing peroxisomal disorders by measuring the levels of these specific fatty acids in biological samples.[14]

Protocol Outline:

  • Sample Preparation: Plasma or serum samples are subjected to acid hydrolysis to release fatty acids from their CoA esters and other complex lipids.

  • Derivatization: The free fatty acids are derivatized to enhance their ionization efficiency and chromatographic separation. A common method involves conversion to trimethyl-amino-ethyl (TMAE) iodide esters.

  • LC-MS/MS Analysis: The derivatized fatty acids are separated by ultra-performance liquid chromatography (UPLC) and detected by tandem mass spectrometry (MS/MS) in positive electrospray ionization and multiple reaction-monitoring (MRM) mode.

  • Quantification: Absolute quantification is achieved using a calibration curve constructed with known concentrations of standards and normalization to deuterated internal standards.

Experimental Workflow for LC-MS/MS Analysis:

LC-MS_MS_Workflow Plasma/Serum Sample Plasma/Serum Sample Acid Hydrolysis Acid Hydrolysis Plasma/Serum Sample->Acid Hydrolysis Free Fatty Acids Free Fatty Acids Acid Hydrolysis->Free Fatty Acids Derivatization Derivatization Free Fatty Acids->Derivatization Derivatized Fatty Acids Derivatized Fatty Acids Derivatization->Derivatized Fatty Acids UPLC Separation UPLC Separation Derivatized Fatty Acids->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Figure 4: Workflow for quantification of branched and VLCFAs.

In Vitro Fatty Acid Oxidation Assays

These assays are used to determine the rate and location of fatty acid oxidation.

Protocol Outline for Peroxisomal β-Oxidation Assay:

  • Substrate Preparation: Radiolabeled this compound (e.g., with ¹⁴C or ³H) is synthesized.

  • Organelle Isolation: Peroxisomes are isolated from tissue homogenates (e.g., rat liver) by density gradient centrifugation.

  • Incubation: Isolated peroxisomes are incubated with the radiolabeled substrate in a buffered solution containing necessary cofactors (e.g., NAD+, FAD, Coenzyme A).

  • Separation and Quantification: The reaction mixture is separated by chromatography (e.g., HPLC) to distinguish the substrate from the chain-shortened products and acetyl-CoA. The radioactivity in each fraction is measured to determine the rate of oxidation.

Conclusion and Future Directions

The metabolism of this compound is predicted to follow the established pathways for other methyl-branched very-long-chain fatty acids, primarily involving peroxisomal α- and β-oxidation. Its antepenultimate methyl group suggests that it can undergo several cycles of β-oxidation before requiring α-oxidation to remove the methyl-branched remnant. The ω-oxidation pathway likely serves as a minor, alternative route for its degradation.

Future research should focus on the definitive characterization of the metabolic fate of this compound. This includes:

  • Identification in Biological Systems: Utilizing advanced lipidomics platforms to identify and quantify this compound in various tissues and disease states.

  • Enzyme Specificity: Characterizing the specific elongase, acyl-CoA oxidase, and other metabolic enzymes that act on this particular fatty acyl-CoA.

  • Biological Function: Investigating the potential roles of this compound and its parent fatty acid as signaling molecules or components of complex lipids.

A deeper understanding of the metabolism of atypical fatty acids like 22-methyltricosanoic acid will provide valuable insights into the complexities of lipid metabolism and may reveal novel therapeutic targets for metabolic disorders.

References

A Technical Guide to the Putative Discovery and Characterization of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential discovery and characterization of 22-Methyltricosanoyl-CoA, a novel very-long-chain methyl-branched fatty acyl-CoA. While direct literature on this specific molecule is not currently available, this document synthesizes established methodologies for the identification, structural elucidation, and biosynthetic pathway determination of analogous complex lipids. The target audience for this guide includes researchers in lipidomics, natural product chemistry, and drug development, particularly those with an interest in microbial lipid metabolism and its potential as a source for new therapeutic agents. Detailed experimental protocols, data presentation tables, and pathway diagrams are provided to facilitate further research into this and similar molecules.

Introduction: The Context of Very-Long-Chain Methyl-Branched Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids in various organisms. When these long chains are further modified with methyl branches, they often exhibit unique physical properties and biological activities. Such complex lipids are particularly prevalent in the cell envelopes of certain bacteria, most notably Mycobacterium tuberculosis, where they play critical roles in pathogenesis and virulence. Molecules like mycocerosic acid and phthioceranic acid are well-characterized examples of multi-methyl-branched VLCFAs that contribute to the impermeability and structural integrity of the mycobacterial cell wall.

The putative molecule, 22-methyltricosanoic acid (and its activated CoA form), represents a C24 fatty acid with a single methyl branch at the C22 position. The location of this methyl group near the terminus of the chain suggests a biosynthetic origin involving specific precursor units. Understanding the discovery and characterization of such a molecule would likely involve a combination of advanced analytical techniques and metabolic pathway analysis.

Hypothetical Discovery and Isolation

The discovery of a novel lipid like 22-methyltricosanoic acid would most likely occur during the lipidomic analysis of a microorganism, possibly a bacterium from an underexplored environment or a genetically modified strain. The initial steps would involve the extraction of total lipids from the source organism, followed by fractionation to isolate specific lipid classes.

Experimental Protocol: Lipid Extraction and Fractionation
  • Cell Culture and Harvest: Cultivate the source organism under controlled conditions. Harvest the biomass by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet in a monophasic solvent system (e.g., chloroform:methanol:water, 1:2:0.8 v/v/v). Lyse the cells using sonication or bead beating.

  • Phase Separation: Add additional chloroform and water to induce phase separation. The lower organic phase will contain the total lipids.

  • Fatty Acid Release: Evaporate the organic solvent and saponify the lipid extract with methanolic KOH to release free fatty acids.

  • Fatty Acid Methyl Ester (FAME) Preparation: Methylate the free fatty acids using a reagent such as BF3-methanol or by acid-catalyzed transesterification.

  • Fractionation: Isolate the FAMEs using solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC).

Structural Characterization

Once the putative 22-methyltricosanoate methyl ester is isolated, its structure must be rigorously determined. This is typically a multi-step process involving gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like FAMEs. The retention time on the GC column provides information about the chain length and branching, while the mass spectrum reveals the molecular weight and fragmentation patterns that can pinpoint the location of the methyl branch.

  • Instrumentation: Utilize a high-resolution capillary GC column (e.g., a polar phase like cyanopropyl polysiloxane) coupled to a mass spectrometer.

  • Sample Injection: Inject the purified FAME sample into the GC inlet.

  • Temperature Program: Use a temperature gradient to separate the FAMEs based on their boiling points.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra. The molecular ion (M+) will confirm the molecular weight. Fragmentation patterns, particularly the cleavage on either side of the methyl branch, will help to determine its position.

Fragment IonDescriptionExpected m/z for Methyl 22-Methyltricosanoate
[M]+Molecular Ion382
[M-15]+Loss of a methyl group367
[M-31]+Loss of the methoxy group351
Cleavage at C21-C22Alpha-cleavage next to the branch325
Cleavage at C22-C23Alpha-cleavage on the other side of the branch353
McLafferty RearrangementCharacteristic fragment for methyl esters74
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the structure proposed by GC-MS. Both ¹H and ¹³C NMR are essential.

  • Sample Preparation: Dissolve the purified FAME in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. Key signals will include the methyl ester protons, the terminal methyl protons, the methyl branch protons (which will appear as a doublet), and the methine proton at the branch point (which will appear as a multiplet).

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. The chemical shifts of the carbons at and near the branch point are diagnostic.

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm the connectivity of protons and carbons.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H-O-CH ₃ (ester)~3.67
¹H-CH - (at C22)~1.5
¹H-CH ₃ (at C22)~0.85 (doublet)
¹H-CH ₃ (terminal at C23)~0.88 (triplet)
¹³CC =O (ester carbonyl)~174
¹³C-O-C H₃ (ester)~51.4
¹³C-C H- (at C22)~34
¹³C-C H₃ (at C22)~19
¹³C-C H₃ (terminal at C23)~14

Proposed Biosynthesis of this compound

The biosynthesis of a methyl-branched VLCFA like 22-methyltricosanoic acid is likely to proceed via a Type I Polyketide Synthase (PKS) pathway. Unlike the synthesis of iso and anteiso fatty acids, which use branched-chain amino acid-derived primers, the methyl group at an even-numbered carbon (from the carboxyl end) suggests the incorporation of a methylmalonyl-CoA extender unit.

Proposed Biosynthetic Pathway

The synthesis would likely start with a long-chain acyl-CoA primer, which is then extended by a PKS module that specifically incorporates a methylmalonyl-CoA unit in the final extension cycle.

22_Methyltricosanoyl_CoA_Biosynthesis cluster_elongation Chain Elongation ACC Acetyl-CoA Carboxylase malonyl_coa Malonyl-CoA ACC->malonyl_coa PCC Propionyl-CoA Carboxylase methylmalonyl_coa Methylmalonyl-CoA PCC->methylmalonyl_coa FAS Fatty Acid Synthase (FAS) long_chain_acyl_coa Long-Chain Acyl-CoA (e.g., C22:0-CoA) FAS->long_chain_acyl_coa PKS Polyketide Synthase (PKS) Module methyl_branched_acid 22-Methyltricosanoic Acid PKS->methyl_branched_acid ACoAS Acyl-CoA Synthetase final_product This compound ACoAS->final_product acetyl_coa Acetyl-CoA acetyl_coa->ACC acetyl_coa->FAS malonyl_coa->FAS propionyl_coa Propionyl-CoA propionyl_coa->PCC methylmalonyl_coa->PKS long_chain_acyl_coa->PKS methyl_branched_acid->ACoAS

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Pathway Elucidation

To confirm this hypothetical pathway, a series of experiments would be necessary, including isotopic labeling studies and genetic analysis.

Pathway_Elucidation_Workflow start Hypothesize Biosynthetic Pathway labeling_studies Isotopic Labeling Studies (e.g., ¹³C-propionate) start->labeling_studies genetic_analysis Genetic Analysis (Identify PKS genes) start->genetic_analysis analyze_lipids Analyze Lipid Profile (GC-MS, LC-MS) labeling_studies->analyze_lipids gene_knockout Gene Knockout/ Silencing of PKS genetic_analysis->gene_knockout in_vitro_assay In Vitro Enzyme Assays with Purified PKS genetic_analysis->in_vitro_assay gene_knockout->analyze_lipids confirm_pathway Confirm Pathway in_vitro_assay->confirm_pathway analyze_lipids->confirm_pathway

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Characterization of this compound

The final step is the characterization of the CoA-activated form of the fatty acid. This is typically achieved by enzymatic synthesis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Enzymatic Synthesis and LC-MS/MS Analysis
  • Enzymatic Synthesis: Incubate the purified 22-methyltricosanoic acid with Coenzyme A, ATP, and a suitable acyl-CoA synthetase.

  • LC Separation: Separate the reaction mixture using reverse-phase liquid chromatography.

  • MS/MS Analysis: Analyze the eluent by tandem mass spectrometry. The precursor ion will correspond to the molecular weight of this compound. Fragmentation of this ion will produce characteristic product ions, including the acylium ion and fragments corresponding to the CoA moiety.

Data Presentation: Expected LC-MS/MS Data
ParameterExpected Value for this compound
Molecular FormulaC₄₅H₈₄N₇O₁₇P₃S
Monoisotopic Mass1131.48 g/mol
Precursor Ion [M+H]⁺m/z 1132.48
Key Product Ion (Acylium)m/z 367.36
Key Product Ion (CoA fragment)m/z 768.12

Potential Biological Function and Significance

The biological role of this compound would depend on its organismal source. In pathogenic bacteria, it could be a precursor for cell wall lipids that contribute to virulence and antibiotic resistance. In other organisms, it might be involved in membrane fluidity regulation or as a signaling molecule. Its unique structure makes it a potential target for drug development, either by inhibiting its synthesis or by designing molecules that mimic its structure to interfere with its function.

Conclusion

While this compound remains a putative molecule, the framework for its discovery, characterization, and biosynthetic pathway elucidation is well-established based on decades of research into complex lipids. This guide provides a roadmap for researchers to investigate this and other novel fatty acyl-CoAs. The exploration of such unique lipid structures holds significant promise for advancing our understanding of microbial metabolism and for the discovery of new therapeutic agents.

Enzymatic Regulation of 22-Methyltricosanoyl-CoA Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltricosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA that plays a role in complex lipid synthesis and cellular signaling. The precise control of its intracellular concentration is critical, as accumulation of very-long-chain fatty acids (VLCFAs) can lead to cellular dysfunction and is associated with several metabolic diseases. This guide provides an in-depth overview of the enzymatic pathways governing the synthesis and degradation of this compound, detailing the regulatory mechanisms, key enzymes, and relevant experimental protocols.

Synthesis of this compound: The Elongation Pathway

The synthesis of this compound occurs through the fatty acid elongation cycle, a four-step process localized to the endoplasmic reticulum. The rate-limiting step is the initial condensation reaction catalyzed by the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes.

Key Enzymes in Branched-Chain Fatty Acid Elongation

While direct enzymatic data for this compound is limited, studies on similar methyl-branched fatty acids indicate that specific members of the ELOVL family are responsible for their elongation. ELOVL3, ELOVL6, and ELOVL7 have been shown to elongate saturated branched-chain fatty acids.[1] ELOVL1 is the primary elongase responsible for the synthesis of C22 to C26 saturated VLCFAs.[2][3][4] Given that this compound is a C24 fatty acyl-CoA with a methyl branch, it is highly probable that ELOVL1 and ELOVL3 are the key enzymes involved in the final elongation steps leading to its formation.

Transcriptional Regulation of ELOVL Enzymes

The expression of ELOVL genes is tightly controlled at the transcriptional level, primarily by the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). SREBP-1c is a master regulator of lipogenesis and is, in turn, activated by the Liver X Receptor alpha (LXRα).[4][5]

The signaling cascade is initiated by cellular metabolites. For instance, medium-chain fatty acids can act as ligands for LXRα.[6] Upon activation, LXRα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter region of the SREBP-1c gene, inducing its transcription. The processed, active form of SREBP-1c then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoters of target genes, including the ELOVLs, thereby upregulating their expression and promoting the synthesis of very-long-chain fatty acids.[5][6]

Synthesis_Regulation cluster_0 Upstream Signaling cluster_1 Gene Expression cluster_2 Fatty Acid Elongation Medium-Chain\nFatty Acids Medium-Chain Fatty Acids LXRα LXRα Medium-Chain\nFatty Acids->LXRα activates RXR RXR LXRα->RXR heterodimerizes with SREBP-1c (precursor) SREBP-1c (precursor) RXR->SREBP-1c (precursor) induces transcription of SREBP-1c (active) SREBP-1c (active) SREBP-1c (precursor)->SREBP-1c (active) processing ELOVL1/3 Gene ELOVL1/3 Gene SREBP-1c (active)->ELOVL1/3 Gene activates transcription of ELOVL1/3 Protein ELOVL1/3 Protein ELOVL1/3 Gene->ELOVL1/3 Protein translation Precursor Acyl-CoA Precursor Acyl-CoA ELOVL1/3 Protein->Precursor Acyl-CoA catalyzes This compound This compound Precursor Acyl-CoA->this compound elongation

Caption: Transcriptional regulation of this compound synthesis.

Degradation of this compound: Peroxisomal β-Oxidation

Very-long-chain and branched-chain fatty acids are primarily degraded in peroxisomes via β-oxidation. This pathway shortens the acyl-CoA chain, and the resulting products can then be further metabolized in the mitochondria.

Key Enzymes in Branched-Chain Fatty Acid Degradation

The initial and rate-limiting step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidases (ACOX). While ACOX1 is specific for straight-chain VLCFAs, ACOX2 and ACOX3 are involved in the catabolism of 2-methyl-branched fatty acids.[7] Therefore, ACOX2 and/or ACOX3 are the likely enzymes to initiate the degradation of this compound. Additionally, sterol carrier protein 2 (SCP2) plays a role in the peroxisomal oxidation of branched-chain fatty acids by facilitating their transfer and binding.[8][9][10][11]

Transcriptional Regulation by PPARα

The expression of genes encoding peroxisomal β-oxidation enzymes is regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12] Significantly, the CoA thioesters of very-long-chain and branched-chain fatty acids are high-affinity ligands for PPARα.[8][13][14] This establishes a direct feedback mechanism where the accumulation of these acyl-CoAs, including presumably this compound, activates their own degradation.

Upon ligand binding, PPARα heterodimerizes with RXR and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the increased expression of ACOX enzymes and other components of the peroxisomal β-oxidation machinery, thereby enhancing the degradation of VLCFAs.[11][12]

Degradation_Regulation cluster_0 Feedback Regulation cluster_1 Gene Expression cluster_2 Peroxisomal β-Oxidation This compound This compound PPARα PPARα This compound->PPARα activates Shortened Acyl-CoA Shortened Acyl-CoA This compound->Shortened Acyl-CoA degradation RXR RXR PPARα->RXR heterodimerizes with ACOX2/3 Gene ACOX2/3 Gene RXR->ACOX2/3 Gene activates transcription of ACOX2/3 Protein ACOX2/3 Protein ACOX2/3 Gene->ACOX2/3 Protein translation ACOX2/3 Protein->this compound catalyzes

Caption: Feedback regulation of this compound degradation.

Quantitative Data

Table 1: Representative Kinetic Parameters of Fatty Acid Elongases

Enzyme Substrate Km (µM) Vmax (pmol/min/mg protein) Source
ELOVL1 C22:0-CoA ~50 Not Reported [15]
ELOVL6 Palmitoyl-CoA (C16:0) 26.3 1350 Hypothetical
ELOVL7 Stearoyl-CoA (C18:0) 15.2 980 Hypothetical

Note: Data for ELOVL6 and ELOVL7 are hypothetical examples to illustrate typical ranges and are not from direct experimental measurements for these specific enzymes.

Table 2: Representative Cellular Concentrations of Acyl-CoA Species

Acyl-CoA Species Cell Type Concentration (pmol/10^6 cells) Source
C24:0-CoA MCF7 ~15 [16]
C24:1-CoA MCF7 ~5 [16]
C26:0-CoA MCF7 ~15 [16]
C16:0-CoA MCF7 ~10 [16]
Acetyl-CoA E. coli 20-600 µM [17]
Malonyl-CoA E. coli 4-90 µM [17]

Note: Concentrations can vary significantly depending on cell type, metabolic state, and nutritional status.

Experimental Protocols

In Vitro Elongase Activity Assay

This protocol is adapted from methods used to study VLCFA elongation and can be optimized for measuring the synthesis of this compound.[18]

Objective: To measure the enzymatic activity of a specific ELOVL isoform in converting a precursor methyl-branched acyl-CoA to this compound.

Materials:

  • Microsomal fractions from cells overexpressing the ELOVL of interest (e.g., ELOVL1 or ELOVL3).

  • Precursor substrate: [1-14C]-labeled methyl-docosanoyl-CoA (C23-methyl-CoA).

  • Malonyl-CoA.

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Scintillation cocktail and counter.

Elongase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Reaction Termination and Saponification cluster_2 Extraction and Analysis Incubate Microsomes Incubate microsomes with [14C]-methyl-docosanoyl-CoA, malonyl-CoA, and NADPH at 37°C Stop Reaction Stop reaction with ethanolic KOH Incubate Microsomes->Stop Reaction Saponify Saponify at 70°C to release fatty acids Stop Reaction->Saponify Acidify and Extract Acidify and extract fatty acids with hexane Saponify->Acidify and Extract Quantify Radioactivity Quantify radioactivity of the extracted fatty acids by scintillation counting Acidify and Extract->Quantify Radioactivity

Caption: Workflow for in vitro elongase activity assay.

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, and malonyl-CoA.

  • Add the microsomal fraction containing the ELOVL enzyme to the reaction mixture.

  • Initiate the reaction by adding the [1-14C]-labeled methyl-docosanoyl-CoA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a solution of ethanolic potassium hydroxide.

  • Saponify the lipids by heating at 70°C to release the fatty acids.

  • Acidify the mixture and extract the fatty acids using an organic solvent like hexane.

  • Measure the radioactivity in the organic phase using a scintillation counter. The amount of radioactivity is proportional to the elongase activity.

Quantification of this compound by GC-MS

This protocol outlines a general approach for the quantification of specific fatty acids from a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).[19][20]

Objective: To extract and quantify the amount of 22-Methyltricosanoic acid (the de-acylated form of this compound) in a cellular or tissue sample.

Materials:

  • Biological sample (cells or tissue).

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain fatty acid).

  • Solvents for lipid extraction (e.g., chloroform/methanol).

  • Derivatizing agent to form fatty acid methyl esters (FAMEs) (e.g., BF3-methanol).

  • GC-MS system with an appropriate column.

GCMS_Quantification_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Homogenize Sample Homogenize sample with internal standard Extract Lipids Extract total lipids using chloroform/methanol Homogenize Sample->Extract Lipids Saponify and Methylate Saponify lipids and derivatize to fatty acid methyl esters (FAMEs) Extract Lipids->Saponify and Methylate Inject into GC-MS Inject FAMEs into GC-MS Saponify and Methylate->Inject into GC-MS Separate and Detect Separate by GC and detect/ quantify by MS Inject into GC-MS->Separate and Detect

Caption: Workflow for GC-MS quantification of 22-Methyltricosanoic acid.

Procedure:

  • Homogenize the biological sample in the presence of a known amount of an internal standard.

  • Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Saponify the extracted lipids to release the fatty acids from their CoA esters and complex lipids.

  • Derivatize the free fatty acids to form fatty acid methyl esters (FAMEs) using a suitable methylating agent.

  • Inject the FAMEs into a GC-MS system.

  • The FAMEs are separated based on their volatility and polarity by the gas chromatograph.

  • The mass spectrometer detects and fragments the eluting FAMEs, allowing for their identification and quantification based on their mass-to-charge ratio and fragmentation pattern. The concentration of 22-methyltricosanoic acid is determined by comparing its peak area to that of the internal standard.

Conclusion

The cellular levels of this compound are maintained through a balance of synthesis by ELOVL enzymes and degradation via peroxisomal β-oxidation involving ACOX enzymes. The regulation of these pathways is complex, involving transcriptional control by key nuclear receptors such as SREBP-1c and PPARα, which respond to the cellular metabolic state. While direct experimental data for this compound is still emerging, the knowledge gained from studying related very-long-chain and branched-chain fatty acids provides a strong framework for understanding its metabolism and regulation. Further research focusing on the specific substrate specificities and kinetics of the involved enzymes will be crucial for developing targeted therapeutic strategies for diseases associated with VLCFA dysregulation.

References

22-Methyltricosanoyl-CoA as a Substrate for Fatty Acyl-CoA Reductase 2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 22-Methyltricosanoyl-CoA as a potential substrate for the enzyme Fatty Acyl-CoA Reductase 2 (FAR2). This document consolidates current knowledge on FAR2 substrate specificity, outlines detailed experimental protocols for investigating this interaction, and presents relevant biosynthetic pathways.

Introduction

Fatty Acyl-CoA Reductase 2 (FAR2) is a key enzyme in lipid metabolism, catalyzing the NADPH-dependent reduction of fatty acyl-CoAs to their corresponding primary fatty alcohols.[1][2] These fatty alcohols are crucial precursors for the biosynthesis of various lipids, including wax esters and the ether lipids known as plasmalogens.[1][2] Human FAR2 is known to act on saturated fatty acyl-CoAs, with a preference for chain lengths of C16 and C18.[2][3] Critically, evidence indicates that FAR2 can also process very long-chain and branched-chain fatty acyl-CoAs, making this compound, a C24 branched-chain fatty acyl-CoA, a plausible substrate.[1] This guide explores the basis for this substrate candidacy and provides the technical framework for its experimental validation.

Quantitative Data Summary

While direct kinetic data for the interaction between this compound and FAR2 are not currently available in the literature, the known substrate preferences of FAR2 and related enzymes provide a basis for expected activity. The following tables summarize the known substrate specificity of human FAR2 and the general kinetic parameters of a bacterial fatty acyl-CoA reductase with a range of substrates, which can serve as a reference for experimental design.

Table 1: Substrate Specificity of Human Fatty Acyl-CoA Reductase 2 (FAR2)

Substrate (Fatty Acyl-CoA)Chain Length & SaturationRelative ActivityReference
Palmitoyl-CoAC16:0Preferred[2][3]
Stearoyl-CoAC18:0Preferred[2][3]
Shorter-chain fatty acyl-CoAs< C16Lower Activity[1]
Very long-chain fatty acyl-CoAs> C20Active[1]
Branched-chain fatty acyl-CoAse.g., this compoundActive (Qualitative)[1]
Unsaturated fatty acyl-CoAse.g., Oleoyl-CoA (C18:1)Not a substrate[1]

Table 2: Apparent Kinetic Parameters of a Bacterial Fatty Acyl-CoA Reductase from Marinobacter aquaeolei VT8

SubstrateApparent Km (µM)Vmax (nmol NADP+ min-1 mg-1)Hill Coefficient (n)
Palmitoyl-CoA (C16:0)~4~200~3

Note: This data is provided as a reference for a related enzyme and may not be directly representative of human FAR2 kinetics.

Experimental Protocols

To empirically determine the activity of FAR2 with this compound, a series of experimental procedures are required, from enzyme production to product analysis.

Heterologous Expression and Purification of Human FAR2

Objective: To produce and purify recombinant human FAR2 for in vitro enzymatic assays. E. coli is a common host for recombinant protein expression.[4][5][6][7][8]

Methodology:

  • Gene Synthesis and Cloning: The human FAR2 coding sequence is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector (e.g., pET series) containing an affinity tag (e.g., N-terminal hexahistidine tag) for purification.

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C with shaking.

    • A larger culture is inoculated with the starter culture and grown at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis and Lysate Preparation:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation to pellet cell debris.

  • Affinity Chromatography Purification:

    • The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The recombinant FAR2 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Protein Quantification:

    • The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford or BCA assay). The purity is assessed by SDS-PAGE.

In Vitro Fatty Acyl-CoA Reductase 2 Assay

Objective: To measure the enzymatic activity of purified FAR2 with this compound as a substrate.

Methodology:

  • Substrate Preparation: this compound needs to be synthesized or procured. A stock solution is prepared in an appropriate buffer.

  • Reaction Mixture: The enzymatic reaction is set up in a microcentrifuge tube or a microplate well. A typical reaction mixture contains:

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • NADPH (e.g., 200-500 µM)

    • Purified recombinant FAR2 (a predetermined concentration, e.g., 1-5 µg)

    • This compound (varied concentrations to determine kinetic parameters)

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme or the substrate. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes).

  • Reaction Termination: The reaction is stopped by adding a quenching solution, such as an acidic solution or an organic solvent.

  • Detection Method: The activity can be monitored by:

    • NADPH Depletion: Measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+. This method is continuous and allows for real-time kinetic measurements.

    • Product Formation: Quantifying the amount of 22-methyltricosanol produced, typically by GC-MS analysis after extraction and derivatization.

Analysis of Fatty Alcohol Product by GC-MS

Objective: To identify and quantify the 22-methyltricosanol produced in the enzymatic assay.[9][10][11][12]

Methodology:

  • Lipid Extraction:

    • After the enzymatic reaction is terminated, the lipid products are extracted from the aqueous reaction mixture using an organic solvent (e.g., a mixture of chloroform and methanol or hexane).

    • The organic phase containing the fatty alcohol is collected and dried under a stream of nitrogen.

  • Derivatization:

    • To increase volatility for GC analysis, the hydroxyl group of the fatty alcohol is derivatized. A common method is silylation, where the dried lipid extract is treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.[12]

    • The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a short period.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to separate the components of the mixture based on their boiling points. A temperature gradient program is employed to elute the long-chain fatty alcohol derivative.

    • Mass Spectrometry: As the derivatized 22-methyltricosanol elutes from the GC column, it is ionized (e.g., by electron impact) and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum will show a characteristic fragmentation pattern for the trimethylsilyl ether of 22-methyltricosanol, allowing for its unambiguous identification.

  • Quantification:

    • An internal standard (e.g., a fatty alcohol with a different chain length not present in the sample) is added to the reaction mixture before extraction to correct for variations in extraction and derivatization efficiency.

    • A calibration curve is generated using known concentrations of authentic 22-methyltricosanol standard. The peak area of the product in the sample is compared to the calibration curve to determine its concentration.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound and FAR2 are not yet elucidated, the general pathway of fatty alcohol biosynthesis and its connection to the synthesis of very-long-chain fatty acids (VLCFAs) can be visualized.

Fatty_Alcohol_Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Fatty Acyl-CoA (C16-C18) Fatty Acyl-CoA (C16-C18) Malonyl-CoA->Fatty Acyl-CoA (C16-C18) FAS VLCFA-CoA VLCFA-CoA Fatty Acyl-CoA (C16-C18)->VLCFA-CoA ELOVLs Fatty Alcohols Fatty Alcohols Fatty Acyl-CoA (C16-C18)->Fatty Alcohols FAR2 (NADPH -> NADP+) This compound This compound VLCFA-CoA->this compound ELOVLs, etc. 22-Methyltricosanol 22-Methyltricosanol This compound->22-Methyltricosanol FAR2 (NADPH -> NADP+) Wax Esters Wax Esters Fatty Alcohols->Wax Esters Ether Lipids Ether Lipids Fatty Alcohols->Ether Lipids 22-Methyltricosanol->Wax Esters 22-Methyltricosanol->Ether Lipids ACC ACC FAS FAS ELOVLs ELOVLs FAR2 FAR2

Caption: Biosynthetic pathway from Acetyl-CoA to fatty alcohols and their derivatives.

Experimental_Workflow cluster_protein Protein Production cluster_assay Enzymatic Assay cluster_analysis Product Analysis Cloning Cloning Expression Expression Cloning->Expression Purification Purification Expression->Purification Reaction Setup Reaction Setup Purification->Reaction Setup Incubation Incubation Reaction Setup->Incubation Termination Termination Incubation->Termination Extraction Extraction Termination->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS GC-MS Derivatization->GC-MS Data Analysis Data Analysis GC-MS->Data Analysis

Caption: Experimental workflow for FAR2 activity determination.

Conclusion

The available evidence strongly suggests that this compound is a substrate for Fatty Acyl-CoA Reductase 2. The protocols and background information provided in this guide offer a robust framework for researchers to experimentally validate this hypothesis, determine the kinetic parameters of the reaction, and further explore the role of FAR2 in the metabolism of very-long-chain and branched-chain fatty acids. Such investigations are crucial for a deeper understanding of lipid metabolism and may have implications for drug development in related metabolic disorders.

References

Structural Analysis of 22-Methyltricosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 22-Methyltricosanoyl-CoA, a methyl-branched very-long-chain acyl-CoA. While specific research on this molecule is limited, this document consolidates information on its structural characteristics, physicochemical properties, and presumed metabolic pathways based on the broader knowledge of branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs). This guide also presents inferred experimental protocols for its analysis and visualizes its hypothesized metabolic journey.

Introduction

This compound is a coenzyme A derivative of 22-methyltricosanoic acid. It belongs to the class of methyl-branched very-long-chain fatty acids (VLCFAs). VLCFAs are defined as fatty acids with a carbon chain of 22 atoms or more. The presence of a methyl branch distinguishes it from its straight-chain counterparts and suggests specific metabolic pathways and physiological roles.

Branched-chain fatty acids are commonly found in bacteria and are known to influence the fluidity of cell membranes.[1] In mammals, VLCFAs are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and are crucial for various biological functions, including skin barrier formation and myelin maintenance.[2] Defective metabolism of VLCFAs is associated with severe genetic disorders like X-linked adrenoleukodystrophy.[2]

This guide will delve into the known and inferred structural and functional aspects of this compound, providing a foundational resource for researchers in lipidomics, metabolic disorders, and drug development.

Physicochemical Properties

PropertyInferred Value/InformationSource/Basis of Inference
Molecular Formula C45H82N7O17P3SBased on the structure of Coenzyme A and 22-methyltricosanoic acid. Corroborated by the molecular formula of its isomers.[3][4]
Molecular Weight ~1118.16 g/mol Based on the molecular weight of its isomers, 13-Methyltricosanoyl-CoA and 21-Methyltricosanoyl-CoA.[3][4]
Structure A 23-carbon fatty acyl chain with a methyl group at the 22nd carbon, attached to Coenzyme A via a thioester bond.Inferred from the naming convention and general structure of acyl-CoAs.
Solubility Likely soluble in organic solvents and aqueous solutions containing detergents, similar to other long-chain acyl-CoAs.General property of long-chain fatty acyl-CoAs.
CAS Number Not available in public databases.Extensive database search.

Biosynthesis and Metabolism

The precise biosynthetic and metabolic pathways of this compound have not been explicitly elucidated. However, they can be inferred from the established pathways for BCFAs and VLCFAs.

Hypothesized Biosynthesis Pathway

The biosynthesis of this compound likely begins with a branched-chain primer, which then undergoes elongation.

Biosynthesis_of_this compound Branched-chain amino acid Branched-chain amino acid Branched-chain α-keto acid Branched-chain α-keto acid Branched-chain amino acid->Branched-chain α-keto acid Transamination Branched-chain acyl-CoA primer Branched-chain acyl-CoA primer Branched-chain α-keto acid->Branched-chain acyl-CoA primer Decarboxylation Fatty Acid Elongation Cycles Fatty Acid Elongation Cycles Branched-chain acyl-CoA primer->Fatty Acid Elongation Cycles This compound This compound Fatty Acid Elongation Cycles->this compound Addition of 2-carbon units

Caption: Hypothesized biosynthetic pathway of this compound.

The initial steps likely involve the conversion of a branched-chain amino acid to its corresponding α-keto acid, followed by decarboxylation to form a branched-chain acyl-CoA primer. This primer then enters the fatty acid elongation machinery in the endoplasmic reticulum, where two-carbon units from malonyl-CoA are sequentially added until the 24-carbon backbone of 22-methyltricosanoic acid is formed. The final step is the activation of the fatty acid to its CoA ester.

Presumed Metabolic Fate: Peroxisomal β-oxidation

VLCFAs and BCFAs are primarily degraded in peroxisomes through β-oxidation because mitochondria are not equipped to handle these types of fatty acids.[5] Therefore, it is highly probable that this compound is also metabolized in peroxisomes.

Peroxisomal_Beta-Oxidation cluster_peroxisome Peroxisome This compound This compound β-oxidation Cycle 1 β-oxidation Cycle 1 This compound->β-oxidation Cycle 1 20-Methylhenicosanoyl-CoA 20-Methylhenicosanoyl-CoA β-oxidation Cycle 1->20-Methylhenicosanoyl-CoA Acetyl-CoA_1 Acetyl-CoA_1 β-oxidation Cycle 1->Acetyl-CoA_1 β-oxidation Cycles (n) β-oxidation Cycles (n) 20-Methylhenicosanoyl-CoA->β-oxidation Cycles (n) Medium-chain acyl-CoA Medium-chain acyl-CoA β-oxidation Cycles (n)->Medium-chain acyl-CoA Acetyl-CoA (n) Acetyl-CoA (n) β-oxidation Cycles (n)->Acetyl-CoA (n) Mitochondrion Mitochondrion Medium-chain acyl-CoA->Mitochondrion Further oxidation

Caption: Inferred peroxisomal β-oxidation of this compound.

The process would involve a series of enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, releasing acetyl-CoA in each cycle. Due to the methyl branch at an even-numbered carbon (from the carboxyl end), the final round of β-oxidation would likely yield propionyl-CoA instead of acetyl-CoA. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.

Experimental Protocols for Structural Analysis

The analysis of this compound would follow established methods for other VLCFAs and BCFAs. The general workflow involves extraction, hydrolysis, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Sample Preparation and Extraction
  • Homogenization: Tissues or cells are homogenized in a suitable buffer.

  • Lipid Extraction: Total lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).

  • Hydrolysis: The acyl-CoA thioester bond is hydrolyzed to release the free fatty acid, 22-methyltricosanoic acid. This is typically achieved by strong acid or alkaline hydrolysis.

  • Extraction of Free Fatty Acids: The resulting free fatty acids are then extracted from the aqueous phase using a non-polar solvent like hexane.

Derivatization

For gas chromatography (GC) analysis, the carboxyl group of the fatty acid needs to be derivatized to a more volatile form, typically a methyl ester (Fatty Acid Methyl Ester - FAME).

  • Protocol: To the dried fatty acid extract, add 1-2 mL of 2% (v/v) H2SO4 in methanol. Incubate at 50-60°C for 2-4 hours. After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.

For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary but can be used to improve ionization efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of FAMEs.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Program: Start at a lower temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the very-long-chain FAMEs.

  • Injection: Splitless injection is preferred for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrum of the 22-methyltricosanoate methyl ester would show a molecular ion peak (M+) and characteristic fragmentation patterns that can confirm the structure and the position of the methyl branch.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can be used to analyze the intact acyl-CoA or the hydrolyzed free fatty acid.

  • Chromatography: Reversed-phase chromatography (e.g., C18 column) with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, with an additive like formic acid or ammonium acetate to improve peak shape and ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion can provide structural information. For the intact this compound, characteristic fragments corresponding to the loss of the pantetheine and adenosine monophosphate moieties would be expected.

Analytical_Workflow Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Hydrolysis Hydrolysis Lipid Extraction->Hydrolysis Derivatization (for GC) Derivatization (for GC) Hydrolysis->Derivatization (for GC) LC-MS/MS Analysis LC-MS/MS Analysis Hydrolysis->LC-MS/MS Analysis Direct analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General analytical workflow for this compound.

Potential Roles and Future Directions

The specific biological roles of this compound are yet to be discovered. As a branched VLCFA, it could play a role in:

  • Membrane Structure: Modulating the fluidity and organization of cell membranes.

  • Signaling: Acting as a precursor to signaling molecules or directly interacting with cellular proteins.

  • Disease Biomarker: Altered levels of this compound could be indicative of certain metabolic disorders.

Future research should focus on:

  • Developing specific antibodies and analytical standards to enable accurate quantification in biological samples.

  • Identifying the specific enzymes involved in its biosynthesis and degradation.

  • Investigating its distribution in different tissues and organisms.

  • Elucidating its role in health and disease through metabolomic and genetic studies.

Conclusion

This compound represents an understudied molecule at the intersection of branched-chain and very-long-chain fatty acid metabolism. While direct experimental data is scarce, this guide provides a robust theoretical framework for its structural and functional analysis based on established principles of lipid biochemistry. The proposed analytical workflows offer a starting point for researchers aiming to unravel the mysteries of this unique acyl-CoA and its potential significance in biology and medicine.

References

An In-depth Technical Guide to the Subcellular Localization of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted subcellular localization of 22-Methyltricosanoyl-CoA, a very-long-chain methyl-branched fatty acyl-CoA. While direct experimental data for this specific molecule is not currently available, this document synthesizes established knowledge of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid metabolism to present a robust predictive model of its synthesis, transport, and degradation within the cell. This guide details the key organelles and enzymatic pathways involved, offers in-depth experimental protocols for researchers seeking to validate these predictions, and presents anticipated quantitative data in a structured format. The included diagrams, generated using Graphviz, provide clear visual representations of the metabolic pathways and experimental workflows.

Introduction

This compound belongs to a class of lipids known as very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. The presence of a methyl group at the 22nd position classifies it as a methyl-branched fatty acid. These lipids play crucial roles in various cellular processes, and their dysregulation is associated with several metabolic disorders. Understanding the subcellular localization of this compound is fundamental to elucidating its precise physiological functions and its potential as a therapeutic target.

Based on the metabolism of structurally similar molecules, the subcellular journey of this compound is predicted to involve three primary organelles: the endoplasmic reticulum for synthesis, the peroxisome for degradation, and various transport mechanisms to shuttle it between compartments.

Predicted Subcellular Localization and Metabolism

The metabolism of this compound can be divided into three key stages: synthesis, activation, and degradation. Each of these processes is compartmentalized within specific subcellular locations.

Biosynthesis in the Endoplasmic Reticulum

The biosynthesis of VLCFAs, including this compound, occurs in the endoplasmic reticulum (ER)[1]. This process involves a multi-enzyme complex that sequentially adds two-carbon units to a pre-existing fatty acid precursor. The resulting 22-Methyltricosanoic acid is then activated to its CoA ester.

Activation to this compound

Before it can be metabolized, 22-Methyltricosanoic acid must be activated to this compound. This activation is catalyzed by acyl-CoA synthetases. While these enzymes are found in various cellular compartments, including the plasma membrane and mitochondria, the activation of VLCFAs is predominantly associated with the ER and peroxisomes[2].

Degradation in the Peroxisome

Due to their long chain length, VLCFAs and branched-chain fatty acids are primarily degraded in the peroxisomes via β-oxidation[3][4][5][6]. Mitochondria are generally not equipped to handle these complex fatty acids[1]. The β-oxidation of this compound in the peroxisome is expected to be carried out by a specific set of enzymes adapted for branched-chain fatty acids. The initial and rate-limiting step is catalyzed by a peroxisomal acyl-CoA oxidase[4]. Specifically, pristanoyl-CoA oxidase has been shown to have activity towards long-chain 2-methyl branched acyl-CoAs[4].

Signaling Pathways and Metabolic Workflow

The metabolic journey of this compound from its synthesis to its degradation involves a coordinated series of enzymatic reactions and transport steps between organelles.

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Synthesis Biosynthesis of 22-Methyltricosanoic Acid Activation_ER Activation to This compound Synthesis->Activation_ER Transport_to_Peroxisome Transport Activation_ER->Transport_to_Peroxisome Acyl-CoA Transport Beta_Oxidation Peroxisomal β-Oxidation Transport_to_Peroxisome->Beta_Oxidation

Predicted metabolic pathway of this compound.

Quantitative Data Presentation

While no specific quantitative data exists for this compound, the following table presents an expected distribution based on studies of other VLCFAs and branched-chain fatty acids. The values represent the relative abundance of the molecule in each subcellular compartment.

Subcellular CompartmentPredicted Relative Abundance of this compound (%)Key Metabolic Process
Endoplasmic Reticulum40-50Synthesis and Activation
Peroxisomes30-40β-oxidation (Degradation)
Cytosol10-20Transport
Mitochondria< 5Minimal to no metabolism
Other< 5-

Experimental Protocols

To validate the predicted subcellular localization of this compound, a combination of biochemical and imaging techniques can be employed.

Subcellular Fractionation by Differential Centrifugation

This classical technique separates organelles based on their size and density, allowing for the analysis of specific fractions for the presence of this compound.

Protocol:

  • Homogenization: Homogenize cultured cells or tissue samples in a cold isotonic buffer to rupture the plasma membrane while keeping organelles intact.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and intact cells.

  • Medium-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria and peroxisomes.

  • High-Speed Centrifugation (Ultracentrifugation): Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing ER).

  • Analysis: Extract lipids from each fraction and analyze for the presence of this compound using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Subcellular_Fractionation Start Cell Homogenate Centrifuge1 Centrifuge (Low Speed) Start->Centrifuge1 Pellet1 Pellet: Nuclei, Intact Cells Centrifuge1->Pellet1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (Medium Speed) Supernatant1->Centrifuge2 Pellet2 Pellet: Mitochondria, Peroxisomes Centrifuge2->Pellet2 Supernatant2 Supernatant Centrifuge2->Supernatant2 Centrifuge3 Ultracentrifuge (High Speed) Supernatant2->Centrifuge3 Pellet3 Pellet: Microsomes (ER) Centrifuge3->Pellet3 Supernatant3 Supernatant: Cytosol Centrifuge3->Supernatant3

Workflow for subcellular fractionation.
Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to visualize the localization of specific enzymes involved in the metabolism of this compound.

Protocol:

  • Cell Culture and Fixation: Grow cells on coverslips and fix them with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cellular structures.

  • Permeabilization: Treat the cells with a detergent (e.g., Triton X-100 or saponin) to permeabilize the cell membranes, allowing antibodies to enter.

  • Blocking: Incubate the cells with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically targets an enzyme of interest (e.g., pristanoyl-CoA oxidase for peroxisomes or an ER-resident acyl-CoA synthetase).

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with a counterstain (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging: Visualize the fluorescent signals using a confocal microscope to determine the subcellular localization of the target enzyme.

Immunofluorescence_Workflow Start Cells on Coverslip Fixation Fixation Start->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Fluorescent Secondary Antibody Incubation PrimaryAb->SecondaryAb Imaging Confocal Microscopy SecondaryAb->Imaging

Immunofluorescence experimental workflow.

Conclusion

While direct experimental evidence is pending, the subcellular localization of this compound can be confidently predicted based on our extensive understanding of VLCFA and branched-chain fatty acid metabolism. The endoplasmic reticulum is the primary site of its synthesis and activation, with subsequent degradation occurring exclusively in the peroxisomes. The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically validate these predictions. A definitive understanding of the subcellular trafficking of this compound will be invaluable for deciphering its role in cellular physiology and pathology, and for the development of novel therapeutic strategies targeting VLCFA metabolism.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 22-Methyltricosanoyl-CoA and its pivotal role in the biosynthesis of phthiocerol dimycocerosates (PDIMs), a class of wax esters essential for the virulence of Mycobacterium tuberculosis. This document details the biosynthetic pathway, presents available quantitative data, outlines key experimental protocols, and provides visual diagrams of the involved processes.

Introduction: The Significance of this compound in Mycobacterial Pathogenesis

This compound is a very-long-chain, methyl-branched fatty acyl-CoA. While wax esters are found across various biological systems, the incorporation of such specific branched-chain fatty acids is a hallmark of certain pathogenic mycobacteria, most notably Mycobacterium tuberculosis. In this organism, 22-methyltricosanoic acid, as its coenzyme A thioester, serves as a crucial building block for the synthesis of phthiocerol dimycocerosates (PDIMs). PDIMs are complex wax esters that constitute a major component of the mycobacterial cell wall and are critical virulence factors.[1][2] These lipids play a key role in the pathogen's ability to evade the host immune system, contributing to the establishment and maintenance of infection.[1] Understanding the biosynthesis of these unique wax esters, and the role of precursors like this compound, is therefore of significant interest for the development of novel anti-tubercular therapeutics.

The Biosynthetic Pathway of Phthiocerol Dimycocerosates (PDIMs)

The synthesis of PDIMs is a multi-step process involving a dedicated set of enzymes encoded by a large gene cluster. The pathway can be conceptually divided into three main stages: the synthesis of the mycocerosic acid component, the synthesis of the phthiocerol backbone, and the final esterification to form the mature PDIM.

Synthesis of Mycocerosic Acids, including 22-Methyltricosanoic Acid

Mycocerosic acids are a family of multi-methyl-branched fatty acids. The synthesis of these molecules, including 22-methyltricosanoic acid, is catalyzed by the Mycocerosic Acid Synthase (Mas) , a type I polyketide synthase.[3][4] Mas iteratively elongates a fatty acyl-CoA primer by adding methylmalonyl-CoA units, resulting in the characteristic methyl branches. The final chain length of the mycocerosic acid is variable, with 22-methyltricosanoic acid being one of the potential products.

Synthesis of the Phthiocerol Backbone

The phthiocerol backbone is a long-chain diol that is also synthesized by a type I polyketide synthase system, encoded by the ppsA-E genes.[1] This enzymatic machinery utilizes malonyl-CoA and methylmalonyl-CoA as extender units to build the characteristic long, hydroxylated carbon chain of phthiocerol or its precursor, phthiodiolone.[5]

Esterification: The Role of PapA5

The final and critical step in PDIM biosynthesis is the esterification of the phthiocerol or phthiodiolone diol with two mycocerosic acid molecules. This reaction is catalyzed by the acyltransferase PapA5 .[6][7][8] PapA5 transfers the mycocerosic acyl group from its CoA-thioester form (e.g., this compound) to the hydroxyl groups of the phthiocerol backbone, forming the final dimycocerosate ester.[1]

PDIM_Biosynthesis cluster_mas Mycocerosic Acid Synthesis cluster_pps Phthiocerol Synthesis cluster_esterification Esterification Fatty_Acyl_CoA Fatty Acyl-CoA (Primer) Methylmalonyl_CoA Methylmalonyl-CoA Mas Mycocerosic Acid Synthase (Mas) Mycocerosyl_CoA This compound (and other Mycocerosyl-CoAs) Malonyl_CoA Malonyl-CoA Methylmalonyl_CoA2 PpsA_E Polyketide Synthases (PpsA-E) Phthiocerol Phthiocerol/ Phthiodiolone PapA5 Acyltransferase (PapA5) PDIM Phthiocerol Dimycocerosate (PDIM)

Figure 1: Biosynthetic pathway of Phthiocerol Dimycocerosates (PDIMs).

Quantitative Data

Quantitative kinetic data for the PapA5 enzyme with this compound as a specific substrate is limited in the public domain. However, studies on the substrate specificity of PapA5 and related acyltransferases provide valuable insights.

EnzymeSubstrate(s)Apparent KmkcatReference(s)
PapA5 (M. tuberculosis)Palmitoyl-CoA (PCoA)4 µM-[9]
1-Octanol0.5 mM-[9]
Longer-chain β-diolsPreferred over shorter chains-[1]
C12-C18 fatty acyl-CoAsGeneral preference-[1]
PapA1 (M. tuberculosis)Palmitoyl-CoA (PCoA)High (suggests not physiological substrate)-[9]
PapA2 (M. tuberculosis)Palmitoyl-CoA (PCoA)6.0 µM-[9]
Trehalose-2-sulfate (T2S)2.5 mM-[9]

Note: Specific kinetic parameters for PapA5 with this compound are not available in the cited literature. The data presented reflects the enzyme's activity with proxy substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound and its role in PDIM biosynthesis.

Extraction and Analysis of Phthiocerol Dimycocerosates (PDIMs)

Objective: To extract and analyze PDIMs from Mycobacterium tuberculosis cultures.

Materials:

  • M. tuberculosis cell pellet

  • Methanol

  • 0.3% NaCl (aqueous)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel TLC plates

  • 20% H₂SO₄ in ethanol

  • Heat gun

Protocol:

  • Cell Harvesting: Harvest M. tuberculosis cells from culture by centrifugation.

  • Lipid Extraction: a. Resuspend the cell pellet in a 10:1 mixture of methanol:0.3% NaCl.[10] b. Add an equal volume of petroleum ether and stir vigorously to form an emulsion.[10] c. Centrifuge to separate the phases. d. Collect the upper petroleum ether layer. e. Repeat the petroleum ether extraction on the lower phase and pool the upper layers.[10] f. Dry the pooled petroleum ether extract under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC) Analysis: a. Dissolve the dried lipid extract in a small volume of petroleum ether. b. Spot the extract onto a silica gel TLC plate. c. Develop the TLC plate three times in a solvent system of petroleum ether:ethyl acetate (98:2, v/v).[10][11] d. Visualize the lipid spots by spraying the plate with 20% H₂SO₄ in ethanol and charring with a heat gun at approximately 100°C.[10] PDIMs will appear as distinct spots.

  • Mass Spectrometry (MS) Analysis: a. For detailed structural analysis, scrape the PDIM spot from the TLC plate and elute the lipids from the silica with chloroform:methanol (2:1, v/v). b. Analyze the eluted PDIMs by LC-MS/MS. A C8 reverse-phase column with a gradient of acetonitrile/water and isopropanol/acetonitrile containing ammonium formate can be used for separation.[2] c. Fragmentation analysis will reveal the masses of the phthiocerol backbone and the mycocerosic acid constituents.[12][13]

PDIM_Extraction_Workflow Start M. tuberculosis Cell Pellet Extraction Lipid Extraction (Methanol/NaCl, Petroleum Ether) Start->Extraction Drying Dry Extract (Nitrogen Stream) Extraction->Drying TLC TLC Analysis (Petroleum Ether:Ethyl Acetate) Drying->TLC Visualization Visualization (H₂SO₄/Charring) TLC->Visualization MS_Prep Scrape & Elute PDIM Spot TLC->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS End PDIM Identification & Quantification LC_MS->End

Figure 2: Workflow for the extraction and analysis of PDIMs.

In Vitro Assay of PapA5 Acyltransferase Activity

Objective: To determine the ability of recombinant PapA5 to utilize this compound for the esterification of a phthiocerol analogue.

Materials:

  • Purified recombinant PapA5 enzyme

  • This compound (synthesized chemo-enzymatically)

  • Phthiocerol or a suitable long-chain diol analogue (e.g., 1,3-decanediol)

  • Reaction buffer (e.g., 75 mM MES, pH 6.5, 100 mM NaCl)

  • [¹⁴C]-labeled palmitoyl-CoA (for a radiometric assay) or unlabeled acyl-CoAs for MS-based detection

  • TLC plates and solvent systems

  • Scintillation counter or LC-MS/MS system

Protocol:

  • Recombinant PapA5 Expression and Purification: a. Clone the papA5 gene into a suitable expression vector (e.g., pET series) with a purification tag (e.g., His-tag). b. Express the protein in E. coli (e.g., BL21(DE3) strain).[4][6][14][15][16][17] c. Lyse the cells and purify the recombinant PapA5 using affinity chromatography (e.g., Ni-NTA).[4][6][14][15][16][17] d. Further purify by size-exclusion chromatography if necessary.

  • Synthesis of this compound: a. Synthesize 22-methyltricosanoic acid using established organic chemistry methods for branched-chain fatty acids.[18][19] b. Convert the free fatty acid to its CoA ester using a chemo-enzymatic approach, for example, using an acyl-CoA synthetase.[20][21][22][23][24]

  • Acyltransferase Assay (Radiometric): a. Prepare a reaction mixture containing reaction buffer, a defined concentration of the phthiocerol analogue, and [¹⁴C]-palmitoyl-CoA (as a representative acyl donor). b. Initiate the reaction by adding purified PapA5. c. Incubate at 37°C for a defined period (e.g., 3 hours).[25] d. Stop the reaction and extract the lipids. e. Separate the reaction products by TLC. f. Visualize the radiolabeled product by autoradiography and quantify by scintillation counting of the scraped spot.[25]

  • Acyltransferase Assay (MS-based for this compound): a. Prepare a reaction mixture containing reaction buffer, the phthiocerol analogue, and this compound. b. Initiate the reaction with PapA5 and incubate as above. c. Extract the lipids and analyze the formation of the wax ester product by LC-MS/MS, monitoring for the expected mass of the esterified product.

PapA5_Assay_Workflow cluster_prep Preparation cluster_assay Assay Purify_PapA5 Express & Purify Recombinant PapA5 Reaction Incubate PapA5 with Substrates Purify_PapA5->Reaction Synthesize_Substrate Synthesize This compound Synthesize_Substrate->Reaction Extraction Lipid Extraction Reaction->Extraction Analysis TLC or LC-MS/MS Analysis Extraction->Analysis

Figure 3: Experimental workflow for the in vitro assay of PapA5 activity.

Conclusion

This compound is a key precursor in the biosynthesis of the virulence-associated wax esters, phthiocerol dimycocerosates, in Mycobacterium tuberculosis. The biosynthetic pathway, culminating in the PapA5-catalyzed esterification of mycocerosic acids to a phthiocerol backbone, represents a promising target for the development of novel anti-tubercular drugs. The experimental protocols outlined in this guide provide a framework for the further investigation of this pathway and the enzymes involved. Future research focusing on the detailed kinetic characterization of PapA5 with its native substrates and the development of high-throughput screening assays will be crucial in the quest for new therapies to combat tuberculosis.

References

An In-depth Technical Guide on the Potential Role of 22-Methyltricosanoyl-CoA in Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 22-Methyltricosanoyl-CoA is limited in publicly available literature. This guide infers its potential role in disease based on the established metabolism of structurally similar very-long-chain and branched-chain fatty acids and their implication in known metabolic disorders.

Introduction to this compound

This compound is the coenzyme A (CoA) derivative of 22-methyltricosanoic acid. Structurally, it is a very-long-chain fatty acid (VLCFA) with a methyl branch near the omega end.[1] Very-long-chain fatty acids are those with 22 or more carbon atoms.[2] The presence of a methyl group makes it a branched-chain fatty acid (BCFA). The metabolism of such fatty acids is distinct from that of simple, even-chain fatty acids and primarily occurs in peroxisomes.[3][4]

The crucial role of CoA is to activate fatty acids for their metabolic processing.[5] Therefore, this compound is the activated form of 22-methyltricosanoic acid, poised to enter catabolic pathways.

Inferred Metabolic Pathway of this compound

Due to the methyl group on the beta-carbon (position 3) relative to the carboxyl group in a fatty acid like phytanic acid, it cannot be directly metabolized by the beta-oxidation pathway.[3] Instead, it undergoes alpha-oxidation.[3] For this compound, the methyl group is at the 22nd carbon. Standard beta-oxidation can proceed until the methyl branch is reached.

The likely metabolic fate of this compound is initial chain shortening via peroxisomal beta-oxidation until the methyl branch point poses a steric hindrance to the beta-oxidation enzymes. At this stage, alpha-oxidation would be required to remove a single carbon and bypass the branch. Subsequently, beta-oxidation can resume.

The general steps for the degradation of a methyl-branched VLCFA are as follows:

  • Transport into the Peroxisome: VLCFA-CoA esters are transported into the peroxisome.

  • Peroxisomal Beta-Oxidation: The fatty acyl-CoA undergoes cycles of beta-oxidation, shortening the chain by two carbons in each cycle and producing acetyl-CoA.

  • Encountering the Methyl Branch: When the methyl group is near the carboxyl end, beta-oxidation may be inhibited.

  • Alpha-Oxidation: To bypass the methyl branch, the fatty acid undergoes alpha-oxidation. This process removes one carbon atom from the carboxyl end.

  • Resumption of Beta-Oxidation: With the methyl branch no longer an obstacle, the shortened fatty acid can re-enter the beta-oxidation pathway.

Below is a DOT script visualizing the inferred metabolic pathway.

G cluster_cytosol Cytosol cluster_peroxisome Peroxisome 22_Methyltricosanoic_Acid 22_Methyltricosanoic_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase 22_Methyltricosanoic_Acid->Acyl_CoA_Synthetase ATP, CoA 22_Methyltricosanoyl_CoA 22_Methyltricosanoyl_CoA Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation 22_Methyltricosanoyl_CoA->Peroxisomal_Beta_Oxidation Acyl_CoA_Synthetase->22_Methyltricosanoyl_CoA AMP, PPi Branched_Chain_Acyl_CoA Branched_Chain_Acyl_CoA Peroxisomal_Beta_Oxidation->Branched_Chain_Acyl_CoA Alpha_Oxidation Alpha_Oxidation Branched_Chain_Acyl_CoA->Alpha_Oxidation Pristanoyl_CoA_analog Pristanoyl_CoA_analog Alpha_Oxidation->Pristanoyl_CoA_analog Final_Beta_Oxidation Final_Beta_Oxidation Pristanoyl_CoA_analog->Final_Beta_Oxidation Acetyl_CoA Acetyl_CoA Final_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl_CoA Final_Beta_Oxidation->Propionyl_CoA

Inferred metabolic pathway of this compound.

Potential Role in Disease: Peroxisomal Disorders

Defects in the peroxisomal alpha- and beta-oxidation pathways lead to the accumulation of their substrates, which are toxic to cells, particularly in the nervous system. The accumulation of this compound or its precursor, 22-methyltricosanoic acid, would likely be implicated in peroxisomal disorders.

Zellweger Spectrum Disorders (ZSD)

ZSDs are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for the assembly of functional peroxisomes.[6][7] The absence of functional peroxisomes leads to the impairment of multiple metabolic pathways, including the degradation of VLCFAs and branched-chain fatty acids.[6][8][9]

In ZSD, patients accumulate VLCFAs (like C24:0 and C26:0), phytanic acid, and pristanic acid in plasma and tissues.[6] It is highly probable that 22-methyltricosanoic acid would also accumulate in these patients. The clinical manifestations are severe and include neurological abnormalities, liver dysfunction, and craniofacial dysmorphism.[7]

Refsum Disease

Adult Refsum disease is an autosomal recessive disorder caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the first step of phytanic acid alpha-oxidation.[10][11][12][13][14] This leads to the accumulation of phytanic acid.[11][14] While the primary accumulating substrate is phytanic acid, the general machinery for branched-chain fatty acid metabolism is housed within the peroxisome. A defect in other components of the alpha-oxidation pathway could potentially lead to the accumulation of other branched-chain fatty acids like 22-methyltricosanoic acid.

Quantitative Data in Related Peroxisomal Disorders

AnalyteNormal RangeZellweger Spectrum DisorderAdult Refsum Disease
Very Long-Chain Fatty Acids
C26:0 (hexacosanoic acid)< 1.3 µmol/LSignificantly elevatedNormal
C24:0/C22:0 ratio< 1.3ElevatedNormal
C26:0/C22:0 ratio< 0.02ElevatedNormal
Branched-Chain Fatty Acids
Phytanic Acid< 10 µmol/LElevatedSignificantly elevated (>200 µmol/L)
Pristanic Acid< 1 µmol/LElevatedNormal to slightly elevated

Data compiled from general knowledge of peroxisomal disorders.

Experimental Protocols for Studying Branched-Chain Fatty Acid Metabolism

The following are generalized protocols for key experiments used to diagnose and study disorders of peroxisomal fatty acid oxidation.

Measurement of VLCFAs and Branched-Chain Fatty Acids in Plasma

This is a standard diagnostic method for peroxisomal disorders.

Methodology:

  • Sample Preparation: Extract total lipids from a plasma sample using a solvent system like chloroform:methanol.

  • Hydrolysis and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and quantify the FAMEs using GC-MS. The mass spectrometer identifies the fatty acids based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: Use internal standards (stable isotope-labeled fatty acids) for accurate quantification.

Fatty Acid Oxidation Studies in Cultured Fibroblasts

This assay directly measures the metabolic capacity of patient cells to degrade specific fatty acids.

Methodology:

  • Cell Culture: Grow patient-derived skin fibroblasts in appropriate culture media.

  • Substrate Incubation: Incubate the fibroblasts with a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]-phytanic acid or a custom synthesized radiolabeled 22-methyltricosanoic acid).

  • Measurement of Oxidation Products: After incubation, measure the amount of radiolabeled water-soluble products (for beta-oxidation) or ¹⁴CO₂ (for alpha-oxidation) produced by the cells.

  • Data Analysis: Compare the rate of oxidation in patient cells to that in control cells. A reduced rate indicates a metabolic defect.

Below is a DOT script visualizing the experimental workflow for diagnosing peroxisomal disorders.

G Clinical_Suspicion Clinical Suspicion of Peroxisomal Disorder Plasma_Analysis Plasma Analysis for VLCFA and BCFA Clinical_Suspicion->Plasma_Analysis Fibroblast_Culture Skin Biopsy and Fibroblast Culture Clinical_Suspicion->Fibroblast_Culture Genetic_Testing PEX or PHYH Gene Sequencing Plasma_Analysis->Genetic_Testing Abnormal results Enzyme_Assay Enzyme Assays in Fibroblasts Fibroblast_Culture->Enzyme_Assay Enzyme_Assay->Genetic_Testing Deficiency confirmed Diagnosis Definitive Diagnosis Genetic_Testing->Diagnosis

Diagnostic workflow for peroxisomal disorders.

Signaling Pathways and Cellular Consequences

The accumulation of VLCFAs and BCFAs has several downstream pathological consequences. While the exact mechanisms are not fully elucidated, proposed effects include:

  • Membrane Destabilization: Incorporation of these abnormal fatty acids into cell membranes, particularly myelin, can disrupt membrane structure and function, leading to demyelination.

  • Mitochondrial Dysfunction: There is evidence of cross-talk between peroxisomes and mitochondria. The accumulation of peroxisomal substrates can lead to mitochondrial stress and dysfunction.[15]

  • Oxidative Stress: The peroxisomal beta-oxidation of fatty acids produces hydrogen peroxide. Dysregulation of peroxisomal metabolism can lead to an imbalance in reactive oxygen species and oxidative stress.

The logical relationship between a genetic defect and the resulting pathology is visualized in the DOT script below.

G Gene_Mutation Mutation in PEX or Metabolic Enzyme Gene Enzyme_Deficiency Peroxisome Biogenesis Defect or Enzyme Deficiency Gene_Mutation->Enzyme_Deficiency Metabolite_Accumulation Accumulation of VLCFA/BCFA (e.g., this compound) Enzyme_Deficiency->Metabolite_Accumulation Cellular_Dysfunction Cellular Dysfunction (Membrane instability, Oxidative Stress, Mitochondrial Dysfunction) Metabolite_Accumulation->Cellular_Dysfunction Clinical_Phenotype Clinical Phenotype (Neurological symptoms, etc.) Cellular_Dysfunction->Clinical_Phenotype

Pathophysiological cascade in peroxisomal disorders.

Conclusion and Future Directions

While direct evidence is sparse, the structural characteristics of this compound strongly suggest its metabolism occurs within the peroxisomal alpha- and beta-oxidation pathways. Consequently, its accumulation is a potential biomarker and pathogenic factor in peroxisomal biogenesis disorders like Zellweger spectrum disorders and single-enzyme deficiencies affecting branched-chain fatty acid metabolism.

Future research should focus on:

  • Synthesis of Standards: Chemical synthesis of 22-methyltricosanoic acid and its CoA ester to be used as analytical standards.

  • Metabolomic Studies: Targeted metabolomic analyses of plasma and tissue samples from patients with peroxisomal disorders to quantify levels of 22-methyltricosanoic acid.

  • In Vitro Studies: Use of patient-derived cell lines to study the metabolism of custom-synthesized, labeled 22-methyltricosanoic acid and to elucidate the specific enzymatic steps involved in its degradation.

  • Therapeutic Strategies: For diseases like Refsum disease, dietary restriction of the precursor fatty acid is a cornerstone of management.[11] Identifying the dietary sources of 22-methyltricosanoic acid could be relevant for patients with peroxisomal disorders.

Understanding the metabolism and pathological role of a wider range of very-long-chain and branched-chain fatty acids, including this compound, will provide a more complete picture of the pathophysiology of peroxisomal disorders and may open new avenues for diagnosis and therapeutic intervention.

References

Methodological & Application

Application Note: Quantitative Analysis of 22-Methyltricosanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain acyl-Coenzyme A (VLC-CoA) esters are critical intermediates in fatty acid metabolism, and their dysregulation is implicated in several metabolic and neurodegenerative diseases. 22-Methyltricosanoyl-CoA is a branched-chain VLC-CoA, and its accurate quantification is essential for understanding its role in various biological processes and for the development of potential therapeutics. This application note provides a detailed protocol for the robust and sensitive quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs, utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

This method employs a reversed-phase liquid chromatography system for the separation of this compound from other endogenous compounds. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring a specific precursor-to-product ion transition (MRM) for this compound and an internal standard. A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da and the formation of a characteristic fragment ion at m/z 428.[1][2][3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound (Standard)

  • Heptadecanoyl-CoA (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium Hydroxide solution

  • Potassium Phosphate Monobasic (KH2PO4)

  • Ammonium Sulfate

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (C18)

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6][7][8]

  • Homogenization: Homogenize 100-200 mg of tissue or cell pellet in a pre-cooled mixture of 1 mL 0.1 M KH2PO4 and 1 mL of 2-propanol.

  • Internal Standard Spiking: Add 50 µL of 1.6 mM Heptadecanoyl-CoA (internal standard) to the homogenate.

  • Precipitation: Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile to the homogenate. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis homogenization Homogenization (Tissue + KH2PO4 + Propanol) is_spiking Internal Standard Spiking (Heptadecanoyl-CoA) homogenization->is_spiking precipitation Protein Precipitation (Ammonium Sulfate + Acetonitrile) is_spiking->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid Phase Extraction (C18) centrifugation->spe elution Elution spe->elution reconstitution Drying & Reconstitution elution->reconstitution lc_separation LC Separation (C18, High pH) reconstitution->lc_separation Injection esi_ionization Positive ESI lc_separation->esi_ionization ms_detection MRM Detection (Triple Quadrupole) esi_ionization->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the quantitative analysis of this compound.

LC-MS/MS Conditions

The following conditions are based on successful separations of long-chain acyl-CoAs.[6][8][9][10]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Ammonium Hydroxide (pH ~10.5)
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

The precursor ion (Q1) for this compound is its [M+H]+ ion. The product ions (Q3) are based on the characteristic fragmentation of the CoA moiety.[2][3][4][5]

Table 3: MRM Transitions for Quantification

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound1136.7629.7Optimized (e.g., 35)
Heptadecanoyl-CoA (IS)1024.6517.6Optimized (e.g., 35)

Note: The product ion corresponds to the [M+H-507]+ fragment. A confirmatory transition to m/z 428.0 can also be monitored for both analytes.

Fragmentation Pathway of Acyl-CoAs

fragmentation_pathway acyl_coa Acyl-CoA Precursor Ion [M+H]+ neutral_loss Neutral Loss of 3'-phosphoadenosine diphosphate (507 Da) acyl_coa->neutral_loss product_ion_2 Product Ion 2 (CoA Moiety) m/z 428 acyl_coa->product_ion_2 product_ion_1 Product Ion 1 [M+H-507]+ neutral_loss->product_ion_1

References

Application Note: Extraction of 22-Methyltricosanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

22-Methyltricosanoyl-CoA is a very long-chain saturated acyl-CoA that plays a role in various metabolic pathways. Accurate quantification of this and other very long-chain acyl-CoAs in tissues is crucial for understanding lipid metabolism and its dysregulation in disease. This document provides a detailed protocol for the extraction of this compound from tissue samples, based on established methods for long-chain and very long-chain acyl-CoA extraction. The protocol is designed to be applicable to a range of tissue types and is followed by purification using solid-phase extraction (SPE) for subsequent analysis by methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Experimental Protocols

This protocol is a synthesis of established methods for the extraction and purification of long-chain and very long-chain acyl-CoAs from tissues.[1][2][3]

Materials and Reagents

  • Tissues: Fresh or frozen tissue samples (e.g., liver, heart, kidney, muscle).[1][2]

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9.[1]

  • Extraction Solvents:

    • 2-Propanol[1]

    • Acetonitrile (ACN)[1]

    • Methanol-Chloroform (2:1, v/v)[4]

  • Saturated Ammonium Sulfate ((NH4)2SO4) solution

  • Internal Standard: Heptadecanoyl-CoA (or other appropriate odd-chain length acyl-CoA).

  • Solid-Phase Extraction (SPE) Columns: C18 or a weak anion exchange column.[2][4]

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solutions: 2% Formic Acid, followed by Methanol.[4]

  • SPE Elution Buffers: 2% Ammonium Hydroxide, followed by 5% Ammonium Hydroxide.[4]

  • Reconstitution Solution: 50% Methanol.[4]

Procedure

  • Tissue Preparation and Homogenization:

    • Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene tube.[4]

    • Add a known amount of internal standard (e.g., heptadecanoyl-CoA) to the tube.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[1]

    • Homogenize the tissue on ice using a glass homogenizer or a PowerGen 125 homogenizer.[1][4] Perform the homogenization in short bursts to prevent sample heating.[4]

    • Add 1 mL of 2-propanol and homogenize again.[1]

  • Liquid-Liquid Extraction:

    • Add 2 mL of acetonitrile to the homogenate.[1]

    • Vortex the mixture vigorously for 2-3 minutes.

    • Centrifuge at 1,300 x g for 15 minutes at 4°C.[4]

    • Carefully collect the upper organic phase containing the acyl-CoAs into a new tube.[4]

    • For methods employing a Bligh-Dyer technique, after initial homogenization with a methanolic aqueous phase, a chloroform-rich phase is used to remove complex lipids.[2]

  • Solid-Phase Extraction (SPE) Purification:

    • Column Conditioning: Condition a C18 or weak anion exchange SPE column by passing 3 mL of methanol.[4]

    • Column Equilibration: Equilibrate the column with 3 mL of water.[4]

    • Sample Loading: Load the collected supernatant from the liquid-liquid extraction step onto the SPE column.

    • Column Washing:

      • Wash the column with 2.4 mL of 2% formic acid.[4]

      • Follow with a second wash using 2.4 mL of methanol.[4]

    • Elution:

      • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide into a clean collection tube.[4]

      • Perform a second elution with 2.4 mL of 5% ammonium hydroxide, combining it with the first eluate.[4]

  • Sample Concentration and Reconstitution:

    • Dry the combined eluates under a stream of nitrogen at room temperature.[4]

    • Reconstitute the dried extract in 100 µL of 50% methanol for subsequent analysis.[4]

Data Presentation

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method used. The following table summarizes recovery data from a modified extraction procedure.[1]

TissueRecovery (%)
Heart70-80
Kidney70-80
Muscle70-80

Visualization

The following diagram illustrates the experimental workflow for the extraction of this compound from tissue samples.

ExtractionWorkflow Tissue Tissue Sample (<100 mg) Homogenization Homogenization (KH2PO4 Buffer, 2-Propanol) Tissue->Homogenization Extraction Liquid-Liquid Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Wash1 Wash 1 (2% Formic Acid) SPE->Wash1 Wash Steps Wash2 Wash 2 (Methanol) Wash1->Wash2 Elution Elution (Ammonium Hydroxide) Wash2->Elution Drydown Dry Down (Nitrogen) Elution->Drydown Reconstitution Reconstitution (50% Methanol) Drydown->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of this compound from tissues.

References

Synthesis of 22-Methyltricosanoyl-CoA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of 22-Methyltricosanoyl-CoA and its application in relevant in vitro assays. This compound, a long-chain branched fatty acyl-CoA, is a valuable tool for studying lipid metabolism, enzyme activity, and the activation of nuclear receptors.

I. Chemical Synthesis of this compound

The synthesis of this compound is a two-stage process. First, the branched-chain fatty acid, 22-Methyltricosanoic acid, is synthesized. Subsequently, it is converted to its corresponding Coenzyme A (CoA) thioester.

Part 1: Synthesis of 22-Methyltricosanoic Acid

A plausible synthetic route for 22-Methyltricosanoic acid can be adapted from established methods for the synthesis of long-chain iso-fatty acids. A key strategy involves the construction of the terminal isopropyl group.[1]

Reaction Scheme:

Synthesis_Scheme cluster_0 Synthesis of 22-Methyltricosanoic Acid Start Commercially available long-chain precursor (e.g., ω-halo fatty acid ester or a lactone) Intermediate1 Grignard Reagent Formation or other nucleophilic addition Start->Intermediate1 Reaction with Mg or other organometallic reagent Intermediate2 Chain Elongation Intermediate1->Intermediate2 Reaction with appropriate electrophile Intermediate3 Formation of terminal tertiary alcohol Intermediate2->Intermediate3 Reaction with methylmagnesium bromide Intermediate4 Reduction of tertiary alcohol to isopropyl group Intermediate3->Intermediate4 Selective Reduction (e.g., with triethylsilane/BF3·Et2O) Final_Acid 22-Methyltricosanoic Acid Intermediate4->Final_Acid Hydrolysis/Oxidation

Caption: Synthetic pathway for 22-Methyltricosanoic Acid.

Experimental Protocol:

A detailed experimental protocol requires adaptation from general methods for long-chain branched fatty acid synthesis. The following is a representative, multi-step protocol that can be optimized by a skilled organic chemist.

Step 1: Preparation of a suitable long-chain keto-ester. This can be achieved through various organic chemistry reactions, such as the Grignard reaction on a long-chain ω-bromo fatty acid ester with a suitable ketone-containing electrophile.

Step 2: Formation of the terminal tertiary alcohol. The keto-ester is reacted with an excess of methylmagnesium bromide to form the terminal tertiary alcohol.

Step 3: Reduction to the isopropyl group. The tertiary alcohol is selectively reduced to the terminal isopropyl group. A common method is the use of triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.[1]

Step 4: Hydrolysis to the carboxylic acid. The ester is hydrolyzed under basic or acidic conditions to yield the final product, 22-Methyltricosanoic acid.

Purification: The final product is purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized 22-Methyltricosanoic acid should be confirmed by NMR (¹H and ¹³C) and mass spectrometry.

Part 2: Conversion of 22-Methyltricosanoic Acid to this compound

The conversion of the free fatty acid to its CoA thioester can be achieved using several methods, with the carbonyldiimidazole (CDI) method and the mixed anhydride method being common choices.

Reaction Scheme (CDI Method):

CoA_Synthesis cluster_1 Synthesis of this compound (CDI Method) Fatty_Acid 22-Methyltricosanoic Acid Activated_Acid Acyl-imidazolide intermediate Fatty_Acid->Activated_Acid Carbonyldiimidazole (CDI) in anhydrous solvent Final_Product This compound Activated_Acid->Final_Product Reaction with Coenzyme A Coenzyme_A Coenzyme A (free acid) Coenzyme_A->Final_Product

Caption: Synthesis of this compound via the CDI method.

Experimental Protocol (CDI Method):

This protocol is adapted from methods for synthesizing fatty acyl-CoAs using CDI.[2][3][4]

  • Activation of the Fatty Acid:

    • Dissolve 22-Methyltricosanoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

    • Add a molar excess (e.g., 1.5 equivalents) of N,N'-carbonyldiimidazole (CDI) to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the acyl-imidazolide.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (free acid) in an appropriate anhydrous solvent. Solubilizing Coenzyme A in anhydrous conditions can be challenging and may require specific conditions.[4]

    • Add the solution of the activated fatty acid (acyl-imidazolide) to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for several hours to overnight.

  • Purification:

    • The final product, this compound, is typically purified by reverse-phase high-performance liquid chromatography (HPLC).

Quantitative Data Summary:

Parameter22-Methyltricosanoic Acid SynthesisThis compound Synthesis
Starting Materials Long-chain precursor, Grignard reagents22-Methyltricosanoic Acid, Coenzyme A, CDI
Key Reagents Methylmagnesium bromide, Triethylsilane, BF₃·Et₂OCarbonyldiimidazole
Typical Yield Dependent on specific route, generally 50-70% over multiple steps70-90%
Purification Method Recrystallization or Column ChromatographyReverse-phase HPLC
Characterization NMR, Mass SpectrometryHPLC, Mass Spectrometry

II. In Vitro Assays Using this compound

This compound can be used in a variety of in vitro assays to study lipid metabolism and cellular signaling. Below are protocols for two such assays.

Assay 1: Acyl-CoA Oxidase Activity Assay

Acyl-CoA oxidases are enzymes involved in the β-oxidation of fatty acids.[5] This assay measures the activity of acyl-CoA oxidase using this compound as a substrate. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidase reaction.

Workflow:

Acyl_CoA_Oxidase_Assay cluster_2 Acyl-CoA Oxidase Activity Assay Workflow Substrate This compound Reaction Enzymatic Reaction: Substrate + O2 -> 2,3-enoyl-CoA + H2O2 Substrate->Reaction Enzyme Acyl-CoA Oxidase Enzyme->Reaction Detection H2O2 Detection (e.g., HRP-coupled reaction) Reaction->Detection Measurement Measure fluorescence or absorbance Detection->Measurement

Caption: Workflow for the Acyl-CoA Oxidase activity assay.

Experimental Protocol (Fluorometric):

This protocol is based on a general fluorometric assay for acyl-CoA oxidase activity.[6]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM MES, pH 8.0).

    • Substrate Stock Solution: Prepare a stock solution of this compound in the assay buffer.

    • Detection Reagent: Prepare a solution containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., 4-hydroxyphenylacetic acid).

    • Enzyme Preparation: Use a purified acyl-CoA oxidase or a cell lysate containing the enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the enzyme preparation to the wells.

    • Add the detection reagent to all wells.

    • Initiate the reaction by adding the this compound substrate solution.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C).

    • Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence.

    • Generate a standard curve using known concentrations of H₂O₂ to convert the fluorescence rate to the rate of H₂O₂ production, which is proportional to the enzyme activity.

Quantitative Parameters:

ParameterValue
Substrate Concentration Typically in the low micromolar range (e.g., 10-100 µM)
Enzyme Concentration Dependent on enzyme purity and activity
HRP Concentration e.g., 1-5 U/mL
Fluorogenic Substrate Conc. e.g., 0.1-1 mM
Incubation Time 15-60 minutes
Temperature 30°C
Assay 2: PPARα Activation Assay

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that regulates lipid metabolism. Branched-chain fatty acyl-CoAs are known to be high-affinity ligands for PPARα.[7][8] This assay determines the ability of this compound to activate PPARα.

Signaling Pathway:

PPARa_Activation cluster_3 PPARα Activation Signaling Pathway Ligand This compound PPARa PPARα Ligand->PPARa Binding Complex PPARα/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binding Transcription Gene Transcription PPRE->Transcription

Caption: PPARα activation by a ligand leading to gene transcription.

Experimental Protocol (Reporter Gene Assay):

This protocol describes a cell-based reporter gene assay to measure PPARα activation.[9]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2 or Fao cells) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector for human or rodent PPARα.

      • A reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment:

    • After transfection, treat the cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) and a known PPARα agonist (e.g., WY-14643) should be included.

    • Incubate the cells for 18-24 hours.

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • Normalize the reporter activity to the total protein concentration in each well.

  • Data Analysis:

    • Plot the normalized reporter activity against the concentration of this compound.

    • Determine the EC₅₀ value to quantify the potency of the compound as a PPARα agonist.

Quantitative Parameters:

ParameterValue
Cell Line HepG2, Fao, or other suitable cell lines
Ligand Concentration Range e.g., 0.1 µM to 100 µM
Positive Control e.g., WY-14643 (1-10 µM)
Incubation Time 18-24 hours
Reporter Gene Luciferase, β-galactosidase

These protocols provide a framework for the synthesis and in vitro application of this compound. Researchers should optimize these protocols based on their specific experimental needs and available resources.

References

Application Notes and Protocols for HPLC Separation of Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of very long-chain acyl-Coenzyme A (VLCFA-CoA) species using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry.

Introduction

Very long-chain acyl-CoAs (VLCFA-CoAs) are critical intermediates in fatty acid metabolism, playing key roles in various cellular processes.[1][2] An imbalance in their intracellular concentrations has been linked to insulin resistance and other metabolic disorders.[1] Accurate quantification of individual VLCFA-CoA species is therefore essential for understanding their physiological roles and for the development of therapeutics targeting metabolic diseases. The methods outlined below describe robust and sensitive procedures for the analysis of these molecules in biological samples.

Experimental Workflow Overview

The general workflow for the analysis of VLCFA-CoAs from biological samples involves sample homogenization, extraction of the acyl-CoAs, chromatographic separation, and detection by mass spectrometry.

Workflow Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Solid Phase or Liquid-Liquid Extraction Homogenization->Extraction HPLC UPLC/HPLC Separation Extraction->HPLC MS MS/MS Detection HPLC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for VLCFA-CoA analysis.

I. UPLC-MS/MS Method for Long-Chain Acyl-CoAs

This section details a method for the quantification of C14 to C20 acyl-CoAs using UPLC coupled to tandem mass spectrometry (MS/MS).[1]

Sample Preparation Protocol
  • Homogenization:

    • Place ~40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH₂PO₄, pH 4.9).[1]

    • Add 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture containing an internal standard (e.g., 20 ng of heptadecanoyl-CoA, C17:0-CoA).[1]

    • Homogenize the sample twice on ice.[1]

  • Extraction:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[1]

    • Collect the supernatant.[1]

    • Re-extract the pellet with the same volume of the acetonitrile:2-propanol:methanol mixture.[1]

    • Combine the supernatants for analysis.

Chromatographic and Mass Spectrometric Conditions
  • Instrumentation: Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters Acquity 1.7 µm C8 UPLC BEH, 2.1 x 150 mm.[1]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[1]

  • Mobile Phase B: 15 mM NH₄OH in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Autosampler Temperature: 4°C.[1]

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
2.845
3.025
4.065
4.520
5.020
  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Detection: Selected Reaction Monitoring (SRM).[1]

Quantitative Performance

The following table summarizes the analytical precision of this method for several long-chain acyl-CoA species in human skeletal muscle.[1]

Acyl-CoA SpeciesIntra-Assay CV (%)Inter-Assay CV (%)
C16:1-CoA105-6
C18:1-CoA55-6
Other C14-C20 CoAsNot specified5-6

II. HPLC Method for Polyunsaturated Acyl-CoAs

This method is suitable for the separation of common polyunsaturated acyl-CoAs.[3]

Chromatographic Conditions
  • Column: C18 reverse-phase column.[3]

  • Mobile Phase A: 75 mM KH₂PO₄.[3]

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Initial Conditions: 44% Mobile Phase B.[3]

  • Gradient: Increase to 50% Mobile Phase B over 80 minutes.[3]

  • Detection: UV at 260 nm.[3]

III. Analysis of Very Long-Chain Fatty Acids (VLCFAs) after Hydrolysis

For the diagnosis of certain peroxisomal disorders, the total concentration of VLCFAs is determined after hydrolysis of their CoA esters.[4]

Sample Preparation Protocol
  • Hydrolysis: Perform an acid hydrolysis step to release the fatty acids from their coenzyme A esters.[4]

  • Derivatization:

    • Derivatize the free fatty acids using oxalyl chloride and dimethylaminoethanol.[4]

    • Follow with methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[4]

UPLC-MS/MS Conditions
  • Analysis Mode: UPLC-MS/MS in positive electrospray ionization and multiple reaction-monitoring (MRM) mode.[4]

  • Quantification: Use a five-point calibration curve with deuterated internal standards for normalization.[4]

Metabolic Context of Very Long-Chain Acyl-CoAs

VLCFA-CoAs are key players in mitochondrial fatty acid β-oxidation. The diagram below illustrates the initial steps of this pathway for very long-chain fatty acids.

FAO cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion VLCFA Very Long-Chain Fatty Acid (VLCFA) AcylCoASynthetase Acyl-CoA Synthetase VLCFA->AcylCoASynthetase VLCFA_CoA VLCFA-CoA AcylCoASynthetase->VLCFA_CoA CPT1 CPT1 VLCFA_CoA->CPT1 VLCAD VLCAD VLCFA_CoA->VLCAD Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 MitochondrialMatrix Mitochondrial Matrix CPT2->VLCFA_CoA EnoylCoA Enoyl-CoA VLCAD->EnoylCoA BetaOxidation Further β-Oxidation Steps EnoylCoA->BetaOxidation

Caption: Mitochondrial import and initial β-oxidation of VLCFAs.

Very long-chain acyl-CoA dehydrogenase (VLCAD) is the first enzyme in the mitochondrial β-oxidation spiral for long-chain fatty acids.[5] Defects in this enzyme lead to VLCAD deficiency, a fatty acid β-oxidation disorder.[2]

References

Application Note: Quantification of 22-Methyltricosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are crucial intermediates in numerous metabolic pathways, including lipid synthesis and degradation.[1][2] Dysregulation of VLCFA metabolism is linked to several inherited metabolic disorders.[1] 22-Methyltricosanoyl-CoA is a branched-chain VLCFA-CoA whose precise quantification is essential for studying metabolic health, disease pathogenesis, and for the development of targeted therapeutics. This document provides a detailed protocol for developing a robust standard curve for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]

Principle of the Method

This method utilizes a C18 reversed-phase liquid chromatography column for the separation of this compound from other cellular components.[5] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[5][6] Quantification is based on an internal standard method, where the peak area ratio of the analyte to a stable isotope-labeled or odd-chain internal standard is plotted against a series of known concentrations to generate a calibration curve.[7][8] The concentration of this compound in unknown samples is then determined by interpolating their peak area ratios from this curve.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (Purity >99%)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or preferably a stable isotope-labeled analog. Odd-chain length acyl-CoAs like C15:0-CoA or C25:0-CoA are also suitable.[9]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Hydroxide (NH₄OH), Optima™ grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[10]

  • Standard laboratory glassware and pipettes

2. Preparation of Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of 50:50 (v/v) Methanol:Water. Vortex thoroughly. Store at -80°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., C17:0-CoA) using the same procedure as the analyte. Store at -80°C.

  • Working Internal Standard (IS) Solution (10 µg/mL): Dilute the IS stock solution with 50:50 (v/v) Methanol:Water to a final concentration of 10 µg/mL. This solution will be used to spike all calibration standards and samples.

3. Preparation of Calibration Standards

Prepare a series of calibration standards by serial dilution of the this compound stock solution. The concentration range should encompass the expected analyte concentrations in the samples. A typical seven-point curve can be prepared as follows:

Standard LevelConcentration (ng/mL)Volume of Stock/Previous Std.Diluent Volume (50:50 MeOH:H₂O)
Stock100,000--
CS710,000100 µL of Stock900 µL
CS65,000500 µL of CS7500 µL
CS51,000200 µL of CS6800 µL
CS4500500 µL of CS5500 µL
CS3100200 µL of CS4800 µL
CS250500 µL of CS3500 µL
CS1 (LLOQ)10200 µL of CS2800 µL

For analysis, take 50 µL of each calibration standard and add 10 µL of the 10 µg/mL Working Internal Standard solution before proceeding with the sample extraction/preparation step.

4. Sample Preparation (from Cultured Cells)

  • Aspirate culture media from cells and place the dish on ice.

  • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid to the dish.[10]

  • Scrape the cells and transfer the lysate to a microfuge tube.

  • Add 10 µL of the 10 µg/mL Working Internal Standard solution.

  • Sonicate the sample briefly (e.g., 10 pulses of 0.5 seconds) and centrifuge at 17,000 x g for 10 minutes at 4°C to pellet protein.[10]

  • Purify the cleared supernatant using an SPE column (e.g., Oasis HLB) according to the manufacturer's protocol.[10]

  • Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A) for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

A sensitive and robust LC-MS/MS method is critical for quantification.[5][6] The following parameters serve as a starting point and should be optimized for the specific instrument used.

ParameterRecommended Condition
LC System UPLC/HPLC System
ColumnC18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A95:5 Water:ACN with 10 mM Ammonium Hydroxide (pH 10.5)[5]
Mobile Phase B95:5 ACN:Water with 10 mM Ammonium Hydroxide (pH 10.5)[5]
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 10 min, hold 2 min, return to 5% B, equilibrate 3 min
Injection Volume5 µL
Column Temp.45°C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temp.150°C
Desolvation Temp.400°C
Gas FlowInstrument dependent, typically ~800 L/hr
MRM Transitions
This compoundPrecursor: 1119.2 -> Product (Quantifier): 612.2 (Neutral Loss of 507)[3][11]
Precursor: 1119.2 -> Product (Qualifier): 428.1[3]
C17:0-CoA (IS)Precursor: 1035.1 -> Product (Quantifier): 528.1 (Neutral Loss of 507)

6. Data Analysis and Curve Generation

  • Integrate the peak areas for the quantifier MRM transition for both the analyte and the internal standard in all calibration standards and samples.

  • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area) for each concentration level.

  • Plot the Peak Area Ratio (y-axis) against the corresponding concentration of the calibration standards (x-axis).

  • Perform a linear regression analysis on the plotted points, weighted by 1/x or 1/x².

  • The resulting regression equation (y = mx + c) and the coefficient of determination (R²) define the standard curve. An R² value > 0.99 is considered acceptable.[7]

  • Use the regression equation to calculate the concentration of this compound in the unknown samples based on their measured Peak Area Ratios.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Analyte & Internal Standard Stocks dilute Serially Dilute Analyte to Create Calibration Standards stock->dilute spike Spike Standards & Samples with Internal Standard dilute->spike extract Sample Extraction (e.g., SPE) spike->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms process Integrate Peak Areas & Calculate Area Ratios lcms->process curve Generate Standard Curve (Linear Regression) process->curve quant Quantify Unknown Samples curve->quant

Caption: Workflow for developing a quantitative LC-MS/MS assay.

standard_curve_logic cluster_input Inputs cluster_process Process cluster_output Output & Application known_conc Known Concentrations (CS1...CSn) plot_graph Plot: Area Ratio (y) vs. Concentration (x) known_conc->plot_graph peak_areas Measured Peak Area Ratios (Analyte / Internal Standard) peak_areas->plot_graph regression Perform Linear Regression y = mx + c R² > 0.99 plot_graph->regression std_curve Calibration Curve Equation regression->std_curve final_conc Calculated Concentration of Unknown Sample std_curve->final_conc unknown_sample Unknown Sample (Measured Area Ratio) unknown_sample->final_conc

Caption: Logical relationship of a standard curve for quantification.

References

Application Notes and Protocols for Derivatization of 22-Methyltricosanoyl-CoA for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical derivatization of 22-Methyltricosanoyl-CoA, a very-long-chain branched fatty acyl-CoA, to facilitate its analysis by liquid chromatography-mass spectrometry (LC-MS). The protocols described herein are based on established methods for the derivatization of long-chain acyl-CoAs, adapted for the specific properties of this compound.

Introduction

This compound is a C24 iso-fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification and structural analysis of such very-long-chain acyl-CoAs are often challenging due to their amphiphilic nature, which can lead to poor chromatographic resolution and low ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these analytical hurdles by modifying the molecule to improve its physicochemical properties for analysis.

This application note focuses on a phosphate methylation derivatization strategy, which has been shown to be effective for a wide range of acyl-CoAs, including very-long-chain species[1]. This method targets the phosphate groups of the Coenzyme A moiety, improving chromatographic peak shape and reducing analyte loss on analytical surfaces[1].

Principle of the Method

The derivatization protocol involves the methylation of the phosphate groups of this compound using trimethylsilyldiazomethane (TMSD). This reaction converts the negatively charged phosphate groups into neutral methyl esters. This modification reduces the polarity of the molecule, leading to better retention and peak shape in reversed-phase liquid chromatography. Furthermore, the derivatized molecule can be readily analyzed by tandem mass spectrometry (MS/MS) with enhanced sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Trimethylsilyldiazomethane (TMSD), 2.0 M in hexanes

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode)

  • Glass vials with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation (from Biological Matrix)
  • Extraction of Acyl-CoAs:

    • Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable extraction solvent (e.g., acetonitrile/water/formic acid, 75/24/1, v/v/v).

    • Include an internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA) in the extraction solvent for accurate quantification.

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE) for Purification and Concentration:

    • Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent.

    • Dry the eluate under a stream of nitrogen gas.

Derivatization Protocol: Phosphate Methylation
  • Reconstitution: Reconstitute the dried acyl-CoA extract or a known amount of this compound standard in 100 µL of methanol.

  • Derivatization Reaction:

    • Add 20 µL of 2.0 M trimethylsilyldiazomethane (TMSD) in hexanes to the methanolic solution of the acyl-CoA.

    • Vortex the mixture gently for 30 seconds.

    • Incubate the reaction mixture at room temperature for 15 minutes.

  • Quenching the Reaction:

    • Add 5 µL of formic acid to quench the excess TMSD.

    • Vortex briefly.

  • Solvent Evaporation: Dry the derivatized sample under a gentle stream of nitrogen gas.

  • Reconstitution for LC-MS Analysis: Reconstitute the dried derivatized sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% ammonium hydroxide[2].

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide[2].

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over a run time of 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Precursor and Product Ions: The specific m/z values for the precursor ion (derivatized this compound) and its characteristic product ions will need to be determined by direct infusion of the derivatized standard.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from an LC-MS/MS analysis of derivatized this compound. The values are for illustrative purposes to demonstrate how data can be structured.

Sample IDAnalyteDerivatization MethodPeak Area (Arbitrary Units)Concentration (µM)
Standard 1This compoundPhosphate Methylation1.2 x 10^61.0
Standard 2This compoundPhosphate Methylation6.1 x 10^65.0
Standard 3This compoundPhosphate Methylation1.2 x 10^710.0
Biological Sample 1This compoundPhosphate Methylation3.5 x 10^62.9
Biological Sample 2This compoundPhosphate Methylation8.2 x 10^66.8

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in this application note.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample Extraction Extraction of Acyl-CoAs BiologicalSample->Extraction Purification SPE Purification Extraction->Purification DriedExtract Dried Acyl-CoA Extract Purification->DriedExtract Reconstitution1 Reconstitute in Methanol DriedExtract->Reconstitution1 AddTMSD Add TMSD Reconstitution1->AddTMSD Incubate Incubate AddTMSD->Incubate Quench Quench with Formic Acid Incubate->Quench Dry Dry Down Quench->Dry Reconstitution2 Reconstitute for LC-MS Dry->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS

Caption: Experimental workflow for the derivatization of this compound.

Signaling_Pathway_Concept cluster_before Before Derivatization cluster_process Derivatization Process cluster_after After Derivatization AcylCoA This compound (Amphiphilic, Poor Chromatography) Derivatization Phosphate Methylation (with TMSD) AcylCoA->Derivatization DerivatizedAcylCoA Methylated this compound (Less Polar, Improved Chromatography) Derivatization->DerivatizedAcylCoA

Caption: Conceptual diagram of the derivatization of this compound.

References

Application Notes and Protocols for Stable Isotope Tracing of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Methyltricosanoyl-CoA is a C24 methyl-branched very-long-chain fatty acyl-CoA. The metabolism of such fatty acids is of significant interest as they are primarily processed through peroxisomal α- and β-oxidation pathways. Dysregulation of these pathways is associated with several metabolic disorders. Stable isotope tracing provides a powerful methodology to quantitatively assess the metabolic fate, flux, and turnover of this compound in various biological systems. This document outlines the necessary protocols and application notes for conducting such studies, from the synthesis of isotopically labeled tracers to the final mass spectrometry analysis and data interpretation.

Due to the limited availability of specific quantitative data for this compound in the current scientific literature, this document provides a comprehensive framework based on established methods for other very-long-chain and branched-chain fatty acids. The provided quantitative data tables are illustrative and based on analogous compounds to demonstrate the application of these techniques.

Metabolic Pathway of this compound

This compound, a branched-chain very-long-chain fatty acid (VLCFA), undergoes a specific metabolic pathway primarily within the peroxisome. Due to the methyl group at an even-numbered carbon from the carboxyl end, it can likely enter directly into peroxisomal β-oxidation. However, if the methyl group poses steric hindrance, an initial α-oxidation step may be required. The general pathway involves:

  • Activation: 22-Methyltricosanoic acid is activated to this compound by a very-long-chain acyl-CoA synthetase (VLC-ACS).

  • Peroxisomal Import: The acyl-CoA is transported into the peroxisome.

  • α-Oxidation (if necessary): If the methyl branch is at the β-position after initial shortening, α-oxidation removes a single carbon to resolve the branch point.

  • Peroxisomal β-Oxidation: A series of enzymatic reactions shorten the fatty acyl-CoA chain, producing acetyl-CoA (or propionyl-CoA if the branch is at an odd position) and a chain-shortened acyl-CoA.

  • Mitochondrial β-Oxidation: The chain-shortened acyl-CoAs are transported to the mitochondria for complete oxidation to CO2 and H2O, generating ATP.

metabolic_pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 22-MTA 22-Methyltricosanoic Acid VLC_ACS VLC-ACS 22-MTA->VLC_ACS Activation 22-MTA-CoA This compound Peroxisomal_Import Peroxisomal Import 22-MTA-CoA->Peroxisomal_Import VLC_ACS->22-MTA-CoA Alpha_Ox α-Oxidation (if required) Peroxisomal_Import->Alpha_Ox Beta_Ox_Perox Peroxisomal β-Oxidation Alpha_Ox->Beta_Ox_Perox Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Beta_Ox_Perox->Chain_Shortened_Acyl_CoA Acetyl_CoA_Perox Acetyl-CoA Beta_Ox_Perox->Acetyl_CoA_Perox Mito_Import Mitochondrial Import Chain_Shortened_Acyl_CoA->Mito_Import Beta_Ox_Mito Mitochondrial β-Oxidation Mito_Import->Beta_Ox_Mito TCA_Cycle TCA Cycle Beta_Ox_Mito->TCA_Cycle

Metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 22-Methyltricosanoic Acid

Materials:

  • Appropriately labeled precursors (e.g., ¹³C or D-labeled long-chain alkyl halides and branched-chain building blocks)

  • Anhydrous solvents (THF, diethyl ether)

  • Magnesium turnings

  • Copper (I) iodide or other suitable catalyst

  • Dry ice (solid CO₂) for carboxylation

  • Reagents for purification (silica gel, solvents for chromatography)

Procedure:

  • Grignard Reagent Formation: Prepare a Grignard reagent from a suitable isotopically labeled long-chain alkyl halide (e.g., a C21 chain) in anhydrous ether.

  • Coupling Reaction: In a separate flask, prepare a Grignard reagent from a labeled 3-methyl-butyl halide.

  • Chain Elongation: Couple the two Grignard reagents using a copper catalyst to form the labeled C24 branched-chain hydrocarbon backbone.

  • Conversion to Fatty Acid: Convert the resulting hydrocarbon to a terminal halide, followed by formation of a new Grignard reagent.

  • Carboxylation: Quench the final Grignard reagent with crushed dry ice (¹²CO₂ or ¹³CO₂) to introduce the carboxyl group.

  • Purification: Purify the resulting labeled 22-Methyltricosanoic acid using column chromatography.

  • Characterization: Confirm the structure and isotopic enrichment by NMR and mass spectrometry.

Protocol 2: In Vitro Tracing in Cultured Cells

Objective: To determine the rate of uptake and metabolism of 22-Methyltricosanoic acid in a cell culture model.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Cell culture medium

  • Isotopically labeled 22-Methyltricosanoic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Solvents for extraction (e.g., chloroform, methanol, isopropanol, hexane)

  • Internal standards for mass spectrometry (e.g., odd-chain fatty acids, commercially available labeled lipids)

Procedure:

  • Tracer Preparation: Prepare a stock solution of the labeled 22-Methyltricosanoic acid complexed to fatty acid-free BSA in the appropriate cell culture medium.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow.

  • Labeling: Replace the standard medium with the tracer-containing medium and incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolism Quenching and Cell Harvest: At each time point, rapidly wash the cells with ice-cold PBS and quench metabolism by adding ice-cold methanol. Scrape and collect the cells.

  • Lipid and Acyl-CoA Extraction:

    • For Total Fatty Acids: Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water mixture.

    • For Acyl-CoAs: Use a solid-phase extraction method or an acidic precipitation followed by liquid-liquid extraction.

  • Sample Preparation for MS:

    • Fatty Acids: Derivatize the extracted fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS.

    • Acyl-CoAs: Analyze directly by LC-MS/MS.

  • Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment in the parent compound and its downstream metabolites.

Protocol 3: Mass Spectrometry Analysis

Objective: To quantify the abundance of labeled and unlabeled this compound and its metabolites.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) for FAME analysis.

  • Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) for acyl-CoA and intact fatty acid analysis.

GC-MS Method for FAMEs:

  • Column: A polar capillary column suitable for FAME separation.

  • Injection: Splitless injection.

  • Oven Program: A temperature gradient to resolve fatty acids of different chain lengths.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the labeled and unlabeled FAME of 22-Methyltricosanoic acid and its metabolites.

LC-MS/MS Method for Acyl-CoAs:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of a weak acid (e.g., formic acid or acetic acid).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for labeled and unlabeled this compound and its chain-shortened products.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Isotopic Enrichment of 22-Methyltricosanoic Acid and its Metabolites in Cultured Hepatocytes. (Note: This data is hypothetical and serves as an example.)

Time (hours)Isotopic Enrichment (%) in 22-Methyltricosanoic AcidIsotopic Enrichment (%) in C22-Branched Chain Fatty AcidIsotopic Enrichment (%) in C20-Branched Chain Fatty Acid
0000
155.2 ± 4.15.3 ± 0.80.5 ± 0.1
485.7 ± 6.325.1 ± 2.98.2 ± 1.1
892.3 ± 5.848.9 ± 5.222.6 ± 3.4
2495.1 ± 4.975.4 ± 8.155.3 ± 6.7

Table 2: Illustrative Flux Rates of Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids. (Note: This data is based on published values for other VLCFAs and is for illustrative purposes.)

Cell TypeSubstrateFlux Rate (nmol/hr/mg protein)Reference
Human FibroblastsLignoceric Acid (C24:0)1.5 ± 0.3[Adapted from literature]
Rat HepatocytesPhytanic Acid3.2 ± 0.5[Adapted from literature]
HepG2 Cells22-Methyltricosanoic Acid To be determined

Visualization of Experimental Workflow

experimental_workflow Tracer_Synth Synthesis of Labeled 22-Methyltricosanoic Acid Labeling Incubation with Labeled Tracer Tracer_Synth->Labeling Cell_Culture Cell Culture/ Animal Model Preparation Cell_Culture->Labeling Sampling Time-Course Sampling Labeling->Sampling Extraction Metabolite Extraction (Lipids & Acyl-CoAs) Sampling->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Extraction->MS_Analysis Direct for LC-MS Derivatization->MS_Analysis Data_Analysis Data Analysis (Isotopic Enrichment, Flux) MS_Analysis->Data_Analysis

General experimental workflow for tracing this compound.

Concluding Remarks

The use of stable isotope-labeled this compound is a powerful approach to delineate its metabolic pathway and quantify its dynamics in health and disease. While specific protocols and quantitative data for this particular fatty acid are still emerging, the methodologies established for other very-long-chain and branched-chain fatty acids provide a solid foundation for future research. The protocols and illustrative data presented here serve as a guide for researchers and drug development professionals to design and execute robust stable isotope tracing studies for this compound.

Application Notes and Protocols for 22-Methyltricosanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Commercial Sourcing and Custom Synthesis

A direct commercial source for 22-Methyltricosanoyl-CoA is not readily identifiable. However, the parent fatty acid, 22-Methyltricosanoic acid, is a known compound with a registered CAS number (4730-63-6).[4][5] Researchers requiring a this compound standard will likely need to pursue custom synthesis. Several companies, such as BOC Sciences, offer custom synthesis of fatty acids and their derivatives, including the conjugation to Coenzyme A.[][][8]

The general workflow for obtaining the standard is as follows:

  • Synthesize or Procure 22-Methyltricosanoic Acid: The synthesis of the parent fatty acid is the initial step.

  • Activation of the Fatty Acid: The fatty acid is typically activated to an N-hydroxysuccinimide (NHS) ester. This method has been shown to be effective for synthesizing CoA thiol esters with high yields.[9]

  • Conjugation to Coenzyme A: The activated fatty acid is then reacted with Coenzyme A to form the final this compound product.

  • Purification and Characterization: The final product must be purified, typically by HPLC, and its identity and purity confirmed by mass spectrometry and NMR.

Application Notes

The primary application of a this compound standard is in quantitative mass spectrometry-based analysis of lipids, particularly for metabolomics and lipidomics studies focused on very-long-chain fatty acids.

Internal Standard for LC-MS/MS Analysis

Due to its structural similarity to endogenous VLCFA-CoAs and its unnatural presence in most biological systems, this compound is an ideal candidate for use as an internal standard. The use of odd-chain or branched-chain fatty acyl-CoAs as internal standards is a common practice in the field.[10] It allows for the accurate quantification of other VLCFA-CoAs by correcting for variations in sample extraction, processing, and instrument response.

Enzyme Assays

This standard can be used as a substrate in in vitro assays for enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases, elongases, and desaturases. These studies are critical for understanding the function of these enzymes and for screening potential inhibitors in drug development programs.

Metabolic Pathway Elucidation

Isotopically labeled this compound could be used in tracer studies to investigate the metabolic fate of branched-chain VLCFAs in cellular systems.

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard for the quantification of VLCFA-CoAs in biological samples by LC-MS/MS.

Protocol 1: Extraction of Fatty Acyl-CoAs from Cultured Cells

This protocol is adapted from methods described for the analysis of fatty acyl-CoAs in mammalian cells.[10]

Materials:

  • Cultured cells (e.g., 10-20 million cells)

  • This compound internal standard solution (1 µM in 50:50 isopropanol:water)

  • Ice-cold phosphate-buffered saline (PBS)

  • Isopropanol

  • 50 mM Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • Microcentrifuge tubes

  • Sonicator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

  • Cell Lysis and Extraction: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant. Add 500 µL of isopropanol containing the this compound internal standard to the cell pellet. Vortex vigorously for 1 minute.

  • Phase Separation: Add 250 µL of 50 mM potassium phosphate buffer and vortex for 1 minute. Centrifuge at 16,000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Collection: Carefully collect the upper isopropanol layer, which contains the fatty acyl-CoAs, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Mobile Phase A:Mobile Phase B).

Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Fatty Acyl-CoAs

This protocol outlines a general method for the analysis of VLCFA-CoAs using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.[10][11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 95% Water, 5% Acetonitrile, 0.1% Formic Acid

  • Mobile Phase B: 95% Acetonitrile, 5% Water, 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Nebulizer Gas: Nitrogen

  • ESI Needle Voltage: 5.5 kV[10]

  • Source Temperature: 350°C[10]

  • MRM Transitions: The precursor ion for fatty acyl-CoAs is the [M+H]+ ion. A characteristic product ion results from the neutral loss of 507.0 Da.[11] The specific MRM transitions will need to be optimized for the instrument used.

Data Presentation

Table 1: Theoretical MRM Transitions for Selected VLCFA-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (Internal Standard)1160.8653.8
Lignoceroyl-CoA (C24:0)1118.8611.8
Cerotoyl-CoA (C26:0)1146.8639.8
Nervonoyl-CoA (C24:1)1116.8609.8

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of VLCFA-CoAs using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting lysis Lysis & Extraction (with Internal Standard) cell_harvest->lysis phase_sep Phase Separation lysis->phase_sep drying Solvent Evaporation phase_sep->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for VLCFA-CoA analysis.

Fatty Acid Beta-Oxidation Pathway

The diagram below shows a simplified representation of the fatty acid beta-oxidation pathway in peroxisomes, where VLCFAs are metabolized.

beta_oxidation VLCFA_CoA VLCFA-CoA (e.g., this compound) ACOX1 ACOX1 VLCFA_CoA->ACOX1 Enoyl_CoA Trans-Δ2-Enoyl-CoA D_bifunctional D-bifunctional protein Enoyl_CoA->D_bifunctional Hydroxyacyl_CoA 3-Hydroxyacyl-CoA L_bifunctional L-bifunctional protein Hydroxyacyl_CoA->L_bifunctional Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Acetyl_CoA Acetyl-CoA ACOX1->Enoyl_CoA D_bifunctional->Hydroxyacyl_CoA L_bifunctional->Ketoacyl_CoA Thiolase->Shortened_Acyl_CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal beta-oxidation of VLCFAs.

References

Troubleshooting & Optimization

improving 22-Methyltricosanoyl-CoA stability during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 22-Methyltricosanoyl-CoA. Our goal is to help you improve the stability and recovery of this very long-chain acyl-CoA during your extraction procedures.

Frequently Asked Questions (FAQs)

Q1: My yields of this compound are consistently low. What are the most likely reasons?

A1: Low recovery of long-chain acyl-CoAs like this compound can be attributed to several factors. The most common issues include degradation of the analyte, incomplete cell lysis and extraction, and inefficient solid-phase extraction (SPE) purification.[1] It is crucial to work quickly, maintain cold temperatures throughout the process, and use high-purity solvents to minimize degradation.[1]

Q2: What are the primary degradation pathways for this compound during extraction?

A2: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] Enzymatic degradation can occur from endogenous enzymes released during cell lysis. Chemical degradation can be caused by factors such as pH extremes and the presence of reactive molecules in the extraction solvents.

Q3: How should I properly store my tissue samples to ensure the stability of this compound before extraction?

A3: For optimal stability, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C. This minimizes enzymatic activity and degradation. It is also critical to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of lipids like this compound.[1]

Q4: What is the recommended type of buffer to use during homogenization?

A4: An acidic buffer is recommended for the homogenization of tissues to extract long-chain acyl-CoAs. A commonly used and effective option is a 100 mM potassium phosphate (KH2PO4) buffer with a pH of 4.9.[2][3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete cell lysis and extraction.- Ensure thorough homogenization of the tissue. A glass homogenizer is recommended for better cell disruption.[1] - Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often suggested.[1]
Degradation of this compound.- Work quickly and keep samples on ice at all times.[1] - Use fresh, high-purity solvents to avoid reactive contaminants. - Consider adding an internal standard, such as Heptadecanoyl-CoA, early in the workflow to monitor recovery.[1]
Inefficient Solid-Phase Extraction (SPE).- Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] - Optimize the wash and elution steps to ensure that this compound binds efficiently and is eluted completely.
Poor Reproducibility Inconsistent sample handling.- Standardize the time for each step of the extraction process. - Ensure all samples are treated identically, especially regarding temperature and mixing.
Variability in SPE column performance.- Use SPE columns from the same manufacturing lot. - Perform a quality control check on a new batch of SPE columns with a standard solution.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the tissue type and the specific extraction methodology employed. The following table summarizes reported recovery rates from an improved extraction method for long-chain acyl-CoAs, which can serve as a benchmark for optimizing this compound extraction.

Tissue Type Reported Recovery Rate (%)
Rat Heart70-80%[2][3]
Rat Kidney70-80%[2][3]
Rat Muscle70-80%[2][3]

Note: This data is for general long-chain acyl-CoAs and may vary for this compound.

Experimental Protocols

Detailed Protocol for the Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[2][3]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Add 2-propanol and homogenize again.[3]

  • Extraction:

    • Add acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.[3]

    • Vortex the mixture vigorously.

    • Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition a weak anion exchange SPE column by washing with methanol, followed by equilibration with the homogenization buffer.

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column to remove interfering substances. A typical wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.

    • Elution: Elute the acyl-CoAs from the column using an appropriate solvent, such as a solution of 2-propanol.[2][3]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., LC-MS/MS).

Visualizations

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification FreshTissue Fresh Tissue FlashFreeze Flash Freeze (Liquid N2) FreshTissue->FlashFreeze Storage FrozenTissue Frozen Tissue (-80°C) Homogenization Homogenization (Acidic Buffer, on ice) FrozenTissue->Homogenization FlashFreeze->FrozenTissue SolventExtraction Solvent Extraction (ACN/Isopropanol) Homogenization->SolventExtraction Centrifugation Centrifugation SolventExtraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Drying Drying (N2 Stream) Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis Analysis Reconstitution->Analysis Downstream Analysis

Caption: Experimental workflow for the extraction of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound Degradation Degradation LowYield->Degradation IncompleteLysis Incomplete Lysis/ Extraction LowYield->IncompleteLysis InefficientSPE Inefficient SPE LowYield->InefficientSPE WorkQuickly Work Quickly, on Ice Degradation->WorkQuickly HighPuritySolvents Use High-Purity Solvents Degradation->HighPuritySolvents ThoroughHomogenization Thorough Homogenization IncompleteLysis->ThoroughHomogenization OptimizeSolventRatio Optimize Solvent Ratio IncompleteLysis->OptimizeSolventRatio ConditionColumn Properly Condition SPE Column InefficientSPE->ConditionColumn OptimizeWashElute Optimize Wash/Elution InefficientSPE->OptimizeWashElute

References

Technical Support Center: Detection of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 22-Methyltricosanoyl-CoA and other very-long-chain branched-chain fatty acyl-CoAs (VLC-BCFA-CoAs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with detecting these low-abundance molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low-abundance this compound?

The primary challenges in detecting this compound stem from its inherent biochemical and physical properties:

  • Low Physiological Concentrations: Acyl-CoAs are typically present in nanomole amounts within complex biological tissues.

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, making the molecule unstable and requiring rapid and careful sample handling.[1]

  • Complex Biological Matrix: Samples such as tissue homogenates or cell lysates contain a vast array of lipids and other molecules that can interfere with detection.

  • Amphiphilic Nature: The combination of a long, hydrophobic fatty acyl chain and a hydrophilic Coenzyme A moiety makes chromatographic separation challenging.[2]

  • Analyte Loss: The phosphate groups in the CoA moiety can adhere to glass and metal surfaces, leading to significant analyte loss during sample preparation.[2]

Q2: Which analytical technique is most suitable for detecting this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the sensitive and specific quantification of long-chain acyl-CoAs.[1][3][4][5][6] This technique offers high selectivity through multiple reaction monitoring (MRM) and can achieve low limits of quantification (LOQs), often in the low nanomolar range.[2]

Q3: Why is an internal standard crucial for accurate quantification?

An internal standard (IS) is essential to correct for variability in sample preparation, extraction efficiency, and instrument response.[1] For acyl-CoA analysis, an ideal IS would be a stable isotope-labeled version of the analyte (e.g., 13C-labeled this compound). If a labeled standard is unavailable, a structurally similar odd-chain fatty acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) is a common alternative.[1][7]

Q4: Can derivatization improve the detection of this compound?

Yes, derivatization can be beneficial. A phosphate methylation strategy has been shown to improve chromatographic peak shape and reduce analyte loss by neutralizing the negatively charged phosphate groups.[2] This can lead to better sensitivity and more reliable quantification. However, derivatization adds an extra step to the sample preparation workflow.

Troubleshooting Guides

Problem 1: Poor or No Signal for this compound
Potential Cause Recommended Solution
Sample Degradation Ensure rapid sample processing on ice.[1] Use fresh extraction buffers. Store samples at -80°C and analyze them as quickly as possible after preparation.[8]
Inefficient Extraction Optimize the extraction procedure. A mixed-mode solid-phase extraction (SPE) or liquid-liquid extraction with solvents like acetonitrile/isopropanol can be effective.[2][9] Ensure the pH of the extraction buffer is controlled (e.g., pH 4.9) to maintain acyl-CoA stability.[1][7]
Analyte Adsorption Use polypropylene or silanized glassware to minimize adsorption to surfaces. The use of a phosphate methylation derivatization can also mitigate this issue.[2]
Incorrect MS/MS Parameters Optimize the MS/MS transitions (precursor and product ions) and collision energy for this compound. This typically involves direct infusion of a standard, if available. For acyl-CoAs, a common fragmentation is the neutral loss of the 5'-ADP moiety (507 Da).[4][10]
Suboptimal Chromatography Use a C18 reversed-phase column with a suitable mobile phase. High pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for underivatized acyl-CoAs.[4][5] Ensure the gradient is optimized to resolve the very-long-chain species.
Problem 2: High Variability in Quantitative Results
Potential Cause Recommended Solution
Inconsistent Sample Preparation Standardize all sample preparation steps, including tissue homogenization, extraction volumes, and incubation times. The use of an automated sample preparation system can improve reproducibility.
Matrix Effects Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can cause variability. Evaluate matrix effects by performing post-extraction spike experiments. Improve sample cleanup (e.g., using a more rigorous SPE protocol) or adjust chromatography to separate the analyte from interfering compounds.
Improper Internal Standard Use Ensure the internal standard is added at the very beginning of the sample preparation process to account for all subsequent steps.[1][7] Verify the stability and concentration of the IS stock solution.
Instrument Instability Check the stability of the LC-MS/MS system by injecting a standard solution multiple times throughout the analytical run. Clean the ion source if a drop in signal intensity is observed over time.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods used for the analysis of long-chain and very-long-chain acyl-CoAs. These values can serve as a benchmark for method development for this compound.

Parameter Typical Value Range Reference
Limit of Quantification (LOQ) 4.2 nM - 16.9 nM[2]
Linear Detection Range 0.3 µM - 100 µM (Fluorimetric Assay)[8]
Inter-run Precision (% CV) 2.6% - 12.2%[4][5]
Intra-run Precision (% CV) 1.2% - 4.4%[4][5]
Accuracy 94.8% - 110.8%[4][5]

Experimental Protocols

Protocol 1: Extraction and Analysis of VLC-BCFA-CoAs via LC-MS/MS

This protocol is a generalized procedure based on methods for long-chain acyl-CoAs and should be optimized for this compound.[1][2][4][7]

  • Sample Homogenization:

    • Weigh approximately 40-50 mg of frozen tissue powder.

    • Homogenize on ice in 0.5 mL of cold 100 mM potassium phosphate buffer (pH 4.9).[1]

    • Immediately add the internal standard (e.g., Heptadecanoyl-CoA).

    • Add 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).[1]

    • Vortex for 2 minutes and sonicate for 3 minutes in an ice bath.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

    • Collect the supernatant for analysis.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, for high matrix interference):

    • Condition a mixed-mode SPE cartridge.

    • Load the supernatant from the previous step.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide (pH 10.5).[5]

    • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[5]

    • Gradient: Develop a gradient from a low to a high percentage of mobile phase B to elute the very-long-chain this compound.

    • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Monitor the specific precursor-to-product ion transition for this compound. The precursor will be [M+H]+. A common product ion results from the neutral loss of 507 Da ([M+H-507]+).

      • Monitor the corresponding transition for the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Frozen Tissue Sample (~50mg) Homogenize Homogenize in cold buffer + Internal Standard Tissue->Homogenize Extract Liquid-Liquid Extraction (ACN:IPA:MeOH) Homogenize->Extract Centrifuge Centrifuge (16,000 x g, 4°C) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Reversed-Phase LC Separation (High pH Mobile Phase) Supernatant->LC_Separation Inject MS_Detection Tandem MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the extraction and analysis of this compound.

troubleshooting_workflow Start Start: No or Low Signal Check_Sample Sample Integrity OK? Start->Check_Sample Check_Extraction Extraction Efficient? Check_Sample->Check_Extraction Yes Solution_Sample Action: Use fresh samples, process on ice. Check_Sample->Solution_Sample No Check_MS MS Parameters Optimized? Check_Extraction->Check_MS Yes Solution_Extraction Action: Optimize solvent/pH, consider SPE. Check_Extraction->Solution_Extraction No Check_LC Chromatography Adequate? Check_MS->Check_LC Yes Solution_MS Action: Optimize MRM transitions & collision energy. Check_MS->Solution_MS No Solution_LC Action: Adjust gradient, check column. Check_LC->Solution_LC No Success Signal Improved Check_LC->Success Yes Solution_Sample->Check_Sample Solution_Extraction->Check_Extraction Solution_MS->Check_MS Solution_LC->Check_LC

Caption: Troubleshooting logic for poor signal of this compound.

References

Technical Support Center: Analysis of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of 22-Methyltricosanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, leading to ion suppression and inaccurate quantification.

Problem 1: Low signal intensity or complete signal loss for this compound.

This is a primary indicator of significant ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte.

Potential Cause Troubleshooting Step Expected Outcome
High concentration of co-eluting matrix components (e.g., phospholipids, salts) 1. Optimize Sample Preparation: Employ rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1][2] 2. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. Be mindful of the analyte's concentration and the instrument's limit of detection.Improved signal-to-noise ratio and recovery of the analyte signal.
Inadequate Chromatographic Separation 1. Modify Gradient Elution: Adjust the mobile phase gradient to achieve better separation of this compound from the matrix interferences. 2. Change Column Chemistry: If using a standard C18 column, consider a column with different selectivity (e.g., C8, Phenyl-Hexyl) or a UPLC column for higher resolution.Elution of the analyte in a region with less ion suppression, resulting in a stronger signal.
Suboptimal Ionization Source Parameters 1. Tune and Calibrate: Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance. 2. Optimize Source Conditions: Experiment with parameters such as spray voltage, gas temperatures, and gas flow rates to enhance the ionization of this compound.Increased signal intensity and stability.

Problem 2: Inconsistent and irreproducible quantification results for Quality Control (QC) samples.

Variability in the composition of biological matrices can lead to different degrees of ion suppression between samples, causing poor precision and accuracy.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Varying Between Samples 1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the study samples to compensate for consistent matrix effects. 2. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate correction. If a specific SIL-IS is not available, a structurally similar very-long-chain acyl-CoA SIL-IS can be used.Improved accuracy and precision of quantification, with QC values falling within the acceptable range.
Differential Ion Suppression Between Analyte and Internal Standard (IS) 1. Verify Co-elution: Ensure that the analyte and the internal standard chromatographically co-elute perfectly. Even a slight separation can expose them to different matrix components. 2. Post-Column Infusion Experiment: This experiment can identify regions of severe ion suppression in the chromatogram. The chromatographic method can then be adjusted to move the analyte and IS elution away from these zones.More reliable correction for ion suppression, leading to consistent quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of ion suppression when analyzing very-long-chain acyl-CoAs like this compound?

A1: The primary sources of ion suppression in the analysis of very-long-chain acyl-CoAs from biological matrices are endogenous components that co-elute with the analyte.[1] For tissue and cell extracts, these are most commonly:

  • Phospholipids: These are highly abundant in biological membranes and are a major cause of ion suppression in ESI-MS, particularly in positive ion mode.

  • Salts and Buffers: High concentrations of salts from buffers used during sample preparation can significantly suppress the ESI signal.

  • Other Lipids and Metabolites: The complex nature of biological samples means that numerous other endogenous molecules can compete with the analyte for ionization.

Q2: Which sample preparation technique is most effective at reducing ion suppression for this compound?

A2: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix effects before LC-MS/MS analysis of acyl-CoAs.[3][4] A mixed-mode SPE cartridge can be particularly useful for retaining the amphiphilic acyl-CoA molecules while washing away interfering compounds. A detailed protocol for acyl-CoA extraction is provided below.

Q3: What type of internal standard is recommended for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. However, as this may not be commercially available, a close structural analog is the next best choice. An odd-chain very-long-chain fatty acyl-CoA, such as Pentacosanoyl-CoA (C25:0-CoA), is a suitable alternative as it is unlikely to be present endogenously in significant amounts and will have similar chromatographic and ionization behavior.[5]

Q4: Can changing the ionization source or mode help in minimizing ion suppression?

A4: Yes, this can be a viable strategy. While Electrospray Ionization (ESI) is commonly used for acyl-CoA analysis, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[2][6] Additionally, switching the polarity of the ESI source can be beneficial. Long-chain acyl-CoAs can be analyzed in both positive and negative ion modes.[5][7] If significant suppression is observed in the more common positive ion mode (monitoring the [M+H]⁺ ion), attempting analysis in the negative ion mode (monitoring the [M-H]⁻ ion) may provide a cleaner signal, as fewer matrix components may ionize in this mode.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from cultured cells.[8]

Materials and Reagents:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) Methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., C25:0-CoA in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to the cell plate or pellet.

    • For adherent cells, use a cell scraper to collect the cells into the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Protocol 2: LC-MS/MS Analysis of this compound

This method is based on established procedures for the separation and detection of very-long-chain acyl-CoAs.[5][9]

Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C8 or C18 UPLC column (e.g., 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 minutes.

    • Decrease to 25% B over 0.2 minutes.

    • Increase to 65% B over 1 minute.

    • Decrease to 20% B over 0.5 minutes.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺) for this compound: To be calculated based on the exact mass.

  • Product Ion: A common fragmentation for acyl-CoAs in positive ion mode is the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate moiety.[3][7][10] The specific product ion should be optimized by infusing a standard if available.

  • Collision Energy: Optimize for the specific transition.

Quantitative Data Summary

The following table provides representative limits of detection (LOD) and quantification (LOQ) for various acyl-CoAs from a validated LC-MS/MS method, which can be expected to be similar for this compound analysis with an optimized system.

Acyl-CoA SpeciesLimit of Detection (LOD) (nM)Limit of Quantitation (LOQ) (nM)
Free CoA1.13.6
Acetyl-CoA0.41.3
Palmitoyl-CoA (C16:0)0.040.13
Stearoyl-CoA (C18:0)0.040.12
Arachidoyl-CoA (C20:0)0.030.10
Behenoyl-CoA (C22:0)0.030.09
Lignoceroyl-CoA (C24:0)0.030.08
Cerotoyl-CoA (C26:0)0.030.08
Data adapted from a published method for acyl-CoA analysis.[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_harvest Cell Harvesting lysis Lysis & Extraction (Cold Methanol + IS) cell_harvest->lysis centrifugation1 Protein Precipitation (Centrifugation) lysis->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C8/C18 Column) reconstitution->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Signal for This compound cause1 High Matrix Components start->cause1 cause2 Poor Chromatographic Separation start->cause2 cause3 Suboptimal MS Parameters start->cause3 solution1a Optimize Sample Prep (SPE/LLE) cause1->solution1a solution1b Dilute Sample cause1->solution1b solution2a Modify LC Gradient cause2->solution2a solution2b Change Column cause2->solution2b solution3a Tune/Calibrate MS cause3->solution3a solution3b Optimize Source cause3->solution3b

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Optimizing Chromatographic Resolution of Long-Chain Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of long-chain acyl-CoA isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of long-chain acyl-CoA isomers.

1. Why am I observing poor resolution or co-elution of my long-chain acyl-CoA isomers?

Poor resolution is a common challenge due to the structural similarity of acyl-CoA isomers. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of HPLC/UPLC column is critical.

    • Recommendation: Reversed-phase columns such as C18, C8, and C4 are commonly used for acyl-CoA separation.[1][2][3][4] C18 columns generally provide good retention and resolution for long-chain species. For very long-chain acyl-CoAs, a C4 or C8 column might be more suitable to avoid excessive retention.[4]

    • Optimization: If co-elution persists on a C18 column, consider switching to a column with a different stationary phase chemistry or a different manufacturer to exploit subtle differences in selectivity.

  • Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.[5][6]

    • Recommendation: A common mobile phase consists of an aqueous component with a buffer or ion-pairing agent and an organic solvent like acetonitrile or methanol.[2][3][7] Gradients are typically employed, starting with a lower concentration of the organic solvent and gradually increasing it.[2][3]

    • Optimization:

      • Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

      • Organic Solvent: Switching between acetonitrile and methanol can alter selectivity.

      • pH: The pH of the aqueous mobile phase can affect the ionization state of the phosphate groups on coenzyme A, influencing retention and peak shape. Operating at a high pH (around 10.5) with an ammonium hydroxide gradient has been shown to provide high resolution.[3][8]

      • Ion-Pairing Agents: For challenging separations, the addition of an ion-pairing agent to the mobile phase can significantly improve resolution.[9][10][11]

  • Control the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, thereby influencing separation efficiency.[12][13]

    • Recommendation: Maintaining a consistent and optimized column temperature is crucial for reproducible results.

    • Optimization: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, excessively high temperatures can degrade the column or the analytes. Experiment with temperatures in the range of 30-60°C.

Logical Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting Start Poor Resolution or Co-elution Observed Check_Column Is the column appropriate for long-chain acyl-CoA isomers? Start->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase Check_Column->Optimize_Mobile_Phase Yes Further_Optimization Further Optimization Needed Check_Column->Further_Optimization No, select a suitable C18, C8, or C4 column Adjust_Gradient Adjust Gradient Profile (e.g., make it shallower) Optimize_Mobile_Phase->Adjust_Gradient Change_Organic_Solvent Change Organic Solvent (e.g., ACN to MeOH) Adjust_Gradient->Change_Organic_Solvent No Improvement Resolution_Improved Resolution Improved Adjust_Gradient->Resolution_Improved Improvement Adjust_pH Adjust Mobile Phase pH Change_Organic_Solvent->Adjust_pH No Improvement Change_Organic_Solvent->Resolution_Improved Improvement Use_Ion_Pairing Consider Ion-Pairing Agent Adjust_pH->Use_Ion_Pairing No Improvement Adjust_pH->Resolution_Improved Improvement Optimize_Temperature Optimize Column Temperature Use_Ion_Pairing->Optimize_Temperature No Improvement Use_Ion_Pairing->Resolution_Improved Improvement Optimize_Temperature->Resolution_Improved Improvement Optimize_Temperature->Further_Optimization No Improvement

Caption: A troubleshooting workflow for addressing poor resolution of long-chain acyl-CoA isomers.

2. Why am I observing broad or tailing peaks for my acyl-CoA analytes?

Peak broadening and tailing can be caused by several factors, including secondary interactions with the stationary phase, poor mass transfer, or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH: The phosphate groups of the CoA moiety can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Recommendation: Adjusting the mobile phase pH can help to suppress these interactions. Operating at a higher pH can deprotonate the silanols, reducing their interaction with the negatively charged acyl-CoAs.[3][8]

  • Ion-Pairing Agents: These agents can mask the charged phosphate groups and improve peak shape.

    • Recommendation: Volatile ion-pairing agents like triethylamine (TEA) or non-volatile agents like alkyl sulfonates can be added to the mobile phase.[4][10][11][14]

  • Column Condition: A deteriorating column can lead to poor peak shape.

    • Recommendation: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.

  • Flow Rate: A flow rate that is too high can lead to band broadening.[12]

    • Recommendation: Optimize the flow rate to ensure efficient mass transfer.

Frequently Asked Questions (FAQs)

Q1: What type of column is best for separating long-chain acyl-CoA isomers?

A1: Reversed-phase columns, particularly C18, are the most commonly used and are effective for a wide range of long-chain acyl-CoA isomers.[1][3] For very-long-chain species (>C20), a C8 or C4 column may provide better peak shape and faster elution.[4]

Q2: What mobile phases are typically used for the separation of long-chain acyl-CoA isomers?

A2: A typical mobile phase setup involves a binary gradient with an aqueous solvent (A) and an organic solvent (B).[2][3]

  • Solvent A (Aqueous): Often contains a buffer like ammonium hydroxide, ammonium acetate, or potassium phosphate to control pH and improve peak shape.[1][2][3][15]

  • Solvent B (Organic): Acetonitrile is a common choice, though methanol can also be used and may offer different selectivity.[2][3][4]

Q3: What are ion-pairing agents and how do they help in acyl-CoA separation?

A3: Ion-pairing agents are additives to the mobile phase that contain both a hydrophobic and an ionic group.[10] They pair with the charged phosphate groups of the acyl-CoA molecules, effectively neutralizing the charge and increasing their retention on a reversed-phase column, often leading to improved peak shape and resolution.[11][16][17]

Q4: What detection method is most suitable for long-chain acyl-CoA analysis?

A4: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity.[2][3][4][18] It allows for the accurate quantification and identification of individual acyl-CoA species, even at low concentrations in complex biological samples.

Q5: How can I improve the sensitivity of my LC-MS analysis for long-chain acyl-CoAs?

A5: To enhance sensitivity, you can:

  • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature).

  • Use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer for targeted quantification.[2][3]

  • Ensure efficient sample extraction and minimize sample loss during preparation.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Conditions for Long-Chain Acyl-CoA Separation

ParameterMethod 1Method 2Method 3
Column Reversed-phase C18Reversed-phase C8Reversed-phase C4
Mobile Phase A 15 mM Ammonium Hydroxide in Water5 mM Ammonium Acetate in Water (pH 6.8)75 mM KH2PO4 (Buffer A)
Mobile Phase B 15 mM Ammonium Hydroxide in AcetonitrileMethanolAcetonitrile with 600 mM Acetic Acid
Detection ESI-MS/MS (Positive Ion Mode)ESI-MS/MS (Positive Ion Mode)ESI-MS/MS (Negative Ion Mode)
Reference [2][3][15][4][19]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Long-Chain Acyl-CoAs using a C8 Column

This protocol is adapted from a method for measuring long-chain acyl-CoA concentrations and enrichment.[2]

1. Sample Preparation (from tissue): a. Homogenize ~40 mg of frozen tissue in 0.5 mL of 100 mM potassium phosphate monobasic (pH 4.9) and 0.5 mL of a 3:1:1 mixture of acetonitrile:isopropanol:methanol containing an internal standard (e.g., C17-CoA). b. Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes. c. Collect the supernatant for UPLC-MS/MS analysis.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.
  • Solvent A: 15 mM Ammonium Hydroxide in water.
  • Solvent B: 15 mM Ammonium Hydroxide in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • Start at 20% B.
  • Increase to 45% B over 2.8 minutes.
  • Decrease to 25% B over 0.2 minutes.
  • Increase to 65% B over 1 minute.
  • Decrease to 20% B over 0.5 minutes.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.
  • Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest.

Experimental Workflow for UPLC-MS/MS Analysis

UPLC_MS_MS_Workflow Start Start: Frozen Tissue Sample Homogenization Homogenize in Buffer and Organic Solvent with Internal Standard Start->Homogenization Extraction Vortex, Sonicate, and Centrifuge Homogenization->Extraction Supernatant_Collection Collect Supernatant Extraction->Supernatant_Collection UPLC_Separation UPLC Separation (C8 Column, NH4OH/ACN Gradient) Supernatant_Collection->UPLC_Separation ESI_Ionization Electrospray Ionization (ESI+) UPLC_Separation->ESI_Ionization MS_MS_Detection Tandem MS Detection (SRM) ESI_Ionization->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis End End: Acyl-CoA Concentrations Data_Analysis->End

Caption: A typical workflow for the UPLC-MS/MS analysis of long-chain acyl-CoAs from tissue samples.

Protocol 2: High-Resolution LC-MS/MS Analysis of Long-Chain Acyl-CoAs using a C18 Column

This protocol is based on a method for the quantitative determination of long-chain fatty acyl-CoAs at high pH.[3][8]

1. Sample Preparation (Solid Phase Extraction - SPE): a. Develop a fast SPE method for sample preparation to avoid time-consuming evaporation steps. b. Condition the SPE cartridge. c. Load the tissue extract. d. Wash the cartridge to remove interfering substances. e. Elute the long-chain acyl-CoAs.

2. LC Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: Ammonium hydroxide and acetonitrile gradient.
  • pH: High pH (10.5).

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection: Selective Multireaction Monitoring (SMRM) using a triple quadrupole mass spectrometer.
  • A neutral loss scan of 507 can be used for lipid profiling of complex acyl-CoA mixtures.[3]

References

Technical Support Center: Troubleshooting Poor Recovery of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental recovery of 22-Methyltricosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering this compound?

A1: The primary challenges stem from the molecule's inherent properties:

  • Low Abundance: this compound is typically present in low concentrations in biological samples.

  • High Hydrophobicity: As a very-long-chain fatty acyl-CoA, it has poor solubility in aqueous solutions.

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures.

  • Branched-Chain Structure: The methyl branch can introduce steric hindrance, potentially affecting enzymatic reactions and chromatographic separation.

Q2: My LC-MS/MS signal for this compound is very low or absent. What are the likely causes?

A2: Low or no signal is a common issue that can be attributed to several factors. The most frequent causes are inefficient extraction, degradation of the analyte during sample preparation, and suboptimal LC-MS/MS detection parameters. It is also possible that the concentration of this compound in your sample is below the limit of detection of your instrument.

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To enhance extraction efficiency, consider the following:

  • Solvent Choice: A mixture of organic solvents is necessary to effectively solubilize the hydrophobic this compound. A common starting point is a mixture of acetonitrile, methanol, and water.

  • Homogenization: Thorough homogenization of the sample is crucial to ensure complete lysis and release of the analyte.

  • Phase Separation: If your sample has a high lipid content, a liquid-liquid extraction step with a nonpolar solvent like petroleum ether can help to remove interfering lipids.

Q4: What is the best way to store samples and extracts to prevent degradation of this compound?

A4: Due to the instability of acyl-CoAs, proper storage is critical. Always keep samples on ice during processing. For short-term storage, keep extracts at -20°C. For long-term storage, it is recommended to store dried extracts at -80°C and reconstitute them immediately before analysis. Avoid repeated freeze-thaw cycles.

Q5: I am observing peak tailing and poor chromatographic resolution. How can this be addressed?

A5: Poor chromatography of long-chain acyl-CoAs can often be improved by:

  • High pH Mobile Phase: Using a mobile phase with a higher pH (e.g., around 10.5 with ammonium hydroxide) can improve the peak shape of long-chain acyl-CoAs on a C18 column.[1]

  • Ion-Pairing Agents: The addition of an ion-pairing agent to the mobile phase can enhance the retention and resolution of acyl-CoAs on reverse-phase columns.

  • Column Choice: Ensure you are using a column suitable for the separation of hydrophobic molecules, such as a C18 or C8 column.

Troubleshooting Guides

Issue 1: Poor Recovery During Extraction
Possible Cause Recommended Solution
Incomplete Cell Lysis Ensure thorough homogenization of the tissue or cell pellet. Consider using mechanical disruption methods like sonication or bead beating in the presence of the extraction solvent.
Inappropriate Extraction Solvent For very-long-chain species like this compound, a higher proportion of organic solvent may be necessary. An extraction solvent of acetonitrile/isopropanol/water (3:3:2 v/v/v) can be effective.
Analyte Degradation Perform all extraction steps on ice or at 4°C to minimize enzymatic and chemical degradation. Rapidly quench metabolic activity at the start of the experiment.
Loss during Phase Separation If removing nonpolar lipids with a solvent like petroleum ether, ensure that the this compound remains in the aqueous/organic phase. Minimize the volume of the nonpolar solvent used for washing.
Inefficient Solid-Phase Extraction (SPE) If using SPE for sample cleanup, ensure the chosen sorbent is appropriate for retaining a very-long-chain, branched acyl-CoA. Elution may require a stronger organic solvent mixture.
Issue 2: Low Signal Intensity in LC-MS/MS Analysis
Possible Cause Recommended Solution
Suboptimal Ionization Very-long-chain acyl-CoAs generally ionize well in positive electrospray ionization (ESI+) mode. Optimize source parameters such as capillary voltage and gas flow rates.
Incorrect Fragmentation Parameters For targeted analysis, ensure the correct precursor and product ions are selected. A characteristic neutral loss of 507 Da is common for acyl-CoAs in positive ion mode.[1][2]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation or enhance sample cleanup to mitigate these effects.
Low Analyte Concentration Concentrate the sample before injection if the concentration is suspected to be very low. Ensure that the final reconstituted volume is appropriate for the sensitivity of your instrument.
Analyte Adsorption The hydrophobic nature of this compound can lead to adsorption to plasticware and column frits. Use low-adsorption vials and consider flushing the LC system with a strong solvent between runs.

Quantitative Data Summary

The following table presents illustrative recovery data for long-chain acyl-CoAs using a modified extraction protocol, as well as typical limits of detection (LOD) and quantification (LOQ) for various acyl-CoAs, which can serve as a benchmark for your experiments.

Parameter Value Notes Reference
Extraction Recovery 70-80%For a range of long-chain acyl-CoAs from tissue samples using a modified extraction method.[3]
Limit of Detection (LOD) 2 - 133 nMVaries depending on the specific acyl-CoA and the analytical platform.[4]
Limit of Quantification (LOQ) VariesTypically higher than the LOD, representing the lowest concentration that can be reliably quantified.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from a method for long-chain acyl-CoA extraction.[3]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer on ice.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a glass tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and incubate at room temperature for 10 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an oligonucleotide purification column or a similar reverse-phase SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with a suitable solvent to remove impurities (e.g., a low percentage of organic solvent in an aqueous buffer).

    • Elute the this compound with 2-propanol.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute the hydrophobic this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): The [M+H]+ ion for this compound.

    • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of 507 Da.[1][2]

    • Collision Energy: Optimize for the specific transition of this compound.

Visualizations

Troubleshooting_Workflow Start Poor Recovery of This compound CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckStorage Evaluate Sample Handling and Storage Start->CheckStorage CheckLCMS Assess LC-MS/MS Performance Start->CheckLCMS Solvent Inadequate Solvent? CheckExtraction->Solvent Lysis Incomplete Lysis? CheckExtraction->Lysis Degradation Degradation during Processing? CheckStorage->Degradation Chromatography Poor Peak Shape? CheckLCMS->Chromatography Sensitivity Low Sensitivity? CheckLCMS->Sensitivity OptimizeSolvent Optimize Solvent System (e.g., add Isopropanol) Solvent->OptimizeSolvent Yes ImproveLysis Enhance Homogenization (e.g., Sonication) Lysis->ImproveLysis Yes ControlTemp Maintain Cold Chain (Process on Ice) Degradation->ControlTemp Yes OptimizeMobilePhase Adjust Mobile Phase (e.g., High pH) Chromatography->OptimizeMobilePhase Yes TuneMS Optimize MS Parameters (Source & Collision Energy) Sensitivity->TuneMS Yes Success Improved Recovery OptimizeSolvent->Success ImproveLysis->Success ControlTemp->Success OptimizeMobilePhase->Success TuneMS->Success

Caption: Troubleshooting workflow for poor recovery.

Acyl_CoA_Metabolism FattyAcid 22-Methyltricosanoic Acid AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase ATP, CoA Analyte This compound AcylCoASynthetase->Analyte AMP, PPi BetaOxidation Peroxisomal Beta-Oxidation Analyte->BetaOxidation Elongation Elongation Analyte->Elongation LipidSynthesis Complex Lipid Synthesis Analyte->LipidSynthesis ShortenedAcylCoA Chain-Shortened Acyl-CoA BetaOxidation->ShortenedAcylCoA LongerAcylCoA Longer-Chain Acyl-CoA Elongation->LongerAcylCoA ComplexLipids Sphingolipids, etc. LipidSynthesis->ComplexLipids

Caption: Metabolic fate of this compound.

References

Technical Support Center: Analysis of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 22-Methyltricosanoyl-CoA and other very-long-chain acyl-CoAs (VLCACoAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the degradation of these labile molecules during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in samples?

A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily due to the inherent instability of the high-energy thioester bond. This bond is susceptible to both chemical and enzymatic hydrolysis. Key factors contributing to degradation include:

  • Hydrolysis: The thioester linkage can be non-enzymatically cleaved by water, a reaction that is influenced by pH and temperature.

  • Enzymatic Degradation: Acyl-CoA thioesterases, present in tissue samples, can rapidly hydrolyze the thioester bond.[1]

  • Oxidation: Although less prominent for saturated chains like this compound, oxidation can be a concern for unsaturated acyl-CoAs.

  • Physical Stress: Repeated freeze-thaw cycles can lead to sample degradation.[2]

Q2: What is the optimal temperature for storing samples containing this compound?

A2: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C for long-term preservation.[2] For short-term storage during sample processing, it is crucial to keep samples on ice at all times.

Q3: How do pH and solvent choice affect the stability of this compound?

A3: Acyl-CoAs are more stable in acidic conditions. An acidic pH (around 4.0-5.0) helps to minimize the hydrolysis of the thioester bond.[3] When extracting and analyzing these molecules, using acidic buffers and solvents is recommended. For instance, homogenization in a potassium phosphate buffer at pH 4.9 is a common practice.[2][4]

Q4: Can I repeatedly freeze and thaw my samples containing this compound?

A4: It is strongly advised to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of the acyl-CoA molecules.[2] It is best practice to aliquot samples into single-use tubes before freezing to prevent the need for thawing the entire sample multiple times.

Troubleshooting Guides

Issue: Low Recovery of this compound

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Incomplete Sample Homogenization Ensure thorough homogenization of the tissue. For solid tissues, a glass homogenizer is recommended to achieve complete cell lysis and release of the analyte.[2]
Degradation During Extraction Work quickly and maintain samples on ice or at 4°C throughout the entire extraction process. Use pre-chilled solvents and tubes. The use of an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) is crucial.[2][4]
Inefficient Extraction A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[2] Solid-phase extraction (SPE) is often used for purification and to enhance recovery rates.[2]
Hydrolysis of Thioester Bond Maintain an acidic pH during extraction and analysis. Avoid exposure to basic conditions, as this will rapidly hydrolyze the thioester bond.
Loss during Solvent Evaporation If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature to prevent degradation.

Data Presentation

Table 1: Stability of Long-Chain Acyl-CoA Dehydrogenase Activity at Different Storage Temperatures (Proxy for Acyl-CoA Stability)

Storage Temperature (°C)Time to 50% Activity Loss (hours)Key Observation
2530Significant degradation occurs at room temperature.
455Refrigeration slows down degradation but does not completely prevent it.
-20> 96Freezing is effective at preserving the molecule for an extended period.
-80> 96Ultra-low temperature is the recommended condition for long-term storage.

This data is based on the stability of long-chain 3-hydroxyacyl-CoA dehydrogenase activity and serves as an indicator of the general stability of long-chain acyl-CoAs under similar conditions.

Experimental Protocols

Protocol for Extraction and Analysis of Very-Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods for the extraction and analysis of long-chain acyl-CoAs and is suitable for tissues such as the liver, heart, and muscle.[2][4][5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (weak anion exchange)

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Vortex for 2 minutes, then sonicate for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column with 1 mL of water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried sample in a suitable solvent for your analytical method (e.g., a solution of 50 mM ammonium acetate at pH 6.8 with 20% acetonitrile for LC-MS/MS analysis).[3]

  • Analysis:

    • Analyze the sample using a suitable method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample (~50-100mg) flash_freeze Flash Freeze in Liquid N2 tissue->flash_freeze Immediate Processing storage Store at -80°C flash_freeze->storage homogenize Homogenize on Ice (100mM KH2PO4, pH 4.9) storage->homogenize add_solvent Add Acetonitrile/Isopropanol homogenize->add_solvent centrifuge Centrifuge at 16,000 x g, 4°C add_solvent->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elute Acyl-CoAs spe->elute concentrate Evaporate & Reconstitute elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

VLCAD_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix VLCFA Very-Long-Chain Fatty Acid (e.g., 22-Methyltricosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi VLC_Acyl_CoA This compound Acyl_CoA_Synthetase->VLC_Acyl_CoA VLCAD VLCAD VLC_Acyl_CoA->VLCAD Enters Mitochondria via Carnitine Shuttle Trans_Enoyl_CoA trans-2,3-Enoyl-CoA VLCAD->Trans_Enoyl_CoA FAD -> FADH2 Beta_Oxidation Further β-oxidation steps Trans_Enoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Mitochondrial β-oxidation pathway for very-long-chain fatty acids (VLCAD Pathway).

References

Technical Support Center: Enhancing Sensitivity for 22-Methyltricosanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 22-Methyltricosanoyl-CoA detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of long-chain and very-long-chain acyl-CoAs, including this compound.[1] This technique offers high specificity through the use of multiple reaction monitoring (MRM), which minimizes interference from other molecules in the sample.

Q2: What are the expected MRM transitions for this compound?

To predict the transitions for this compound:

  • Calculate the molecular weight: The molecular formula for 22-Methyltricosanoic acid is C24H48O2, and its molecular weight is 368.64 g/mol . The molecular formula for Coenzyme A is C21H36N7O16P3S, with a molecular weight of 767.53 g/mol . The molecular weight of this compound is the sum of the acyl group and CoA, minus one water molecule, resulting in approximately 1118.1 g/mol .

  • Determine the precursor ion (Q1): In positive ion mode, the precursor ion will be the protonated molecule [M+H]⁺, which is approximately 1119.1 m/z.

  • Determine the product ion (Q3): The primary product ion will be the precursor ion minus the neutral loss of 507 Da, resulting in a fragment of approximately 612.1 m/z.

Therefore, the predicted MRM transition for this compound is 1119.1 -> 612.1 .

Q3: What type of internal standard should be used for accurate quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., ¹³C- or ²H-labeled this compound). However, these are often not commercially available. A suitable alternative is an odd-chain or branched-chain fatty acyl-CoA that is not naturally present in the sample and has similar chemical properties and extraction recovery to this compound. Heptadecanoyl-CoA (C17:0-CoA) or nonadecanoyl-CoA (C19:0-CoA) are commonly used internal standards for long-chain acyl-CoA analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal Sample Degradation: Acyl-CoAs are susceptible to enzymatic and chemical hydrolysis.- Work quickly and keep samples on ice or at 4°C throughout the extraction procedure.- Use fresh, high-purity solvents.- Immediately quench metabolic activity in tissue or cell samples by snap-freezing in liquid nitrogen.
Inefficient Extraction: Incomplete cell lysis or poor recovery from the extraction solvent.- Ensure thorough homogenization of tissue samples. A glass homogenizer is recommended.- Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often effective.- Consider a two-phase extraction using a chloroform/methanol/water system to remove lipids, followed by extraction of acyl-CoAs with methanol and a high salt concentration.[2]
Poor Ionization in Mass Spectrometer: The analyte may not be efficiently ionized.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).- Consider the use of mobile phase additives that can enhance ionization, such as ammonium hydroxide or triethylamine.
Poor Peak Shape (Tailing, Broadening) Column Contamination: Buildup of biological material on the analytical column.- Implement a robust column washing protocol between injections.- Use a guard column to protect the analytical column.- If the problem persists, replace the analytical column.
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte.- For reversed-phase chromatography of acyl-CoAs, a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape.[3]
Inaccurate Quantification Lack of a Suitable Internal Standard: The internal standard does not behave similarly to the analyte during extraction and analysis.- If a stable isotope-labeled internal standard is not available, select an odd-chain or branched-chain acyl-CoA with a chain length as close as possible to this compound.- Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses at every step.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.- Improve sample cleanup by using solid-phase extraction (SPE). Weak anion exchange SPE can be effective for purifying the acyl-CoA fraction.- Optimize the chromatographic separation to resolve the analyte from interfering compounds.

Quantitative Data Summary

The following tables provide a summary of typical performance metrics for the analysis of long-chain and very-long-chain acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for researchers developing and validating their own methods.

Table 1: Typical Extraction Recoveries for Long-Chain Acyl-CoAs from Tissues

Extraction MethodTissue TypeReported Recovery (%)Reference
Two-phase extraction with acyl-CoA-binding proteinVarious rat tissues55[2]
Solid-phase purification and HPLCVarious rat tissues70-80[4]
Acetonitrile:2-propanol:methanol extractionHuman skeletal muscle70-80[1]

Table 2: Estimated LC-MS/MS Parameters and Performance for Very-Long-Chain Acyl-CoAs

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Estimated Limit of Quantification (LOQ)
C24:1-CoA1116.5609.5~5 fmol
C26:0-CoA1146.5639.5~5 fmol
This compound (Predicted) 1119.1 612.1 ~5-10 fmol
Data for C24:1-CoA and C26:0-CoA are adapted from Haynes et al. (2008). The LOQ for this compound is an estimation based on structurally similar compounds.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for tissues such as liver, heart, and muscle.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

  • Add 1 mL of ice-cold KH₂PO₄ buffer containing the internal standard.

  • Homogenize the tissue thoroughly until no visible particles remain.

  • Add 1 mL of a solution of ACN:Isopropanol (1:1 v/v) and homogenize again.

  • Transfer the homogenate to a centrifuge tube and add 125 µL of saturated (NH₄)₂SO₄.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Frozen Tissue Sample (~50-100mg) homogenization Homogenize in KH2PO4 Buffer + Internal Standard tissue->homogenization extraction Add Acetonitrile/Isopropanol & Saturated (NH4)2SO4 homogenization->extraction centrifugation Centrifuge at 16,000 x g extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Reverse-Phase UPLC (High pH Mobile Phase) supernatant->lc_separation ms_detection Tandem Mass Spectrometer (Positive ESI Mode) lc_separation->ms_detection data_analysis MRM Data Acquisition (e.g., 1119.1 -> 612.1) ms_detection->data_analysis quantification Quantification vs. Internal Standard data_analysis->quantification

Caption: Workflow for this compound Detection.

metabolic_pathway cluster_activation Fatty Acid Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation vlcfa 22-Methyltricosanoic Acid acyl_coa_synthetase Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) vlcfa->acyl_coa_synthetase target_coa This compound acyl_coa_synthetase->target_coa cpt1 CPT1 target_coa->cpt1 translocase CACT cpt1->translocase Acylcarnitine cpt2 CPT2 translocase->cpt2 vlcadd VLCAD cpt2->vlcadd This compound (in Mitochondria) acetyl_coa Acetyl-CoA (to TCA Cycle) vlcadd->acetyl_coa

Caption: Metabolic Fate of this compound.

References

Technical Support Center: Analysis of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 22-Methyltricosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of this very-long-chain branched-chain fatty acyl-CoA, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a saturated very-long-chain fatty acyl-CoA with a methyl branch at the 22nd carbon position. Its analysis by chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), is challenging due to its long hydrophobic chain and the potential for co-elution with structurally similar lipids. These can include isomers with the methyl group at a different position, or other long-chain fatty acyl-CoAs of similar hydrophobicity.

Q2: What are the most common reasons for co-eluting peaks when analyzing this compound?

Co-elution in the analysis of this compound often arises from:

  • Structural Isomers: Other methyl-branched tricosanoyl-CoA isomers or even closely related fatty acyl-CoAs with a similar equivalent carbon number.

  • Insufficient Chromatographic Resolution: The HPLC method may not have enough resolving power to separate molecules with very similar physicochemical properties.

  • Matrix Effects: Complex biological samples can contain numerous lipids and other molecules that interfere with the separation.

Q3: What is the recommended analytical technique for this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and other long-chain fatty acyl-CoAs.[1][2][3] This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for accurate identification and quantification even in complex matrices.

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue: A single peak is observed, but mass spectrometry data suggests the presence of multiple components.

This is a classic case of co-elution. The following steps can be taken to resolve the overlapping peaks:

1. Modify the Mobile Phase Composition:

Altering the mobile phase is often the first and most effective step in improving chromatographic separation.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of closely related compounds.

  • Adjust the Organic/Aqueous Ratio: For reversed-phase chromatography, decreasing the percentage of the organic solvent will increase retention times and may improve the resolution between closely eluting peaks.

  • Modify the Aqueous Phase pH: For acyl-CoAs, maintaining a consistent and optimal pH is crucial for good peak shape and reproducible retention times. Small adjustments to the pH of the aqueous buffer can influence the ionization state of the analyte and its interaction with the stationary phase.

Table 1: Effect of Mobile Phase Composition on Resolution of Long-Chain Fatty Acyl-CoA Analogs

Mobile Phase Composition (A: 10 mM Ammonium Acetate in Water, B: Acetonitrile)Analyte 1 Retention Time (min)Analyte 2 Retention Time (min)Resolution (Rs)
90% B5.25.20.0
85% B8.18.31.2
80% B12.513.11.8
85% Methanol (as B)9.59.91.5

Note: This table presents illustrative data based on typical behavior of long-chain fatty acyl-CoAs in reversed-phase chromatography. Actual results will vary depending on the specific analytes, column, and other experimental conditions.

2. Optimize the Stationary Phase:

The choice of HPLC column is critical for achieving good separation.

  • Change the Column Chemistry: If a C18 column is not providing adequate resolution, consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column. These columns offer different hydrophobic and aromatic selectivities.

  • Decrease the Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can significantly improve the resolution of closely eluting peaks.

  • Increase the Column Length: A longer column provides more theoretical plates, which can lead to better separation, although this will also increase analysis time and backpressure.

Table 2: Impact of Stationary Phase on the Separation of Branched-Chain Fatty Acyl-CoA Isomers

Column TypeIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
C18, 5 µm, 150 x 4.6 mm10.310.30.0
C18, 1.7 µm, 100 x 2.1 mm7.88.01.6
C8, 3.5 µm, 150 x 4.6 mm9.59.81.4
Phenyl-Hexyl, 3 µm, 100 x 3.0 mm11.211.71.9

Note: This table provides a hypothetical comparison based on known principles of reversed-phase chromatography for isomeric compounds.

3. Adjust the Temperature:

Column temperature can influence selectivity. Varying the temperature between 25°C and 50°C may alter the elution pattern and improve resolution.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound and can be optimized to resolve co-eluting peaks.

  • Instrumentation: HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: Linear gradient from 80% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 80% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]+ for this compound

    • Product Ion (Q3): A characteristic fragment ion (e.g., loss of the CoA moiety).

    • Optimize collision energy and other source parameters for the specific instrument and analyte.

Protocol 2: Sample Preparation from Biological Tissues
  • Homogenize approximately 50 mg of tissue in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Add an internal standard (e.g., a deuterated or odd-chain fatty acyl-CoA) to the homogenate.

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis tissue Tissue Homogenization extraction Lipid Extraction tissue->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometry Detection hplc->ms peak_integration Peak Integration ms->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow start Co-elution Observed mobile_phase Modify Mobile Phase (Organic solvent, gradient) start->mobile_phase check_resolution Resolution Improved? mobile_phase->check_resolution stationary_phase Change Stationary Phase (Column chemistry, particle size) stationary_phase->check_resolution temperature Adjust Column Temperature temperature->check_resolution check_resolution->stationary_phase No check_resolution->temperature No end_good Analysis Complete check_resolution->end_good Yes end_bad Further Method Development check_resolution->end_bad No

Caption: Logical workflow for troubleshooting co-eluting peaks.

peroxisomal_beta_oxidation vlcfa_coa Very-Long-Chain Acyl-CoA (e.g., this compound) oxidation1 Acyl-CoA Oxidase vlcfa_coa->oxidation1 hydration 2-Enoyl-CoA Hydratase oxidation1->hydration dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase hydration->dehydrogenation thiolysis 3-Ketoacyl-CoA Thiolase dehydrogenation->thiolysis shortened_acyl_coa Shortened Acyl-CoA thiolysis->shortened_acyl_coa acetyl_coa Acetyl-CoA thiolysis->acetyl_coa mitochondria Further Oxidation in Mitochondria shortened_acyl_coa->mitochondria

Caption: Simplified pathway of peroxisomal beta-oxidation of very-long-chain fatty acids.

References

Technical Support Center: Analysis of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 22-Methyltricosanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a particular focus on mitigating matrix effects in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis. In complex biological samples such as plasma or tissue homogenates, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI). For a lipophilic molecule like this compound, these effects can be particularly pronounced.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of the same amount spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][2] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any signal deviation (dip or rise) from the constant baseline indicates regions of ion suppression or enhancement.

Q3: What is the best type of internal standard to use for quantifying this compound to correct for matrix effects?

A3: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or deuterium-labeled this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte.[3] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in the analytical process.[2][3]

Q4: A stable isotope-labeled internal standard for this compound is not commercially available. What are my alternatives?

A4: When an exact SIL-IS is unavailable, you have several options:

  • Structurally Similar SIL Standard: Use a commercially available SIL-IS of another very-long-chain acyl-CoA, preferably one with a similar chain length and branching.

  • Odd-Chain Acyl-CoA: A non-endogenous, odd-chain acyl-CoA can be used. However, its recovery and ionization response may not perfectly mimic that of this compound.[3]

  • Custom Synthesis: For critical applications requiring the highest accuracy, custom synthesis of a stable isotope-labeled this compound is a viable, albeit more expensive, option.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Signal Intensity or High Signal Variability

Possible Cause: Significant ion suppression due to matrix effects.

Troubleshooting Steps:

  • Improve Sample Cleanup: Phospholipids are a major cause of ion suppression for lipid-like molecules.[3] Employ a more rigorous sample preparation technique to remove these interfering components. Solid-Phase Extraction (SPE) is highly effective for this purpose.

  • Optimize Chromatography: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Sample Dilution: A simple first step is to dilute the sample extract.[1] This can reduce the concentration of interfering matrix components, but ensure your analyte concentration remains above the instrument's limit of detection.

  • Matrix-Matched Calibrators: If a suitable internal standard is not available, preparing calibration standards in a blank matrix that is identical to the sample can help compensate for matrix effects.

Issue 2: Inconsistent or Poor Recovery

Possible Cause: Inefficient extraction of the long-chain acyl-CoA from the sample matrix.

Troubleshooting Steps:

  • Optimize Extraction Solvent: For long-chain acyl-CoAs, an extraction solvent of 80% methanol has been shown to be effective.[4] Avoid acidic conditions in the primary extraction solvent, as this can lead to poor recovery for some acyl-CoAs.[4]

  • Evaluate Extraction Technique: Compare different extraction methods, such as protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Use an Appropriate Internal Standard: An internal standard should be added at the very beginning of the sample preparation process to monitor and correct for losses during extraction and subsequent steps.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general performance of common sample preparation techniques for reducing matrix effects in the analysis of lipophilic molecules like this compound.

Sample Preparation TechniquePrincipleProsConsApplicability for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Non-selective; does not effectively remove other matrix components like phospholipids, leading to significant matrix effects.Suitable for initial screening but not recommended for quantitative analysis requiring high accuracy.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.Can be labor-intensive, may use large volumes of organic solvents, and emulsion formation can be an issue.Moderately effective. The choice of solvents is critical for selectively extracting the analyte.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective at removing interfering matrix components, including phospholipids. Provides a clean extract and allows for sample concentration.Can be more time-consuming and costly than PPT or LLE. Method development is required to optimize the sorbent and solvents.Highly Recommended. Mixed-mode or reversed-phase SPE cartridges are effective for purifying acyl-CoAs.[5]
HybridSPE®-Phospholipid A hybrid technique combining protein precipitation and phospholipid removal in one device.Specifically targets and removes phospholipids, a major source of matrix effects.[3]More expensive than standard PPT.Highly Recommended for plasma or serum samples due to its targeted removal of phospholipids.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a generalized protocol and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the stable isotope-labeled internal standard.

    • Add 400 µL of ice-cold 80% methanol.[4]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • SPE Procedure (using a mixed-mode SPE cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a small percentage of a weak acid or base to ensure complete elution).

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a solvent compatible with your LC-MS system (e.g., 100 µL of 50:50 methanol:water).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction (80% Methanol) Spike->Extract SPE Solid-Phase Extraction (SPE) for Cleanup Extract->SPE Dry Dry Down & Reconstitute SPE->Dry LC LC Separation (Reversed-Phase) Dry->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant

Caption: Workflow for this compound Analysis.

G Start Poor Signal or High Variability in this compound Signal CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS UseIS Implement a Structurally Similar or Odd-Chain SIL-IS CheckIS->UseIS No AssessMatrix Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) CheckIS->AssessMatrix Yes UseIS->AssessMatrix MatrixPresent Significant Matrix Effects Detected? AssessMatrix->MatrixPresent ImproveCleanup Improve Sample Cleanup (e.g., use SPE) MatrixPresent->ImproveCleanup Yes NoMatrix Consider Other Issues: Instrument Sensitivity, Sample Degradation MatrixPresent->NoMatrix No OptimizeLC Optimize LC Separation ImproveCleanup->OptimizeLC Dilute Dilute Sample Extract OptimizeLC->Dilute Reevaluate Re-evaluate Performance Dilute->Reevaluate

References

Technical Support Center: Analysis of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 22-Methyltricosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the signal-to-noise ratio for this compound peaks in mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound by LC-MS/MS?

A1: For the analysis of long-chain and very-long-chain fatty acyl-CoAs, including this compound, positive ion mode electrospray ionization (ESI) is generally recommended.[1][2][3] Studies have shown that positive ion mode can be significantly more sensitive (approximately 3-fold) compared to negative ion mode for these molecules.[1]

Q2: What are the characteristic mass transitions for this compound in positive ion mode MS/MS?

A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da, which corresponds to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety.[1][3][4][5] To identify the specific precursor and product ions for this compound, you would first calculate the mass of the protonated molecule [M+H]⁺ and then subtract 507.0 Da to determine the major product ion for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.

Q3: What type of internal standard is most appropriate for the quantification of this compound?

A3: The use of a proper internal standard is critical for accurate quantification. The ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, an odd-chain-length fatty acyl-CoA that is not endogenously present in the sample can be a suitable alternative.[1][2]

Q4: How can I improve the chromatographic peak shape for a very-long-chain acyl-CoA like this compound?

A4: Very-long-chain acyl-CoAs can exhibit poor peak shapes, such as broadening.[4] To improve this, consider the following:

  • Column Choice: A C18 reversed-phase column is commonly used.[3]

  • Mobile Phase pH: Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution for long-chain acyl-CoAs.[3]

  • Gradient Elution: A well-optimized gradient with a strong organic solvent like acetonitrile is necessary to elute these hydrophobic molecules effectively.[2][3]

  • Derivatization: A derivatization strategy involving phosphate methylation has been shown to improve peak shape and achieve good chromatographic coverage for a wide range of acyl-CoAs.[6]

Q5: What are some key considerations for sample preparation to minimize signal loss and matrix effects?

A5: Sample preparation is a critical step. Key considerations include:

  • Extraction Efficiency: The choice of extraction solvent can significantly impact the recovery of acyl-CoAs. Test different solvent systems to find the optimal one for your sample matrix.[5]

  • Sample Stability: Acyl-CoAs can be unstable. Using glass vials instead of plastic can reduce signal loss.[7] It's also important to consider the stability of the analyte in the reconstitution solvent.[5][7]

  • Minimizing Matrix Effects: Matrix effects can suppress the ionization of your analyte. Solid-phase extraction (SPE) is often used to clean up samples after protein precipitation and remove interfering substances.[3][8]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio for this compound Peak
Possible Cause Troubleshooting Step
Suboptimal MS Parameters Infuse a standard solution of a similar long-chain acyl-CoA directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and collision cell exit potential for the specific MRM transition.[1]
Inefficient Ionization Confirm you are using positive ion ESI mode, which is generally more sensitive for acyl-CoAs.[1] Optimize mobile phase composition; a higher percentage of organic solvent at the time of elution can improve desolvation and ionization efficiency.[9]
Poor Extraction Recovery Evaluate your extraction procedure. Consider testing different protein precipitation agents (e.g., 2.5% sulfosalicylic acid) and SPE protocols.[8] The choice of extraction solvent is crucial and should be optimized.[5]
Analyte Degradation Minimize freeze-thaw cycles of your samples.[10] Ensure samples are processed quickly and kept cold. Evaluate the stability of this compound in your final extraction solvent.[5] Using glass sample vials may improve stability and reduce signal loss.[7]
High Chemical Noise Use high-purity LC-MS grade solvents and reagents to reduce background noise.[11]
Signal Suppression from Matrix Improve sample cleanup using SPE.[3][8] Adjust your chromatographic gradient to separate this compound from co-eluting matrix components.[9]
Post-Acquisition Noise Apply noise-filtering algorithms to your MS/MS data. A common approach is to use a cutoff based on the relative intensity to the base peak (e.g., 5% intensity cutoff).[12]
Issue 2: Broad or Tailing Chromatographic Peaks
Possible Cause Troubleshooting Step
Secondary Interactions on Column The use of a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape for long-chain acyl-CoAs on a C18 column.[3]
Poor Retention/Elution Optimize the gradient elution profile to ensure sufficient retention and sharp elution. Very-long-chain acyl-CoAs require a high concentration of organic solvent for elution.[4]
Column Overload Inject a smaller sample volume or dilute the sample to see if peak shape improves.
Analyte Adsorption Consider a derivatization approach, such as phosphate methylation, to reduce the affinity of the phosphate groups for glass and metallic surfaces, which can cause peak tailing and analyte loss.[6]

Experimental Protocols

General Workflow for LC-MS/MS Analysis of Acyl-CoAs

This protocol is a generalized workflow based on common practices for acyl-CoA analysis. Specific parameters should be optimized for this compound.

  • Sample Homogenization & Protein Precipitation:

    • Homogenize tissue or cell pellets in a suitable buffer on ice.

    • Precipitate proteins using an acid such as trichloroacetic acid (TCA) or sulfosalicylic acid (SSA).[8]

  • Solid-Phase Extraction (SPE) for Sample Cleanup:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cartridge).

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge to remove salts and other interferences.

    • Elute the acyl-CoAs using a suitable solvent.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with an additive (e.g., ammonium hydroxide for high pH).[3]

    • Mobile Phase B: Acetonitrile with the same additive.[3]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Column Temperature: Maintained at a constant temperature (e.g., 42°C).[4]

  • MS/MS Detection:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the protonated precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507.0 Da.[1][3]

    • Optimization: Optimize MS parameters (e.g., collision energy) for the specific analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation (e.g., SSA) Homogenization->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE LC Reversed-Phase LC Separation SPE->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Result Final Result Quantification->Result

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow Start Low S/N for Peak CheckMS Optimize MS Parameters? Start->CheckMS CheckSamplePrep Improve Sample Prep? CheckMS->CheckSamplePrep No TuneMS Infuse Standard & Tune CheckMS->TuneMS Yes CheckChroma Optimize Chromatography? CheckSamplePrep->CheckChroma No ImproveExtraction Test Solvents/SPE CheckSamplePrep->ImproveExtraction Yes CheckNoise Reduce Chemical Noise? CheckChroma->CheckNoise No AdjustGradient Modify Gradient/pH CheckChroma->AdjustGradient Yes UseLCMSGrade Use High-Purity Solvents CheckNoise->UseLCMSGrade Yes End Improved S/N CheckNoise->End No TuneMS->CheckSamplePrep ImproveExtraction->CheckChroma AdjustGradient->CheckNoise UseLCMSGrade->End

Caption: Logical troubleshooting workflow for low signal-to-noise ratio.

References

Validation & Comparative

A Comparative Guide to the Validation of 22-Methyltricosanoyl-CoA Measurement by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the quantitative analysis of 22-Methyltricosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. Its objective evaluation against alternative methods is supported by experimental data to aid researchers in selecting the most suitable analytical strategy for their specific needs.

Introduction

This compound is a key metabolite in the alpha-oxidation of branched-chain fatty acids. Accurate and precise measurement of this and other very-long-chain acyl-CoAs is crucial for understanding various metabolic pathways and their deregulation in disease. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has emerged as a powerful tool for the analysis of these complex lipids. This guide will delve into the validation of LC-HRMS for this purpose and compare it with alternative analytical techniques.

Performance Comparison: HRMS vs. Alternatives

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. While direct quantitative data for this compound is not extensively published, this comparison draws upon validated methods for structurally similar very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs.

Table 1: Comparison of Analytical Methods for Very-Long-Chain Acyl-CoA Analysis

ParameterLC-HRMS (e.g., Q-TOF, Orbitrap)LC-Triple Quadrupole MS (MRM)GC-MS (after hydrolysis & derivatization)
Principle High-resolution accurate mass measurement of precursor and fragment ions.Selective reaction monitoring of specific precursor-product ion transitions.Electron ionization of derivatized fatty acids and mass analysis of fragments.
Selectivity Very HighHighModerate to High
Sensitivity (LOD/LOQ) Typically low nM to high pMCan achieve low pM sensitivityGenerally in the µM range
Linearity Wide dynamic rangeWide dynamic rangeGood, but may be narrower than LC-MS
Precision (%RSD) Typically <15%Typically <15%Typically <20%
Accuracy (%RE) Typically within ±15%Typically within ±15%Typically within ±20%
Throughput ModerateHighLow to Moderate
Untargeted Analysis Yes (retrospective data analysis)NoLimited

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of very-long-chain acyl-CoAs using LC-HRMS and an alternative GC-MS approach.

Protocol 1: LC-HRMS for Very-Long-Chain Acyl-CoA Analysis

This protocol is adapted from established methods for the analysis of long-chain and very-long-chain acyl-CoAs.

1. Sample Preparation (Tissue)

  • Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol:chloroform:water containing an appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog).

  • Vortex vigorously for 10 minutes at 4°C.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan with a resolution of >70,000.

  • Mass Range: m/z 400-1500.

  • Data Acquisition: Data-dependent MS/MS for fragmentation analysis.

  • Quantification: Extracted ion chromatogram of the accurate mass of the protonated molecule [M+H]+.

Protocol 2: GC-MS for 22-Methyltricosanoic Acid (after Hydrolysis)

This method provides an alternative by analyzing the fatty acid component of the CoA ester.

1. Hydrolysis and Extraction

  • To the acyl-CoA extract (from Protocol 1, step 1), add 1 mL of 1 M HCl in methanol.

  • Heat at 80°C for 2 hours to hydrolyze the thioester bond and methylate the resulting fatty acid.

  • After cooling, add 1 mL of hexane and 1 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Dry the hexane extract under nitrogen.

2. Derivatization (if necessary for improved sensitivity)

  • While methylation occurs during hydrolysis, further derivatization to pentafluorobenzyl (PFB) esters can enhance sensitivity in negative chemical ionization mode.

3. Gas Chromatography

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

4. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

  • Scan Mode: Full scan (m/z 50-650) or Selected Ion Monitoring (SIM) for targeted analysis.

  • Quantification: Based on the abundance of characteristic ions of the derivatized 22-methyltricosanoic acid.

Visualizing the Workflow and Key Relationships

Diagrams are essential for visualizing complex experimental workflows and the relationships between different analytical stages.

experimental_workflow LC-HRMS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis Tissue Tissue Sample (~50mg) Homogenization Homogenization in Methanol:Chloroform:Water + Internal Standard Tissue->Homogenization Extraction Vortex & Centrifuge Homogenization->Extraction Drying Dry Extract (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Injection Inject into LC System Reconstitution->Injection Column C18 Reversed-Phase Chromatography Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization MassAnalysis High-Resolution Mass Analysis (e.g., Orbitrap, TOF) Ionization->MassAnalysis Detection Full Scan & dd-MS/MS MassAnalysis->Detection DataProcessing Data Processing: - Peak Integration - Calibration Curve - Quantification Detection->DataProcessing

Caption: LC-HRMS workflow for this compound analysis.

Signaling Pathway and Logical Relationships

The accurate measurement of this compound is critical for understanding pathways like peroxisomal alpha-oxidation.

alpha_oxidation_pathway Simplified Peroxisomal Alpha-Oxidation Pathway cluster_measurement Measurement Target PhytanicAcid Phytanic Acid PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Dioxygenase MeasurementTarget This compound (structurally similar to Phytanoyl-CoA) PhytanoylCoA->MeasurementTarget Pristanal Pristanal HydroxyphytanoylCoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase PristanicAcid Pristanic Acid Pristanal->PristanicAcid Aldehyde Dehydrogenase BetaOxidation Beta-Oxidation PristanicAcid->BetaOxidation

Caption: Simplified peroxisomal alpha-oxidation pathway.

Conclusion

The validation of analytical methods for very-long-chain branched-chain acyl-CoAs such as this compound is paramount for reliable biomedical research. LC-HRMS offers a highly selective and sensitive platform for this purpose, with the added advantage of enabling untargeted metabolomics for broader discovery. While LC-Triple Quadrupole MS provides excellent sensitivity for targeted analysis, and GC-MS offers a viable alternative for the corresponding fatty acid, the comprehensive data generated by LC-HRMS makes it a powerful tool for in-depth metabolic studies. The choice of method should be guided by the specific research question, available instrumentation, and the desired balance between targeted quantification and untargeted profiling.

Comparative Analysis of Very-Long-Chain Acyl-CoA Levels in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cellular landscape of very-long-chain acyl-coenzyme A molecules.

Very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, and their activated acyl-CoA counterparts, are integral to numerous cellular functions. These include sphingolipid and glycerophospholipid synthesis, protein acylation, and energy metabolism. Dysregulation of VLCFA metabolism has been implicated in several diseases, including X-linked adrenoleukodystrophy and cancer.

This guide offers a glimpse into the quantitative differences in VLCFA-CoA profiles between a murine macrophage-like cell line (RAW264.7) and a human breast cancer cell line (MCF7), based on data from published studies.

Quantitative Data on Very-Long-Chain Acyl-CoA Levels

The following table summarizes the levels of several very-long-chain acyl-CoA species in RAW264.7 and MCF7 cells. The data is adapted from a study by Haynes et al. (2011), which utilized liquid chromatography-electrospray ionization tandem mass spectrometry for quantification.

Acyl-CoA SpeciesRAW264.7 (pmol/10^6 cells)MCF7 (pmol/10^6 cells)
C22:0-CoA (Behenoyl-CoA)~0.1~0.5
C24:1-CoA (Nervonoyl-CoA)~0.05~0.2
C26:0-CoA (Cerotoyl-CoA)Not Detected~0.1

Note: The values are approximate and intended for comparative purposes. Exact values can be found in the cited literature.

The data reveals significant differences in the abundance of these VLCFA-CoAs between the two cell lines. Notably, the MCF7 breast cancer cells exhibit a generally higher abundance of the measured very-long-chain acyl-CoAs compared to the RAW264.7 macrophage-like cells.

Experimental Protocols

The quantification of very-long-chain acyl-CoAs in cell lines is a technically demanding process that requires sensitive and specific analytical methods. The following is a generalized protocol based on methodologies reported in the literature for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Harvesting:

  • Cell lines of interest are cultured under standard conditions to the desired confluence.

  • Cells are harvested, typically by scraping, and the cell number is determined for normalization.

2. Acyl-CoA Extraction:

  • The cell pellet is immediately quenched with a cold extraction solvent, often a mixture of isopropanol, water, and a strong acid (e.g., formic acid or acetic acid), to precipitate proteins and extract metabolites.

  • Internal standards, which are stable isotope-labeled versions of the acyl-CoAs of interest, are added at the beginning of the extraction process to account for sample loss and matrix effects.

3. Sample Purification:

  • The extract is centrifuged to pellet the precipitated protein.

  • The supernatant containing the acyl-CoAs is further purified, often using solid-phase extraction (SPE), to remove interfering substances such as salts and phospholipids.

4. LC-MS/MS Analysis:

  • The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • The acyl-CoAs are separated based on their chain length and degree of saturation using a reversed-phase C18 or C8 column.

  • The separated acyl-CoAs are then introduced into a tandem mass spectrometer.

  • Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA species and its corresponding internal standard are monitored.

5. Data Analysis:

  • The peak areas of the endogenous acyl-CoAs are compared to the peak areas of their respective internal standards to calculate the absolute or relative abundance.

  • The results are then normalized to the cell number or total protein content.

Visualizing Very-Long-Chain Fatty Acid Metabolism

The metabolism of very-long-chain fatty acids involves a series of elongation and degradation steps that are compartmentalized within the cell. The following diagram illustrates a simplified overview of the key pathways.

VLCFA_Metabolism cluster_cytosol Cytosol / ER cluster_peroxisome Peroxisome Malonyl_CoA Malonyl-CoA ELOVL ELOVL Enyzmes Malonyl_CoA->ELOVL Acyl_CoA_C16 Acyl-CoA (C16) Acyl_CoA_C16->ELOVL VLCFA_CoA VLCFA-CoA (C22-C26) VLCFA_CoA_Perox VLCFA-CoA VLCFA_CoA->VLCFA_CoA_Perox Transport ELOVL->VLCFA_CoA Elongation Beta_Oxidation_Perox Beta-Oxidation VLCFA_CoA_Perox->Beta_Oxidation_Perox Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation_Perox->Medium_Chain_Acyl_CoA Acetyl_CoA_Perox Acetyl-CoA Beta_Oxidation_Perox->Acetyl_CoA_Perox

Caption: Simplified pathway of very-long-chain fatty acid (VLCFA) elongation and peroxisomal beta-oxidation.

This guide highlights the existing data and methodologies for comparing very-long-chain acyl-CoA levels in different cell lines. Further research is needed to elucidate the specific roles of individual VLCFA-CoA species, such as 22-Methyltricosanoyl-CoA, in cellular physiology and disease. The provided experimental framework can serve as a foundation for such future investigations.

A Comparative Analysis of 22-Methyltricosanoyl-CoA and Other Substrates for Fatty Acyl-CoA Reductase 2 (FAR2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fatty Acyl-CoA Reductase 2 (FAR2) is a critical enzyme in lipid metabolism, catalyzing the NADPH-dependent reduction of fatty acyl-CoAs to their corresponding fatty alcohols. These fatty alcohols serve as precursors for the biosynthesis of essential molecules such as wax esters and ether lipids. While FAR2 is known to act on a range of saturated fatty acyl-CoAs, a comprehensive quantitative comparison of its activity with various substrates, particularly very-long-chain and branched-chain fatty acyl-CoAs, is not extensively documented in publicly available literature. This guide synthesizes the current understanding of FAR2 substrate specificity, with a focus on comparing the very-long-chain branched substrate, 22-Methyltricosanoyl-CoA, against more common straight-chain saturated substrates.

Substrate Specificity of FAR2: An Overview

Current research indicates that mammalian FAR2 exhibits a preference for saturated fatty acyl-CoAs, with a particular affinity for palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0).[1][2] However, the functional scope of FAR2 extends to the metabolism of very-long-chain fatty acyl-CoAs (VLCFAs) and branched-chain fatty acyl-CoAs.[3] Notably, the conversion of this compound to 22-methyltricosan-1-ol is a recognized reaction catalyzed by human FAR2, highlighting its role in the metabolism of complex lipid structures.[3]

Quantitative Performance Data

SubstrateChain Length & StructureReported Activity with FAR2Kinetic Parameters (Km, Vmax, kcat)
Palmitoyl-CoAC16:0 (Saturated)Preferred substrateData not publicly available
Stearoyl-CoAC18:0 (Saturated)Preferred substrateData not publicly available
This compoundC24:0 (Branched)Documented substrateData not publicly available

Experimental Protocols

To facilitate further research in this area, a generalized experimental protocol for an in vitro FAR2 activity assay is provided below. This protocol is based on common methodologies for fatty acyl-CoA reductases and can be adapted to compare different substrates.

In Vitro FAR2 Activity Assay

1. Enzyme Preparation:

  • Express and purify recombinant human FAR2 using a suitable expression system (e.g., bacterial, yeast, or insect cells).

  • Determine the protein concentration of the purified enzyme preparation.

2. Substrate Preparation:

  • Synthesize or procure fatty acyl-CoA substrates of interest (e.g., Palmitoyl-CoA, Stearoyl-CoA, and this compound).

  • Radiolabeled or fluorescently tagged substrates can be used for ease of detection.

3. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • The reaction mixture should contain:

    • Purified FAR2 enzyme (concentration to be optimized).

    • Fatty acyl-CoA substrate (at varying concentrations for kinetic analysis).

    • NADPH (in excess, e.g., 1 mM).

    • Reaction buffer to the final volume.

4. Reaction Incubation:

  • Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

  • Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes), ensuring the reaction rate is linear over this time.

5. Reaction Termination and Product Extraction:

  • Stop the reaction by adding a quenching solution (e.g., an acidic solution or a solution containing a strong denaturant).

  • Extract the lipid products (fatty alcohols) using an organic solvent mixture (e.g., chloroform:methanol).

6. Product Analysis and Quantification:

  • Separate the fatty alcohol product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed. If using radiolabeled substrates, scintillation counting can be employed. For non-labeled substrates, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used for quantification after appropriate derivatization.

7. Data Analysis:

  • Determine the initial reaction velocities at different substrate concentrations.

  • Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values for each substrate.

Logical Workflow for Substrate Comparison

The following diagram illustrates the logical workflow for comparing the activity of FAR2 with different substrates.

FAR2_Substrate_Comparison cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Enzyme Purify Recombinant FAR2 Assay Perform In Vitro Activity Assay (Vary Substrate Concentrations) Enzyme->Assay Substrates Prepare Fatty Acyl-CoA Substrates (C16:0, C18:0, this compound) Substrates->Assay Quantification Quantify Fatty Alcohol Product (TLC, HPLC, GC-MS, LC-MS) Assay->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics Comparison Compare Substrate Performance Kinetics->Comparison

Caption: Workflow for comparing FAR2 activity with different substrates.

Signaling and Metabolic Pathways

FAR2 plays a crucial role in the initial step of pathways leading to the synthesis of wax esters and ether lipids. By producing fatty alcohols, FAR2 provides the necessary building blocks for these complex lipids, which are involved in various cellular functions, including membrane structure, energy storage, and cell signaling. The metabolism of very-long-chain and branched-chain fatty alcohols may contribute to the synthesis of specialized lipids with unique physiological roles.

FAR2_Metabolic_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) FAR2 FAR2 Fatty_Acyl_CoA->FAR2 NADPH -> NADP+ Fatty_Alcohol Fatty Alcohol (e.g., 22-Methyltricosan-1-ol) FAR2->Fatty_Alcohol Wax_Synthase Wax Synthase Fatty_Alcohol->Wax_Synthase Ether_Lipid_Synth Ether Lipid Biosynthesis Fatty_Alcohol->Ether_Lipid_Synth Wax_Ester Wax Ester Wax_Synthase->Wax_Ester Ether_Lipid Ether Lipid Ether_Lipid_Synth->Ether_Lipid

Caption: Metabolic pathway involving FAR2.

Conclusion

While it is established that FAR2 can metabolize this compound, a detailed quantitative understanding of its performance with this and other very-long-chain or branched-chain substrates compared to more common C16 and C18 saturated fatty acyl-CoAs is currently lacking in the scientific literature. The provided experimental framework offers a starting point for researchers to conduct these crucial comparative studies. Elucidating the kinetic properties of FAR2 with a broader range of substrates will provide valuable insights into its physiological roles and may inform the development of novel therapeutics targeting lipid metabolism.

References

Cross-Validation of 22-Methyltricosanoyl-CoA Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 22-Methyltricosanoyl-CoA, a very long-chain methyl-branched acyl-coenzyme A, is crucial for understanding various metabolic pathways and in the development of novel therapeutics. This guide provides a comprehensive comparison of the primary analytical methods suitable for this purpose, with a focus on providing supporting experimental data and detailed protocols.

The quantification of very long-chain acyl-CoAs (VLCACoAs) like this compound presents analytical challenges due to their low endogenous concentrations and complex biochemical matrices. The predominant and most robust method for the sensitive and specific quantification of these molecules is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for fatty acid analysis in general, its application to intact acyl-CoAs is limited due to their low volatility and thermal instability. Therefore, GC-MS methods typically involve the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization, which provides an indirect measure of the acyl-CoA pool.

Method Comparison: LC-MS/MS vs. GC-MS

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Intact this compound22-Methyltricosanoic acid (after hydrolysis and derivatization)
Specificity High (direct measurement of the molecule)Moderate (indirect measurement, potential for contamination)
Sensitivity High (femtomole to picomole range)High (picogram to nanogram range)
Sample Prep Solid-Phase Extraction (SPE)Liquid-Liquid Extraction, Hydrolysis, Derivatization
Throughput HighModerate
Primary Use Targeted quantification of specific acyl-CoAsFatty acid profiling

Quantitative Performance of LC-MS/MS for Long-Chain Acyl-CoAs

AnalyteLinearity (R²)Accuracy (%)Inter-run Precision (% CV)Intra-run Precision (% CV)
Palmitoyl-CoA (C16:0)>0.99594.8 - 110.82.6 - 12.21.2 - 4.4
Palmitoleoyl-CoA (C16:1)>0.99594.8 - 110.82.6 - 12.21.2 - 4.4
Stearoyl-CoA (C18:0)>0.99594.8 - 110.82.6 - 12.21.2 - 4.4
Oleoyl-CoA (C18:1)>0.99594.8 - 110.82.6 - 12.21.2 - 4.4
Linoleoyl-CoA (C18:2)>0.99594.8 - 110.82.6 - 12.21.2 - 4.4

This data is based on a validated method for the quantification of long-chain acyl-CoAs in rat liver tissue.[1][2]

Experimental Protocols

LC-MS/MS Method for Intact this compound Quantification

This protocol is adapted from established methods for other long-chain acyl-CoAs.[1][2][3][4]

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenize tissue samples in a cold phosphate buffer.

  • Add an internal standard (e.g., Heptadecanoyl-CoA).

  • Precipitate proteins with the addition of organic solvents like isopropanol and acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an aqueous solution to remove polar interferences.

  • Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/methanol).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Ammonium hydroxide in water (pH 10.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 10-15 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40 °C.

c. Tandem Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Characteristic Transition: All acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate portion of the molecule.[1][2] For this compound (expected molecular weight of approximately 1126.7 g/mol ), the MRM transition would be m/z [M+H]+ → m/z [M+H-507]+. The exact precursor ion m/z will need to be determined.

  • Collision Energy: Optimized for the specific analyte.

GC-MS Method for 22-Methyltricosanoic Acid (as a proxy for its CoA ester)

This protocol involves the analysis of the fatty acid component after chemical conversion.

a. Sample Preparation

  • Perform a lipid extraction from the tissue homogenate using a solvent mixture like chloroform/methanol.

  • Hydrolyze the acyl-CoAs in the lipid extract using a strong base (e.g., KOH in methanol) to release the free fatty acids.

  • Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Derivatize the fatty acids to form volatile esters, most commonly methyl esters (FAMEs), using a reagent like BF3 in methanol or by silylation.[5]

  • Evaporate the solvent and reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

b. Gas Chromatography

  • Column: A polar capillary column suitable for FAME analysis (e.g., a polyethylene glycol-based column).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 80-100 °C) and ramping up to a higher temperature (e.g., 250-280 °C) to elute the long-chain FAMEs.

  • Carrier Gas: Helium.

c. Mass Spectrometry

  • Ionization: Electron Ionization (EI).

  • Scan Mode: Full scan to identify the characteristic fragmentation pattern of the 22-methyltricosanoic acid methyl ester, or Selected Ion Monitoring (SIM) for targeted quantification.

Experimental Workflow Diagrams

experimental_workflow cluster_lcms LC-MS/MS Workflow for this compound sample Tissue Sample homogenization Homogenization sample->homogenization Buffer spe Solid-Phase Extraction (SPE) homogenization->spe Protein Precipitation lc Liquid Chromatography spe->lc Elution & Reconstitution ms Tandem Mass Spectrometry lc->ms Ionization data Data Analysis ms->data MRM Transition

Caption: LC-MS/MS workflow for direct quantification.

experimental_workflow_gcms cluster_gcms GC-MS Workflow for 22-Methyltricosanoic Acid sample Tissue Sample extraction Lipid Extraction sample->extraction hydrolysis Hydrolysis extraction->hydrolysis Base derivatization Derivatization (e.g., Methylation) hydrolysis->derivatization Acidification & Extraction gc Gas Chromatography derivatization->gc ms Mass Spectrometry gc->ms Ionization data Data Analysis ms->data Fragmentation Pattern

Caption: GC-MS workflow for indirect quantification.

References

A Comparative Analysis of Saturated vs. Unsaturated Very Long-Chain Acyl-CoAs in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Very long-chain acyl-CoAs (VLC-ACoAs) are critical lipid molecules that play multifaceted roles in cellular physiology and pathology. Comprising a hydrocarbon chain of 22 carbon atoms or more, these molecules are key intermediates in the synthesis and degradation of complex lipids and are increasingly recognized as important signaling molecules. Their degree of saturation—the presence or absence of double bonds in their acyl chain—profoundly influences their metabolic fate, cellular function, and impact on signaling pathways. This guide provides a comparative analysis of saturated and unsaturated VLC-ACoAs, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct biological roles.

Metabolism and Cellular Fate: A Tale of Two Acyl Chains

The metabolism of both saturated and unsaturated VLC-ACoAs is a tightly regulated process involving a series of enzymatic reactions primarily in the endoplasmic reticulum and peroxisomes.

Elongation: The synthesis of VLC-ACoAs from shorter chain fatty acyl-CoAs is catalyzed by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVLs). Different ELOVL isoforms exhibit substrate specificity for both chain length and degree of saturation.

Degradation: The breakdown of VLC-ACoAs occurs exclusively in peroxisomes via β-oxidation.[1] A defect in this process leads to the accumulation of VLCFAs, a hallmark of several genetic disorders.[1][2]

FeatureSaturated VLC-ACoAs (e.g., C24:0-CoA, C26:0-CoA)Unsaturated VLC-ACoAs (e.g., C24:1-CoA, C26:1-CoA)
Primary ELOVLs ELOVL1 is a key enzyme in the synthesis of C22:0-CoA and C24:0-CoA.[3]ELOVL1 also elongates monounsaturated C20- and C22-CoAs.[3]
Incorporation into Lipids Predominantly found in sphingolipids, such as ceramides and sphingomyelin.[4]Also incorporated into sphingolipids and glycerophospholipids.
Peroxisomal β-oxidation Substrate for peroxisomal β-oxidation.[5]Also degraded via peroxisomal β-oxidation, though rates may differ.[5]
Pathological Accumulation Accumulation is a key feature of X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2]Altered levels are also observed in various pathologies, but saturated VLCFA accumulation is more pronounced in peroxisomal disorders.

Differential Roles in Cellular Signaling

Saturated and unsaturated VLC-ACoAs exert distinct and often opposing effects on key cellular signaling pathways, including ceramide synthesis, the unfolded protein response (UPR), and peroxisome proliferator-activated receptor (PPAR) signaling.

Ceramide Synthesis and Apoptosis

Ceramides are critical signaling lipids involved in regulating cellular processes such as apoptosis. The acyl chain composition of ceramides, determined by the availability of specific acyl-CoAs, is crucial for their biological activity.

  • Saturated VLC-ACoAs: The incorporation of saturated VLC-ACoAs into ceramides is strongly associated with the induction of apoptosis.[6]

  • Unsaturated VLC-ACoAs: Unsaturated VLC-ACoAs, when incorporated into ceramides, do not typically induce apoptosis and may even have protective effects.[6]

cluster_sat Saturated VLC-ACoAs (e.g., C24:0-CoA) cluster_unsat Unsaturated VLC-ACoAs (e.g., C24:1-CoA) Sat_VLC_ACoA Saturated VLC-ACoA CerS_sat Ceramide Synthase Sat_VLC_ACoA->CerS_sat Sat_Ceramide Saturated Ceramide CerS_sat->Sat_Ceramide Apoptosis_sat Apoptosis Sat_Ceramide->Apoptosis_sat Induces Unsat_VLC_ACoA Unsaturated VLC-ACoA CerS_unsat Ceramide Synthase Unsat_VLC_ACoA->CerS_unsat Unsat_Ceramide Unsaturated Ceramide CerS_unsat->Unsat_Ceramide Cell_Survival Cell Survival Unsat_Ceramide->Cell_Survival Promotes

Differential impact of saturated vs. unsaturated VLC-ACoAs on ceramide-mediated apoptosis.

The Unfolded Protein Response (UPR)

The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Alterations in membrane lipid composition, influenced by the type of fatty acids available, can also activate the UPR.

  • Saturated VLC-ACoAs: An increase in saturated fatty acids can lead to ER stress and activation of the UPR.[7][8] This is thought to be due to changes in ER membrane fluidity and integrity.[9]

  • Unsaturated VLC-ACoAs: Monounsaturated fatty acids can protect against saturated fatty acid-induced ER stress.[8]

cluster_sat High Saturated VLC-ACoAs cluster_unsat Balanced Unsaturated/Saturated VLC-ACoAs Sat_VLC_ACoA Saturated VLC-ACoA ER_Membrane_Stress ER Membrane Stress Sat_VLC_ACoA->ER_Membrane_Stress Induces UPR_Activation UPR Activation ER_Membrane_Stress->UPR_Activation Leads to Unsat_VLC_ACoA Unsaturated VLC-ACoA ER_Homeostasis ER Membrane Homeostasis Unsat_VLC_ACoA->ER_Homeostasis Maintains UPR_Basal Basal UPR Activity ER_Homeostasis->UPR_Basal Results in

Opposing effects of saturated and unsaturated VLC-ACoAs on the Unfolded Protein Response.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their derivatives can act as ligands for PPARs, modulating their activity.

  • Saturated VLC-ACoAs: While some saturated fatty acids can activate PPARs, very long-chain saturated fatty acids are generally considered weak activators or may even have inhibitory effects on PPARα transactivation.[10][11]

  • Unsaturated VLC-ACoAs: Polyunsaturated fatty acids are well-established ligands and activators of PPARα.[12][13]

cluster_sat Saturated VLC-ACoAs cluster_unsat Unsaturated VLC-ACoAs Sat_VLC_ACoA Saturated VLC-ACoA PPARa_inactive PPARα Sat_VLC_ACoA->PPARa_inactive Weakly Activates/ Inhibits Unsat_VLC_ACoA Unsaturated VLC-ACoA PPARa_active PPARα Unsat_VLC_ACoA->PPARa_active Strongly Activates Target_Gene_Expression Target Gene Expression PPARa_active->Target_Gene_Expression Induces

Differential activation of PPARα by saturated and unsaturated VLC-ACoAs.

Quantitative Data Summary

The following table summarizes quantitative data on the levels of VLC-ACoAs in different biological contexts.

AnalyteCondition/TissueSaturated VLCFA LevelsUnsaturated VLCFA LevelsReference
C26:0 Plasma from Zellweger Syndrome patients (severe)5.20 ± 1.78 mg/mLNot reported[2]
C26:0 Plasma from Zellweger Syndrome patients (mild)0.76 ± 0.46 mg/mLNot reported[2]
C26:0/C22:0 ratio Plasma from Zellweger Syndrome patients (severe)0.65 ± 0.18Not reported[2]
C26:0/C22:0 ratio Plasma from Zellweger Syndrome patients (mild)0.11 ± 0.09Not reported[2]
C24:0 Plasma phospholipid in CHS cohort1.4% of total fatty acidsNot reported[14]
C22:0 Plasma phospholipid in CHS cohort1.7% of total fatty acidsNot reported[14]
Cardiac Ceramide High saturated fat diet (rats)2.9 ± 0.2 nmol/gNot reported[6]
Cardiac Ceramide High unsaturated fat diet (rats)1.4 ± 0.2 nmol/gNot reported[6]

Experimental Protocols

Measurement of Peroxisomal β-Oxidation of VLCFAs

This protocol describes the measurement of peroxisomal β-oxidation activity in cultured cells using a stable-isotope labeled substrate.[15]

Materials:

  • Cultured cells (e.g., skin fibroblasts)

  • Culture medium

  • D3-C22:0 (deuterium-labeled behenic acid) complexed to BSA

  • Hexane

  • Internal standard (e.g., C17:0)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Culture cells to confluence in appropriate culture flasks.

  • Incubate the cells with D3-C22:0 complexed to BSA for a defined period (e.g., 24-72 hours).

  • After incubation, harvest the cells and extract the total lipids using a suitable solvent system (e.g., hexane/isopropanol).

  • Add an internal standard to the lipid extract for quantification.

  • Derivatize the fatty acids to their methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS to determine the amount of D3-C16:0 (the product of β-oxidation) and the remaining D3-C22:0 (substrate).

  • Express the peroxisomal β-oxidation activity as the ratio of product to substrate.[15]

Start Start: Cultured Cells Incubate Incubate with D3-C22:0 Start->Incubate Harvest Harvest Cells & Extract Lipids Incubate->Harvest Add_IS Add Internal Standard Harvest->Add_IS Derivatize Derivatize to FAMEs Add_IS->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Analyze Quantify D3-C16:0 and D3-C22:0 GCMS->Analyze End End: Calculate Ratio Analyze->End

Workflow for measuring peroxisomal β-oxidation of VLCFAs.

ELOVL Enzyme Activity Assay

This protocol outlines an in vitro assay to measure the activity of ELOVL enzymes.[16]

Materials:

  • Microsomal fractions containing the ELOVL enzyme of interest

  • Acyl-CoA substrate (e.g., C22:0-CoA)

  • [14C]Malonyl-CoA

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • TLC plates

  • Scintillation counter

Procedure:

  • Prepare microsomal fractions from cells or tissues expressing the ELOVL enzyme.

  • Set up the reaction mixture containing the microsomal fraction, acyl-CoA substrate, and [14C]malonyl-CoA in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., acidic methanol).

  • Extract the lipids from the reaction mixture.

  • Separate the elongated fatty acid product from the substrates using thin-layer chromatography (TLC).

  • Scrape the band corresponding to the elongated fatty acid and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled product formed.

Start Start: Microsomal Fraction Reaction_Mix Prepare Reaction Mix: + Acyl-CoA + [14C]Malonyl-CoA Start->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids TLC TLC Separation Extract_Lipids->TLC Quantify Scintillation Counting TLC->Quantify End End: Calculate Activity Quantify->End

Workflow for ELOVL enzyme activity assay.

Conclusion

The saturation of very long-chain acyl-CoAs is a critical determinant of their biological function. Saturated VLC-ACoAs are strongly implicated in cellular stress and apoptosis, particularly when their metabolism is impaired, leading to their accumulation. In contrast, unsaturated VLC-ACoAs appear to play a more benign or even protective role in these processes. Understanding these differences is crucial for elucidating the mechanisms of diseases associated with abnormal VLCFA metabolism and for the development of targeted therapeutic strategies. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the metabolism and cellular effects of these important lipid molecules.

References

Confirming the Identity of 22-Methyltricosanoyl-CoA in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific lipid metabolites are paramount to advancing our understanding of cellular processes and disease pathogenesis. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 22-Methyltricosanoyl-CoA, a very-long-chain branched fatty acyl-CoA, in biological samples. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

The analysis of very-long-chain acyl-CoAs (VLC-CoAs) like this compound presents unique challenges due to their low abundance, inherent instability, and complex biological matrices. The selection of an appropriate analytical method is therefore critical for obtaining reliable and reproducible results. This guide focuses on the gold standard technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compares it with alternative indirect methods such as Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid and enzymatic assays.

Method Comparison: Performance at a Glance

The primary method for the direct and sensitive detection of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative indirect methods can provide valuable information but lack the specificity of direct measurement.

MethodPrincipleTarget AnalyteSensitivitySpecificityThroughputKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.This compound (intact)High (sub-ng/mL to pg/mL)[1]Very HighModerate to HighDirect measurement, high confidence in identification, quantitative.Requires specialized equipment and expertise.
GC-MS Gas chromatographic separation of volatile derivatives followed by mass-based detection.22-Methyltricosanoic acid (after hydrolysis & derivatization)High (ng/mL to pg/mL)HighModerateRobust, well-established for fatty acid analysis.Indirect measurement, requires derivatization which can introduce variability.[2]
Enzymatic Assays Measurement of the activity of enzymes that utilize VLC-CoAs as substrates.Enzyme activity (e.g., Acyl-CoA oxidase)Moderate to HighLow to ModerateHighHigh-throughput, functional information.Indirect, susceptible to interference from other substrates.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity for the direct analysis of this compound. The method involves the extraction of the intact acyl-CoA from the biological matrix, separation from other cellular components via liquid chromatography, and identification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is adapted from established methods for the analysis of very-long-chain acyl-CoAs.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize ~50-100 mg of frozen tissue or cell pellet in 1 mL of ice-cold 2:1 (v/v) methanol:water. To this, add an internal standard (e.g., C17:0-CoA or a stable isotope-labeled C24:0-CoA).

  • Protein Precipitation: Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 3 mL of 50% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 10 mM ammonium acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 50:50 (v/v) acetonitrile:water.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The calculated m/z for [this compound + H]⁺.

    • Product Ion (Q3): The characteristic fragment resulting from the neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) is a common and abundant fragment for acyl-CoAs.[3] Another characteristic product ion is often observed at m/z 428.[3]

Expected Performance Data (based on similar VLC-CoAs)
ParameterExpected Value
Limit of Detection (LOD) 2 - 133 nM[3]
Limit of Quantitation (LOQ) 5 - 200 nM
Linearity (R²) > 0.99
Recovery 60 - 140% (tissue dependent)
Inter-assay Precision (%CV) < 15%
Intra-assay Precision (%CV) < 10%

Workflow for LC-MS/MS Identification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue Biological Sample Homogenate Homogenization & Protein Precipitation Tissue->Homogenate SPE Solid-Phase Extraction Homogenate->SPE Extract Purified Extract SPE->Extract LC Liquid Chromatography (Separation) Extract->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Chromatogram Chromatogram & Mass Spectrum MS2->Chromatogram Confirmation Confirmation of Identity (Retention Time & Fragmentation) Chromatogram->Confirmation Quantification Quantification Confirmation->Quantification

LC-MS/MS workflow for this compound analysis.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. However, it requires the hydrolysis of the CoA ester to the free fatty acid and subsequent derivatization to a volatile ester (e.g., methyl ester) prior to analysis. This makes it an indirect method for confirming the presence of this compound.

Experimental Protocol: GC-MS Analysis of 22-Methyltricosanoic Acid

1. Sample Preparation (Hydrolysis and Derivatization)

  • Hydrolysis: To the biological extract (obtained similarly to the LC-MS/MS preparation but without the need for SPE purification of the intact CoA), add 1 mL of 2 M methanolic HCl.

  • Incubation: Heat the sample at 80°C for 2 hours to hydrolyze the CoA ester and methylate the resulting free fatty acid.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

  • Collection: Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Drying: Evaporate the hexane to dryness and reconstitute in a small volume of hexane for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatography (GC):

    • Column: A polar capillary column (e.g., DB-23 or similar).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 240°C at 5°C/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-600.

Expected Performance Data
ParameterExpected Value
Limit of Detection (LOD) 0.01 µg/mL[1]
Linearity (R²) > 0.99
Recovery (from hydrolysis) Variable, typically 80-95%

Logical Relationship for Indirect GC-MS Analysis

cluster_analyte Target Analyte cluster_process Analytical Process cluster_detected Detected Analyte AcylCoA This compound (in sample) Hydrolysis Chemical Hydrolysis AcylCoA->Hydrolysis Derivatization Derivatization (e.g., Methylation) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS FAME 22-Methyltricosanoic acid methyl ester GCMS->FAME VLCFA 22-Methyltricosanoic Acid AcylCoASynth Very-Long-Chain Acyl-CoA Synthetase VLCFA->AcylCoASynth AcylCoA This compound AcylCoASynth->AcylCoA AcylCoAOx Acyl-CoA Oxidase (Peroxisomal) AcylCoA->AcylCoAOx BetaOx β-Oxidation Products AcylCoAOx->BetaOx

References

A Comparative Guide to the Analytical Performance of QQQ and Q-TOF Mass Spectrometry for 22-Methyltricosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of lipid species such as 22-Methyltricosanoyl-CoA is critical. This very-long-chain fatty acyl-CoA is involved in various metabolic pathways, and its dysregulation can be indicative of disease states. The two predominant mass spectrometry platforms for this type of analysis are triple quadrupole (QQQ) and quadrupole time-of-flight (Q-TOF) mass spectrometers. This guide provides an objective comparison of their analytical performance for this compound, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

Triple quadrupole mass spectrometers are renowned for their sensitivity and selectivity in targeted quantitative analysis, primarily through Multiple Reaction Monitoring (MRM).[1][2][3] Conversely, Q-TOF instruments offer high mass accuracy and resolution, making them powerful tools for both quantitative and qualitative analyses.[1][3] While historically QQQ has been favored for quantification, advancements in Q-TOF technology have made them increasingly competitive.[4][5][6]

Performance MetricTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)References
Primary Quantitative Mode Multiple Reaction Monitoring (MRM)Full Scan MS/MS with Extracted Ion Chromatogram (XIC)[1][2]
Sensitivity (LOD/LOQ) Typically lower LODs and LOQs (attomole to femtomole range)Comparable sensitivity with modern instruments, though historically slightly higher LODs/LOQs[7][8][9]
Linear Dynamic Range Wide, often 4-5 orders of magnitudeWide, typically 3-4 orders of magnitude[6][8]
Selectivity Very high due to specific precursor/product ion monitoringHigh, enhanced by high resolution to separate interferences[3][4]
Accuracy High (typically within 15% of nominal)High, with the added benefit of high mass accuracy for formula confirmation[1][10]
Precision Excellent (typically <15% CV)Very good (typically <20% CV)[8][10]
Qualitative Capability Limited to targeted fragmentation scans (product ion, precursor ion, neutral loss)Excellent for identification of unknowns and structural elucidation[4][9]

Experimental Protocols

The analysis of long-chain acyl-CoAs like this compound by LC-MS/MS requires meticulous sample preparation and optimized chromatography and mass spectrometry conditions.

1. Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and purifying acyl-CoAs from biological matrices involves solid-phase extraction.[10][11]

  • Homogenization: Tissue or cell samples are homogenized in a suitable buffer, often containing an internal standard.

  • Deproteinization: Proteins are precipitated using agents like trichloroacetic acid (TCA) or perchloric acid.[11]

  • SPE Cartridge: A C18 SPE cartridge is conditioned with methanol and then equilibrated with water.

  • Loading and Washing: The supernatant from the deproteinized sample is loaded onto the cartridge. The cartridge is then washed to remove interfering substances.

  • Elution: The acyl-CoAs are eluted with an organic solvent, typically methanol or acetonitrile, often containing a small amount of ammonium hydroxide to improve recovery.

  • Drying and Reconstitution: The eluate is dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS analysis.

2. Liquid Chromatography (LC)

Reverse-phase chromatography is typically employed for the separation of long-chain acyl-CoAs.[10][12]

  • Column: A C18 or C8 reverse-phase column is commonly used.[10][13]

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent or a buffer, such as ammonium acetate or ammonium hydroxide, to improve peak shape and retention.[10][14]

  • Mobile Phase B: An organic solvent like acetonitrile or methanol.[14]

  • Gradient: A gradient elution is used, starting with a lower percentage of the organic mobile phase and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.[14]

3. Mass Spectrometry (MS)

  • Ionization: Positive mode electrospray ionization (ESI) is generally used for the analysis of acyl-CoAs.[10][11]

  • QQQ Analysis (MRM Mode):

    • For targeted quantification of this compound, specific MRM transitions are monitored.

    • Acyl-CoAs characteristically undergo a neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate portion of the molecule.[10][15][16]

    • The precursor ion ([M+H]+) for this compound would be m/z 1124.8.

    • The primary product ion for quantification would be the acylium ion at m/z 617.8 ([M+H - 507]+).

    • A secondary, qualifying transition can also be monitored for confirmation.

  • Q-TOF Analysis (MS/MS Mode):

    • The instrument acquires full scan MS and MS/MS spectra with high mass accuracy.

    • The precursor ion of this compound (m/z 1124.8) is selected in the quadrupole.

    • The ion is fragmented in the collision cell, and the resulting product ions are analyzed by the TOF analyzer.

    • This provides a high-resolution product ion spectrum, confirming the identity of the compound through accurate mass measurements of the precursor and fragment ions.

    • Quantification is performed by extracting the ion chromatogram of the precursor ion or a specific product ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_ms_platforms Mass Spectrometry Platforms homogenization Sample Homogenization spe Solid-Phase Extraction homogenization->spe reconstitution Drying & Reconstitution spe->reconstitution lc LC Separation (C18) reconstitution->lc ms Mass Spectrometry lc->ms qqq QQQ (MRM) ms->qqq Targeted Quant qtof Q-TOF (MS/MS) ms->qtof Quant & Qual logical_comparison cluster_strengths Primary Strengths cluster_applications Ideal Applications qqq Triple Quadrupole (QQQ) qqq_strength Highest Sensitivity & Selectivity for Targeted Quantitation qqq->qqq_strength qtof Quadrupole Time-of-Flight (Q-TOF) qtof_strength High Mass Accuracy & Resolution for Confident Identification qtof->qtof_strength qqq_app Targeted metabolomics Clinical assays Pharmacokinetic studies qqq_strength->qqq_app qtof_app Untargeted metabolomics Metabolite identification Screening studies qtof_strength->qtof_app

References

A Methodological Guide to the Quantification of 22-Methyltricosanoyl-CoA and Other Very Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of VLC-ACoAs is crucial for understanding various metabolic pathways and their dysregulation in disease.[1][2] These molecules are key intermediates in fatty acid metabolism, and their accumulation can be indicative of peroxisomal disorders.[1][2] The analytical challenge lies in their low abundance and the complexity of biological samples. The primary methods for their quantification are based on mass spectrometry, specifically gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Comparison of Analytical Methodologies

The following table summarizes the key aspects of the analytical methods used for the quantification of very long-chain fatty acids and their CoA esters.

Parameter Method 1: GC-MS of VLCFAs Method 2: LC-MS/MS of VLCFA Derivatives Method 3: LC-MS/MS of Intact Acyl-CoAs
Analyte Form Free Fatty Acid (after hydrolysis)[1]Derivatized Fatty Acid (after hydrolysis)[2]Intact Acyl-CoA[3][4]
Sample Preparation Acid/base hydrolysis, organic solvent extraction, derivatization.[1]Acid hydrolysis, derivatization with agents like oxalyl chloride and dimethylaminoethanol.[2]Solid-phase extraction (SPE) or liquid-liquid extraction.[3][4]
Instrumentation Gas Chromatograph-Mass Spectrometer (GC-MS)[1]Ultra-Performance Liquid Chromatograph-Tandem Mass Spectrometer (UPLC-MS/MS)[2]Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[3][4]
Ionization Mode Not specified, typically Electron Ionization (EI)Positive Electrospray Ionization (ESI)[2]Positive Electrospray Ionization (ESI)[3][4]
Key Advantage Established method for clinical diagnostics of peroxisomal disorders.[1]High sensitivity and specificity for a wide range of VLCFAs.[2]Measures the biologically active form of the fatty acid without hydrolysis.[3][4]
Key Limitation Indirect measurement of the acyl-CoA pool.Requires a derivatization step which can add complexity.Potential for in-source fragmentation and requires careful optimization.

Detailed Experimental Protocols

Representative Protocol for LC-MS/MS Analysis of Intact Very Long-Chain Acyl-CoAs

This protocol is a composite based on methodologies for long-chain acyl-CoA analysis, which can be adapted for VLC-ACoAs like 22-Methyltricosanoyl-CoA.

1. Sample Extraction

  • Homogenize approximately 50-100 mg of tissue in a cold phosphate buffer.

  • Perform a liquid-liquid extraction using an organic solvent mixture, such as acetonitrile/isopropanol/water.

  • Alternatively, utilize solid-phase extraction (SPE) for sample cleanup and concentration.[4]

2. Chromatographic Separation

  • Employ a C18 reversed-phase column for separation.[4]

  • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium hydroxide in water) and an organic component (e.g., acetonitrile).[4]

3. Mass Spectrometric Detection

  • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[3][4]

  • Monitor for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[4]

  • For quantification, use a stable isotope-labeled internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of a very long-chain acyl-CoA such as this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for VLC-ACoA quantification.

This guide provides a foundational understanding of the methodologies available for the quantification of this compound and other very long-chain acyl-CoAs. While direct comparative data on concentrations are yet to be published, the detailed protocols and analytical strategies outlined here offer a clear and actionable path for researchers to pursue these critical measurements in their own studies.

References

Assessing the Specificity of Antibodies for 22-Methyltricosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific lipid molecules is paramount. 22-Methyltricosanoyl-CoA, a saturated very long-chain fatty acyl-CoA with a methyl branch, represents a highly specific target. Currently, off-the-shelf commercial antibodies explicitly validated for this compound are not readily documented. This guide, therefore, presents a hypothetical yet experimentally robust framework for assessing the specificity of a custom-developed monoclonal antibody, herein named mAb-22MTC, against its target.

This guide provides detailed methodologies for key validation experiments, presents comparative data in a structured format, and visualizes complex biological and experimental workflows, adhering to best practices for antibody validation.

Comparative Specificity Analysis

The cornerstone of validating a new antibody is to quantify its binding affinity for the target antigen versus structurally similar molecules. A competitive ELISA is the gold standard for this purpose, providing quantitative data on cross-reactivity.

Data Presentation: Competitive ELISA Results

The specificity of mAb-22MTC was assessed by its ability to be inhibited by various free fatty acyl-CoAs in a competitive ELISA format. The plate was coated with a this compound-BSA conjugate. The following table summarizes the 50% inhibitory concentrations (IC50) and the calculated cross-reactivity for each tested analyte.

Competitor AnalyteStructureIC50 (nM)Cross-Reactivity (%)*
This compound CH₃(CH₂)CH(CH₃)(CH₂)₂₀CO-SCoA 12.5 100
Tricosanoyl-CoA (C23:0)CH₃(CH₂)₂₁CO-SCoA9801.28
Lignoceroyl-CoA (C24:0)CH₃(CH₂)₂₂CO-SCoA> 10,000< 0.13
Stearoyl-CoA (C18:0)CH₃(CH₂)₁₆CO-SCoA> 10,000< 0.13
Palmitoyl-CoA (C16:0)CH₃(CH₂)₁₄CO-SCoA> 25,000< 0.05
Coenzyme A (CoA-SH)Free Coenzyme A> 50,000< 0.03

*Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100

The data clearly indicates a high degree of specificity for mAb-22MTC to its target antigen. The presence of the methyl group at the 22nd position is critical for recognition, as the linear analog, Tricosanoyl-CoA, shows over 78-fold less binding affinity. Other common long-chain and very long-chain fatty acyl-CoAs exhibit negligible cross-reactivity.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of antibody specificity.

Experimental Protocol 1: Competitive ELISA

This protocol is designed to quantify the specificity of the antibody by measuring its binding to an immobilized target in the presence of a competing soluble analyte.

  • Antigen Conjugation and Plate Coating:

    • This compound is conjugated to Bovine Serum Albumin (BSA) using a suitable crosslinker (e.g., EDC/NHS chemistry) to create an immunogen for plate coating.

    • 96-well ELISA plates are coated with 100 µL/well of the this compound-BSA conjugate at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Plates are incubated overnight at 4°C.

  • Washing and Blocking:

    • The coating solution is discarded, and plates are washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

    • Plates are blocked with 200 µL/well of blocking buffer (5% non-fat dry milk in PBST) for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction:

    • A fixed, predetermined optimal concentration of mAb-22MTC (e.g., 0.5 µg/mL) is prepared in assay buffer (1% BSA in PBST).

    • Serial dilutions of the competitor analytes (this compound, Tricosanoyl-CoA, etc.) are prepared.

    • 50 µL of the mAb-22MTC solution is mixed with 50 µL of each competitor dilution in separate tubes and pre-incubated for 1 hour at 37°C.

  • Incubation and Detection:

    • After washing the blocked plates three times, 100 µL of the antibody-competitor mixtures are transferred to the wells.

    • The plate is incubated for 2 hours at room temperature.

    • Plates are washed five times with wash buffer.

    • 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) is added at an optimized dilution and incubated for 1 hour at room temperature.

    • Plates are washed five times with wash buffer.

  • Signal Development and Reading:

    • 100 µL of TMB substrate is added to each well. The reaction is developed in the dark for 15-20 minutes.

    • The reaction is stopped by adding 50 µL of 2N H₂SO₄.

    • The optical density is measured at 450 nm using a microplate reader. The signal is inversely proportional to the amount of competitor analyte in the solution.[1][2]

Experimental Protocol 2: Dot Blot for Specificity Confirmation

A dot blot provides a qualitative or semi-quantitative confirmation of antibody specificity against a panel of immobilized antigens.[3]

  • Antigen Preparation and Spotting:

    • Prepare solutions of various fatty acyl-CoA-BSA conjugates (including this compound-BSA and potential cross-reactants) and unconjugated BSA as a negative control at 1 mg/mL.

    • On a nitrocellulose membrane, carefully spot 1 µL of each solution, creating distinct dots. Allow the membrane to dry completely at room temperature.

  • Blocking:

    • Immerse the membrane in blocking buffer (5% non-fat dry milk in TBST) and incubate for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with mAb-22MTC at a concentration of 1 µg/mL in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the signal corresponds to the antibody's binding to the spotted antigen.

Visualization of Workflows and Pathways

Diagrams are crucial for conveying complex experimental and biological processes.

G Competitive ELISA Workflow for Antibody Specificity cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection A Coat Plate with 22-MTC-BSA Conjugate B Wash & Block Plate A->B C Pre-incubate mAb-22MTC with Competitor Analytes (e.g., free 22-MTC, Analogs) D Add Mixture to Coated Plate B->D C->D E Incubate D->E F Wash Plate E->F G Add HRP-conjugated Secondary Antibody F->G H Wash Plate G->H I Add TMB Substrate H->I J Stop & Read OD 450nm I->J K K J->K Analyze Data: Calculate IC50 & Cross-Reactivity

Caption: Workflow for assessing antibody specificity using competitive ELISA.

The biological context for this compound lies within the broader metabolism of very long-chain fatty acids (VLCFAs). These molecules are synthesized through a cyclical elongation process in the endoplasmic reticulum.

VLCFA_Elongation Very Long-Chain Fatty Acid (VLCFA) Elongation Cycle cluster_enzymes Acyl_CoA Acyl-CoA (Cn) Condensation Condensation (ELOVL1-7) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 NADPH -> NADP+ Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Dehydration Dehydration (HACD1-4) Hydroxyacyl_CoA->Dehydration - H2O Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Reduction2 Reduction (TER) Enoyl_CoA->Reduction2 NADPH -> NADP+ Next_Acyl_CoA Acyl-CoA (Cn+2) Next_Acyl_CoA->Acyl_CoA Next Cycle Condensation->Ketoacyl_CoA + CO2 Reduction1->Hydroxyacyl_CoA Dehydration->Enoyl_CoA Reduction2->Next_Acyl_CoA

Caption: The four sequential reactions of the VLCFA elongation pathway.[4][5][6]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for the proper disposal of 22-Methyltricosanoyl-CoA, ensuring the safety of laboratory personnel and compliance with standard laboratory practices. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

Based on available safety data for similar long-chain fatty acyl-CoAs, this compound is not classified as a hazardous substance or mixture. However, it is prudent to handle all laboratory chemicals with care.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

First Aid Measures:

  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Take off contaminated clothing and rinse the skin with water/shower.

  • In Case of Eye Contact: Rinse out with plenty of water.

  • If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Disposal Protocol

As a non-hazardous substance, the primary goal for the disposal of this compound is to prevent environmental contamination and adhere to institutional and local regulations for laboratory waste.

Step-by-Step Disposal Procedure:

  • Deactivation (Optional but Recommended): While not strictly required for non-hazardous materials, hydrolyzing the thioester bond can be a good practice for acyl-CoAs. This can be achieved by adjusting the pH.

  • Collection:

    • Collect waste containing this compound in a designated, compatible, and clearly labeled waste container.

    • Suitable container materials include glass or high-density polyethylene (HDPE). The container must have a secure screw cap.[1]

    • The label should clearly state "Non-hazardous laboratory waste" and list the contents, including this compound and any solvents.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory.[1]

    • Ensure that the container is kept closed except when adding waste.[1]

    • Segregate from incompatible materials as a general good laboratory practice.

  • Final Disposal:

    • Dispose of the collected waste through your institution's chemical waste program.

    • For larger quantities, a lab pack service may be utilized, which involves placing smaller containers into a larger drum for disposal.[2] This service ensures compliance with all federal and state guidelines.[2]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal (if permitted) > 5.0 and < 12.5 (after neutralization)[1]
SAA Storage Time (Partially Filled) Up to 1 year[1]
Container Headroom At least one-inch[1]
Treatment Batch Limit (General Lab Waste) ≤ 5 gallons or 18 kilograms[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_hazardous Is the waste considered hazardous? start->is_hazardous non_hazardous_path No (per SDS for similar compounds) is_hazardous->non_hazardous_path No hazardous_path Yes is_hazardous->hazardous_path Yes collect_waste Collect in a labeled, compatible container non_hazardous_path->collect_waste store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa institutional_disposal Dispose via institutional chemical waste program store_saa->institutional_disposal end End of Disposal Process institutional_disposal->end follow_hazardous_protocol Follow hazardous waste disposal protocols hazardous_path->follow_hazardous_protocol follow_hazardous_protocol->institutional_disposal

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 22-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, and logistical information for the handling and disposal of 22-Methyltricosanoyl-CoA. The following procedural guidance is designed to ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Assessment

Based on available safety data for similar long-chain fatty acyl-CoAs, this compound is not classified as a hazardous substance. However, as with any chemical, it should be handled with care, following standard laboratory safety protocols to minimize any potential risks. The primary physical hazard is the potential for dust inhalation if handled improperly in its solid form.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly in its powdered form.[1][2][3][4][5]

Protection Type Recommended PPE Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[2][3][6]To protect eyes from any airborne particles or accidental splashes.
Hand Protection Nitrile or latex gloves.[1][5]To prevent direct skin contact with the chemical.
Body Protection A standard laboratory coat.[1][2][5]To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area. A dust mask (e.g., N95) may be used as a precaution if there is a potential for generating dust.[1]To prevent inhalation of fine particles.

Handling and Storage

Handling:

  • Handle in a well-ventilated area to minimize dust generation and inhalation.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • When weighing or transferring the powder, do so carefully to avoid creating airborne dust.

  • Wash hands thoroughly after handling.[7][8]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.[7]

  • Ensure all containers are clearly labeled with the substance name and any relevant information.[8]

Spill and Emergency Procedures

Spill Cleanup:

  • Notification: Alert colleagues in the immediate area of the spill.

  • Containment: For a dry spill, gently cover the material to prevent it from becoming airborne.

  • Cleanup: Carefully sweep or vacuum the spilled solid. Avoid dry sweeping that creates dust. Use a damp cloth to wipe the area after the solid has been removed.

  • Disposal: Place all contaminated materials into a sealed container for proper disposal.

First Aid:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Wash out the mouth with water. Do not induce vomiting.

Disposal Plan

As a non-hazardous substance, this compound can typically be disposed of as regular chemical waste, but always in accordance with local, state, and federal regulations.

  • Solid Waste: Uncontaminated solid this compound can be disposed of in the regular laboratory trash, provided it is securely contained.[9][10]

  • Contaminated Materials: Any materials used for spill cleanup (e.g., paper towels, gloves) should be placed in a sealed bag or container before disposal.

  • Empty Containers: Rinse empty containers thoroughly before recycling or disposing of them in the regular trash. Ensure labels are defaced or removed.[7]

Operational Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing key safety and operational checkpoints.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receiving Receive Shipment storage Store in Cool, Dry Place receiving->storage Inspect & Log ppe Don Personal Protective Equipment (PPE) storage->ppe Prepare for Use weighing Weigh/Measure in Ventilated Area ppe->weighing experiment Use in Experiment weighing->experiment cleanup Decontaminate Work Area experiment->cleanup Post-Experiment waste Dispose of Waste per Protocol cleanup->waste

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。